SLLN-15
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C19H23N7Se2 |
|---|---|
分子量 |
507.4 g/mol |
IUPAC名 |
6-N-[(3S)-selenolan-3-yl]-2-N-(4-selenomorpholin-4-ylphenyl)-7H-purine-2,6-diamine |
InChI |
InChI=1S/C19H23N7Se2/c1-3-15(26-6-9-27-10-7-26)4-2-13(1)23-19-24-17-16(20-12-21-17)18(25-19)22-14-5-8-28-11-14/h1-4,12,14H,5-11H2,(H3,20,21,22,23,24,25)/t14-/m0/s1 |
InChIキー |
KUGJLOYHZKIOSI-AWEZNQCLSA-N |
製品の起源 |
United States |
Foundational & Exploratory
The Core of Natural Killer Cell Vigor: An In-depth Technical Guide to the Interleukin-15 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-15 (IL-15) is a pleiotropic cytokine that plays a critical and non-redundant role in the development, survival, proliferation, and activation of Natural Killer (NK) cells.[1][2][3] As a key orchestrator of NK cell biology, the IL-15 signaling pathway represents a major focus for immunotherapeutic strategies aimed at harnessing the potent anti-tumor and anti-viral functions of these innate lymphocytes.[4][5] This technical guide provides a comprehensive overview of the core IL-15 signaling pathway in NK cells, detailing the molecular interactions, downstream signaling cascades, and key functional outcomes. The guide also includes a compilation of quantitative data, detailed experimental protocols for studying the pathway, and visual diagrams to facilitate a deeper understanding of the intricate signaling network.
The IL-15 Receptor Complex and Ligand Binding
The functional IL-15 receptor (IL-15R) on NK cells is a heterotrimeric complex composed of the IL-15 receptor alpha (IL-15Rα) subunit, the IL-2/IL-15 receptor beta (IL-2/15Rβ or CD122) subunit, and the common gamma chain (γc or CD132), which is shared with the receptors for IL-2, IL-4, IL-7, IL-9, and IL-21.[6][7]
A unique feature of IL-15 signaling is the mechanism of trans-presentation. IL-15 is primarily presented to NK cells by other cells, such as dendritic cells and monocytes, that express IL-15 bound to IL-15Rα on their surface.[2][8][9][10] This IL-15/IL-15Rα complex then interacts with the IL-2/15Rβ and γc subunits on the NK cell to initiate downstream signaling.[4][8][9] While NK cells can express all three receptor subunits, the trans-presentation mechanism is considered the dominant mode of IL-15 signaling in vivo.[8]
Quantitative Data: Receptor-Ligand Interactions
The binding affinities of IL-15 to its various receptor components are crucial for understanding the potency and specificity of its signaling. The following table summarizes key quantitative data on these interactions.
| Interacting Molecules | Dissociation Constant (Kd) | Affinity | Source |
| IL-15 and IL-15Rα | ~10⁻¹¹ M | High | [4][8] |
| IL-15 and IL-2/15Rβγc | ~10⁻⁹ M | Intermediate | [4][8] |
| IL-2 and IL-2Rαβγc | 10-80 pM | High | [11] |
| IL-2 and IL-2/15Rβγc | 0.5-2 nM | Intermediate | [11] |
Core Signaling Pathways
Upon engagement of the IL-15 receptor complex on NK cells, a cascade of intracellular signaling events is initiated, predominantly through three major pathways: the Janus kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway, the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway, and the Ras/Raf/Mitogen-activated protein kinase (MEK) pathway.[2][6][12]
The JAK/STAT Pathway: Survival and Gene Transcription
The JAK/STAT pathway is central to IL-15-mediated NK cell survival and development.[8][13]
-
Receptor Activation and JAK Phosphorylation: IL-15 binding to its receptor complex brings together JAK1 and JAK3, which are constitutively associated with the IL-2/15Rβ and γc subunits, respectively.[11][13] This proximity leads to their trans-phosphorylation and activation.[11][13]
-
STAT5 Recruitment and Phosphorylation: Activated JAK1 and JAK3 then phosphorylate tyrosine residues on the cytoplasmic tail of the IL-2/15Rβ chain, creating docking sites for STAT5.[13] STAT5 is subsequently phosphorylated by the activated JAKs.[13]
-
Dimerization and Nuclear Translocation: Phosphorylated STAT5 molecules form homodimers and translocate to the nucleus.[13]
-
Gene Transcription: In the nucleus, STAT5 dimers bind to specific DNA sequences in the promoter regions of target genes, regulating their transcription.[13] Key target genes include those involved in cell survival (e.g., Bcl-2, Mcl-1), proliferation (e.g., c-Myc), and effector function.[4][13]
The PI3K/Akt/mTOR Pathway: Proliferation, Metabolism, and Effector Function
The PI3K/Akt/mTOR pathway is critically involved in IL-15-driven NK cell proliferation, metabolic reprogramming, and the enhancement of effector functions such as cytotoxicity and cytokine production.[2][14]
-
PI3K Activation: The precise mechanism of PI3K activation downstream of the IL-15R is not fully elucidated but is thought to involve the recruitment of PI3K to the receptor complex or to adaptor proteins.
-
Akt Phosphorylation: Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits Akt to the plasma membrane, leading to its phosphorylation and activation by PDK1 and mTORC2.
-
mTOR Activation: Activated Akt can then phosphorylate and inhibit the TSC1/TSC2 complex, a negative regulator of mTORC1. This leads to the activation of mTORC1, a central regulator of cell growth, proliferation, and metabolism.[6]
-
Downstream Effects: mTORC1 activation promotes protein synthesis, lipid synthesis, and glycolysis, providing the necessary building blocks and energy for NK cell proliferation and effector functions.[1] It also enhances the expression of cytotoxic molecules like granzyme B and the production of cytokines such as IFN-γ.[2][14]
The Ras/Raf/MEK/ERK Pathway: A Modulatory Role
The Ras/Raf/MEK/ERK pathway is also activated by IL-15 and is thought to play a role in modulating NK cell responses, including cytokine production.[2] However, its role is considered less central than the JAK/STAT and PI3K/Akt/mTOR pathways for core functions like proliferation and cytotoxicity.[14]
Negative Regulation of IL-15 Signaling
The IL-15 signaling pathway is tightly regulated to prevent overstimulation and maintain immune homeostasis. A key family of negative regulators is the Suppressor of Cytokine Signaling (SOCS) proteins.[13] IL-15-induced STAT5 activation leads to the transcription of SOCS genes, creating a negative feedback loop where SOCS proteins can inhibit JAK activity, thereby dampening the signaling cascade.[13]
Visualization of the IL-15 Signaling Pathway in NK Cells
The following diagram illustrates the core components and interactions of the IL-15 signaling pathway in NK cells.
Caption: IL-15 signaling pathway in NK cells.
Experimental Protocols for Key Assays
This section provides detailed methodologies for key experiments used to investigate the IL-15 signaling pathway in NK cells.
Western Blot Analysis of STAT5 Phosphorylation
This protocol details the steps to assess the phosphorylation of STAT5 in NK cells following IL-15 stimulation.
a. Cell Culture and Stimulation:
-
Isolate primary human or murine NK cells using negative selection kits.
-
Culture NK cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and low-dose IL-2 (e.g., 100 U/mL) to maintain viability.
-
Prior to stimulation, starve the cells of cytokines for 4-6 hours in serum-free media.
-
Stimulate NK cells with varying concentrations of recombinant IL-15 (e.g., 0, 1, 10, 100 ng/mL) for 15-30 minutes at 37°C.
b. Cell Lysis and Protein Quantification:
-
Pellet the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
c. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT5 (p-STAT5) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe with an antibody for total STAT5 as a loading control.
Flow Cytometry Analysis of NK Cell Activation and Degranulation
This protocol outlines the procedure for measuring NK cell activation (e.g., CD69 expression) and degranulation (e.g., CD107a surface expression) in response to IL-15.
a. Cell Stimulation:
-
Isolate and culture NK cells as described above.
-
For activation marker analysis, stimulate NK cells with IL-15 (e.g., 50 ng/mL) for 4-6 hours.
-
For degranulation assays, co-culture IL-15-primed NK cells with a target cell line (e.g., K562) at an effector-to-target ratio of 1:1 for 4 hours. Include an anti-CD107a antibody in the culture medium during this incubation, along with a protein transport inhibitor (e.g., monensin).
b. Antibody Staining:
-
Harvest the cells and wash with FACS buffer (PBS with 2% FBS).
-
Stain the cells with fluorochrome-conjugated antibodies against surface markers such as CD3, CD56, CD69, and CD107a for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
c. Data Acquisition and Analysis:
-
Acquire the data on a flow cytometer.
-
Gate on the NK cell population (CD3-CD56+).
-
Analyze the expression of CD69 and CD107a on the gated NK cells.
NK Cell Cytotoxicity Assay
This protocol describes a standard chromium-51 (B80572) release assay to measure the cytotoxic capacity of IL-15-stimulated NK cells.
a. Effector and Target Cell Preparation:
-
Culture NK cells with or without IL-15 (e.g., 50 ng/mL) for 24-48 hours.
-
Label the target cells (e.g., K562) with ⁵¹Cr for 1 hour at 37°C.
-
Wash the labeled target cells three times to remove excess ⁵¹Cr.
b. Co-culture and Lysis:
-
Co-culture the IL-15-stimulated NK cells (effector cells) with the ⁵¹Cr-labeled target cells at various effector-to-target ratios (e.g., 10:1, 5:1, 2.5:1) in a 96-well plate for 4 hours at 37°C.
-
Include control wells for spontaneous release (target cells only) and maximum release (target cells with a lysis buffer).
c. Measurement of ⁵¹Cr Release:
-
Centrifuge the plate and collect the supernatant from each well.
-
Measure the radioactivity in the supernatant using a gamma counter.
d. Calculation of Cytotoxicity:
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Visualization of an Experimental Workflow: Investigating Pathway Inhibitors
The following diagram illustrates a typical experimental workflow for studying the effect of specific inhibitors on the IL-15 signaling pathway.
Caption: Workflow for studying IL-15 signaling inhibitors.
Conclusion
The Interleukin-15 signaling pathway is a cornerstone of NK cell biology, governing their development, persistence, and formidable effector functions. A thorough understanding of this pathway, from the intricacies of receptor engagement to the downstream signaling cascades and their functional consequences, is paramount for the rational design of novel immunotherapies. This technical guide provides a foundational resource for researchers and drug development professionals, offering a detailed overview of the core signaling network, quantitative data for modeling and experimental design, and robust protocols for investigating this critical pathway. As our knowledge of IL-15 signaling continues to expand, so too will our ability to manipulate this pathway to unleash the full therapeutic potential of NK cells in the fight against cancer and infectious diseases.
References
- 1. IL-15 priming alters IFN-γ regulation in murine NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Critical Role of IL-15–PI3K–mTOR Pathway in Natural Killer Cell Effector Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Harnessing IL-15 signaling to potentiate NK cell-mediated cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interleukin-15 Signaling in HIF-1α Regulation in Natural Killer Cells, Insights Through Mathematical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Chronic IL-15 Stimulation and Impaired mTOR Signaling and Metabolism in Natural Killer Cells During Acute Myeloid Leukemia [frontiersin.org]
- 7. Trans-endocytosis of intact IL-15Rα–IL-15 complex from presenting cells into NK cells favors signaling for proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NK Cell Proliferation Induced by IL-15 Transpresentation Is Negatively Regulated by Inhibitory Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Two-Phase Expansion Protocol Combining Interleukin (IL)-15 and IL-21 Improves Natural Killer Cell Proliferation and Cytotoxicity against Rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IL-15Rα chaperones IL-15 to stable dendritic cell membrane complexes that activate NK cells via trans presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytokines in Focus: IL-2 and IL-15 in NK Adoptive Cell Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Transcription Factors Associated With IL-15 Cytokine Signaling During NK Cell Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lonzabio.jp [lonzabio.jp]
N-803: A Deep Dive into the Mechanism of Action in Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-803, also known as Anktiva® (nogapendekin alfa inbakicept-pmln), is a first-in-class interleukin-15 (IL-15) superagonist complex that has emerged as a promising agent in cancer immunotherapy.[1][2] This technical guide provides an in-depth exploration of the core mechanism of action of N-803, its molecular characteristics, and its immunological effects that underpin its therapeutic potential. The document is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.
Molecular Composition and Structure of N-803
N-803 is a novel investigational IL-15 superagonist complex. It consists of an IL-15 mutant (IL-15N72D) bound to an IL-15 receptor α/IgG1 Fc fusion protein.[3][4] This unique composition is designed to have improved pharmacokinetic properties, including a longer persistence in lymphoid tissues and enhanced anti-tumor activity compared to native, non-complexed IL-15 in vivo.[5] The IL-15N72D mutation enhances the complex's biological activity.[6]
The fusion of the IL-15 superagonist to the IL-15Rα sushi domain mimics the natural trans-presentation of IL-15 by dendritic cells.[5][6][7] This is a critical feature, as IL-15 is most potent when presented in this manner to neighboring immune cells, specifically natural killer (NK) cells and CD8+ T cells, which express the shared IL-2/IL-15 receptor beta (CD122) and common gamma chain (CD132).[7] The IgG1 Fc component of the fusion protein contributes to a significantly longer serum half-life of approximately 20 hours, a substantial improvement over the less than 1-hour half-life of recombinant human IL-15.[3][8]
Core Mechanism of Action: Potentiating the Anti-Tumor Immune Response
The central mechanism of action of N-803 revolves around its potent stimulation of the IL-15 pathway, which is critical for the activation, proliferation, and survival of key effector cells of the innate and adaptive immune systems: Natural Killer (NK) cells and CD8+ T cells.[1][9] By amplifying the body's natural immune response, N-803 enhances the ability to recognize and eliminate cancer cells.[1]
Direct Stimulation of NK and CD8+ T Cells
N-803 directly and specifically stimulates CD8+ T cells and NK cells through the beta-gamma T-cell receptor binding.[5] This interaction triggers downstream signaling pathways that lead to:
-
Proliferation and Expansion: N-803 induces robust proliferation of both NK cells and CD8+ T cells.[10][11][12] Studies have shown a significant, multi-fold increase in the number of these cells in peripheral blood following N-803 administration.[8][13]
-
Enhanced Cytotoxicity: The activation of NK and CD8+ T cells by N-803 leads to an increase in their cytotoxic potential against tumor cells.[14] This is mediated by the enhanced expression and release of cytotoxic granules containing perforin (B1180081) and granzymes.[14]
-
Generation of Memory T Cells: A key advantage of N-803 is its ability to generate long-lived memory T cells.[5] This leads to a durable anti-tumor response and the potential for long-term immune surveillance against cancer recurrence.
-
No Stimulation of Regulatory T cells (Tregs): Unlike IL-2, another cytokine used in immunotherapy, N-803 does not promote the expansion of immunosuppressive regulatory T cells (Tregs), which can dampen the anti-tumor immune response.[5][15]
Signaling Pathway
The binding of N-803 to the IL-15 receptor complex on NK and T cells initiates a cascade of intracellular signaling events, primarily through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[4][16][17][18]
Upon N-803 binding, JAK1 and JAK3 are activated, leading to the phosphorylation and activation of STAT3 and STAT5.[19] These activated STAT proteins form dimers, translocate to the nucleus, and act as transcription factors to upregulate genes involved in cell proliferation (e.g., cyclins), survival (e.g., Bcl-2), and effector functions (e.g., perforin, granzymes, IFN-γ).[16] N-803 also activates the PI3K/AKT pathway, which further promotes cell survival.
Quantitative Data on Immunological Effects
The immunostimulatory effects of N-803 have been quantified in various preclinical and clinical studies. The following tables summarize key findings.
Table 1: Pharmacokinetics of N-803
| Parameter | Value | Reference |
| Serum Half-life | ~20 hours | [3][8] |
| Time to Peak Concentration (Subcutaneous) | 10.3 - 15.4 hours | [8][13] |
Table 2: Impact of N-803 on Immune Cell Populations in Healthy Volunteers
| Immune Cell Type | Fold Increase in Proliferating (Ki-67+) Cells | Fold Increase in Absolute Cell Number | Reference |
| NK Cells | 22-fold | 3-fold | [8][13] |
| CD8+ T Cells | 27-fold | Not significant | [8][13] |
| CD4+ T Cells | 11-fold | Not significant | [8][13] |
Table 3: Clinical Efficacy of N-803 in Combination with BCG for BCG-Unresponsive Non-Muscle-Invasive Bladder Cancer (NMIBC)
| Endpoint | Value | Reference |
| Complete Response (CR) Rate (CIS) | 71% | [15][20][21][22] |
| Median Duration of CR | 26.6 months | [20] |
| Cystectomy Avoidance Rate | 91% | [20][22] |
| Bladder Cancer Specific Overall Survival at 24 months | 100% | [20] |
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments used to characterize the mechanism of action of N-803.
Flow Cytometry for Immune Cell Phenotyping and Proliferation
Objective: To quantify the changes in immune cell populations and their activation/proliferation status in response to N-803 treatment.
Protocol Outline:
-
Sample Collection: Collect peripheral blood mononuclear cells (PBMCs) from treated and control subjects.[5]
-
Cell Staining:
-
Incubate PBMCs with a cocktail of fluorescently-labeled antibodies against cell surface markers to identify specific immune cell subsets (e.g., CD3, CD4, CD8 for T cells; CD56, CD16 for NK cells).
-
For proliferation analysis, include an antibody against the intracellular proliferation marker Ki-67.[23]
-
For activation status, include antibodies against markers like CD25 and CD69.[14]
-
-
Intracellular Staining (for Ki-67):
-
Fix and permeabilize the cells using a commercially available kit.
-
Incubate with the anti-Ki-67 antibody.
-
-
Data Acquisition: Analyze the stained cells using a multi-color flow cytometer.[8]
-
Data Analysis: Use flow cytometry analysis software to gate on specific cell populations and quantify the percentage and absolute number of different immune cell subsets and the expression of Ki-67 and other activation markers.[5][23]
NK Cell Cytotoxicity Assay
Objective: To assess the ability of N-803 to enhance the cytotoxic function of NK cells against cancer cells.
Protocol Outline:
-
Effector Cell Preparation: Isolate NK cells from PBMCs and culture them with or without N-803 for a specified period.
-
Target Cell Preparation:
-
Co-culture:
-
Co-culture the N-803-treated or untreated NK cells (effector cells) with the labeled cancer cells (target cells) at various effector-to-target (E:T) ratios.
-
-
Cytotoxicity Measurement:
-
After a defined incubation period (e.g., 4 hours), assess target cell viability. This can be done by:
-
Flow Cytometry: Staining with a viability dye (e.g., 7-AAD or propidium (B1200493) iodide) and quantifying the percentage of dead target cells.[24]
-
Fluorimetry/Microscopy: Measuring the release of the fluorescent dye from lysed target cells.[25]
-
-
-
Data Analysis: Calculate the percentage of specific lysis for each E:T ratio.
Cytokine Release Assay (ELISA)
Objective: To measure the production of key cytokines, such as IFN-γ, by immune cells in response to N-803 stimulation.
Protocol Outline:
-
Cell Culture: Culture PBMCs or isolated NK/T cells with or without N-803 for a specified duration.
-
Supernatant Collection: Centrifuge the cell cultures and collect the supernatant.
-
ELISA (Enzyme-Linked Immunosorbent Assay):
-
Use a commercially available ELISA kit for the cytokine of interest (e.g., human IFN-γ).
-
Coat a 96-well plate with a capture antibody specific for the cytokine.
-
Add the collected supernatants and a standard curve of known cytokine concentrations to the wells.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate that reacts with the enzyme to produce a colorimetric signal.
-
-
Data Acquisition: Read the absorbance of each well using a plate reader.
-
Data Analysis: Calculate the concentration of the cytokine in the samples by comparing their absorbance to the standard curve.[11]
Conclusion
N-803 represents a significant advancement in cancer immunotherapy, leveraging a sophisticated understanding of IL-15 biology to potently and selectively activate the body's most effective anti-tumor immune cells. Its unique molecular design confers a favorable pharmacokinetic and pharmacodynamic profile, leading to robust and sustained activation of NK and CD8+ T cells without stimulating immunosuppressive Tregs. The compelling preclinical and clinical data, particularly in the context of BCG-unresponsive NMIBC, underscore the therapeutic potential of this IL-15 superagonist. This in-depth guide provides a foundational understanding of the mechanism of action of N-803, which will be critical for researchers and drug development professionals as they continue to explore its application across a broader range of malignancies.
References
- 1. Exploiting an Interleukin-15 Heterodimeric Agonist (N803) for Effective Immunotherapy of Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. cusabio.com [cusabio.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Phase I Trial of N-803, an IL15 Receptor Agonist, with Rituximab in Patients with Indolent Non-Hodgkin Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. IL-15 superagonist N-803 improves IFNγ production and killing of leukemia and ovarian cancer cells by CD34+ progenitor-derived NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase 1 trial of N-803, an IL-15 receptor agonist, with rituximab in patients with indolent non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IL-15 Superagonist–Mediated Immunotoxicity: Role of NK Cells and IFN-γ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jitc.bmj.com [jitc.bmj.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. eatg.org [eatg.org]
- 15. ascopubs.org [ascopubs.org]
- 16. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 17. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 18. KEGG PATHWAY: map04630 [genome.jp]
- 19. Flow cytometry-based ex vivo murine NK cell cytotoxicity assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protocol for assessing immune-target cell interactions using a single-cell cytotoxicity assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. urologytimes.com [urologytimes.com]
- 22. ascopubs.org [ascopubs.org]
- 23. N-803, an IL-15 Superagonist Complex as Maintenance Therapy After Allogeneic Donor Stem Cell Transplant for Acute Myeloid Leukemia or Myelodysplastic Syndrome; A Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 24. stemcell.com [stemcell.com]
- 25. revvity.com [revvity.com]
An In-depth Technical Guide to IL-15 Receptor Alpha (IL-15Rα): Function and Expression
For Researchers, Scientists, and Drug Development Professionals
Abstract
Interleukin-15 Receptor Alpha (IL-15Rα) is a high-affinity binding component for the cytokine Interleukin-15 (IL-15), playing a pivotal role in the immune system. Unlike conventional cytokine receptors, IL-15Rα's primary function is to present IL-15 in trans to neighboring cells, a mechanism critical for the development, survival, and activation of key lymphocyte populations, particularly Natural Killer (NK) cells and memory CD8+ T cells. This guide provides a comprehensive overview of the structure, function, and expression of IL-15Rα, details its associated signaling pathways, and offers a compilation of quantitative data and detailed experimental protocols for its study.
Introduction to IL-15Rα
The Interleukin-15 receptor system is a multi-subunit complex responsible for mediating the pleiotropic effects of IL-15. This system comprises three distinct chains: the IL-15Rα chain (also known as CD215), which is the specific, high-affinity binding subunit for IL-15; the IL-2/IL-15Rβ chain (CD122); and the common gamma chain (γc or CD132). The β and γc chains are shared with the IL-2 receptor and are essential for signal transduction.[1][2]
The IL-15Rα chain is unique in its exceptionally high affinity for IL-15, binding the cytokine independently of the other receptor subunits.[2][3] This high-affinity interaction is central to its primary biological function: the trans-presentation of IL-15.
The Core Function: Trans-Presentation of IL-15
The dominant mechanism by which IL-15 exerts its biological effects is through trans-presentation.[4][5] In this process, a cell expressing IL-15Rα (the "presenting cell") binds IL-15, often within the endoplasmic reticulum where they form a stable complex.[6] This IL-15/IL-15Rα complex is then transported to the cell surface. Instead of signaling within the presenting cell, the membrane-bound complex presents IL-15 to an adjacent "responding cell" that expresses the IL-2/15Rβ and γc chains.[4][7] This cell-to-cell contact initiates the downstream signaling cascade in the responding cell.[8]
This mechanism explains why IL-15 is often difficult to detect in a soluble form in biological fluids and highlights the importance of localized, cell-contact-dependent signaling.[4][6] Antigen-presenting cells such as dendritic cells (DCs), monocytes, and macrophages are key IL-15 presenting cells.[3][8][9]
While trans-presentation is the major pathway, cis-presentation (where IL-15Rα on the responding cell presents IL-15 to its own β and γc chains) and signaling by soluble IL-15/IL-15Rα complexes can also occur under certain conditions.[3][10]
Figure 1: Mechanism of IL-15 Trans-presentation.
IL-15Rα-Mediated Signaling Pathways
Upon engagement of the IL-2/15Rβ and γc chains by the trans-presented IL-15/IL-15Rα complex, several downstream signaling cascades are initiated within the responding cell. These pathways are crucial for mediating the biological effects of IL-15, including cell survival, proliferation, and activation.[10][11]
The primary signaling pathways include:
-
JAK/STAT Pathway: Receptor engagement leads to the activation of Janus kinases JAK1 (associated with IL-2/15Rβ) and JAK3 (associated with γc). These kinases then phosphorylate and activate Signal Transducers and Activators of Transcription (STATs), primarily STAT3 and STAT5.[10][11] Activated STATs dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in cell survival (e.g., Bcl-2) and proliferation (e.g., c-Myc).[11]
-
PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is also activated, promoting cell survival, growth, and metabolism.[11][12]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, is another downstream target that contributes to cell proliferation and differentiation.[11]
Figure 2: IL-15 Signaling Pathways.
Expression Profile of IL-15Rα
The expression of IL-15Rα (gene: IL15RA) is widespread, found on both hematopoietic and non-hematopoietic cells, which contrasts with the more restricted expression of the IL-2Rα chain.[5][13] This broad expression pattern facilitates the localized trans-presentation of IL-15 in various tissues.
Immune Cells:
-
Monocytes and Macrophages: These cells are major expressers of IL-15Rα and are considered key presenters of IL-15. Expression can be upregulated by stimuli such as IFN-γ and LPS.[3][14]
-
Dendritic Cells (DCs): DCs express IL-15Rα, particularly upon maturation, and are critical for trans-presenting IL-15 to activate NK cells and CD8+ T cells.[6][9]
-
Natural Killer (NK) Cells: Resting NK cells express very low levels of IL-15Rα. However, its expression is upregulated upon activation. While IL-15Rα on NK cells is not essential for their maintenance (which relies on trans-presentation from other cells), its upregulation may play a role in amplifying IL-15 signaling.
-
T Cells: Naive CD8+ T cells have low to undetectable levels of IL-15Rα. Expression is induced upon T-cell activation. Memory CD8+ T cells, which depend on IL-15 for homeostasis, surprisingly do not require intrinsic IL-15Rα expression for their survival, relying instead on trans-presentation from other cells.[4][11]
Non-Immune Cells: IL15RA mRNA is also found in a variety of non-lymphoid tissues, including skeletal muscle, placenta, lung, liver, and kidney, suggesting a role for IL-15 in the physiology of these tissues.[13]
Quantitative Data
Quantitative analysis of IL-15Rα provides crucial insights into its function. While absolute receptor numbers per cell are not widely reported in the literature and can vary significantly with cell activation state and experimental conditions, data on binding affinities and relative expression are well-documented.
Table 1: IL-15 and IL-15Rα Binding Kinetics
| Interacting Molecules | Dissociation Constant (Kd) | Method | Reference |
| Human IL-15 and Human IL-15Rα | ~10-11 M (10-50 pM) | SPR / Binding Assays | [3][6][15] |
| Human IL-15 and IL-2/15Rβγc | ~10-9 M (1 nM) | SPR / Binding Assays | |
| Human IL-2 and Human IL-2Rα | ~10-8 M (10 nM) | SPR / Binding Assays | [3][15] |
Table 2: Relative Expression of IL-15Rα on Human Immune Cells
| Cell Type | Basal Expression Level | Induced Expression | Key Role | Reference |
| Monocytes | Moderate to High | Upregulated by IFN-γ, LPS | Trans-presentation | [3][14] |
| Dendritic Cells | Low (immature) | Upregulated upon maturation | Trans-presentation | [6][9] |
| NK Cells | Very Low (resting) | Upregulated upon activation | Responding Cell | |
| Naive CD8+ T Cells | Very Low / Undetectable | Upregulated upon activation | Responding Cell | [4][11] |
| Memory CD8+ T Cells | Low | - | Responding Cell | [4][11] |
Note: Expression levels are relative and based on flow cytometry (Mean Fluorescence Intensity - MFI) and mRNA analyses from multiple studies. Absolute receptor counts are highly variable.
Role in Health and Disease
Physiological Roles:
-
NK Cell Homeostasis: IL-15 trans-presentation is essential for the development, maturation, survival, and activation of NK cells.[9]
-
Memory CD8+ T Cell Maintenance: IL-15 is a critical survival factor for the long-term maintenance of the memory CD8+ T cell pool.[4][11]
-
Innate Lymphoid Cells (ILCs): IL-15 signaling is important for the development and function of various ILC populations.
Pathological Roles:
-
Autoimmune Diseases: Dysregulated expression of IL-15 and IL-15Rα is implicated in the pathogenesis of several autoimmune diseases, including rheumatoid arthritis, psoriasis, and celiac disease, where it contributes to chronic inflammation.
-
Cancer: The role of IL-15 in cancer is dual. Its ability to activate NK and CD8+ T cells makes the IL-15/IL-15Rα complex a promising target for cancer immunotherapy, aiming to boost anti-tumor immunity. Conversely, in certain hematological malignancies like T-cell large granular lymphocytic leukemia (T-LGL), an IL-15 autocrine loop can drive leukemic cell proliferation.
-
Viral Infections: By supporting cytotoxic lymphocyte responses, IL-15 plays a crucial role in the immune response to viral infections, including HIV.
Experimental Protocols
Detailed methodologies are essential for the accurate study of IL-15Rα. Below are protocols for key experiments.
Analysis of IL-15Rα Expression by Flow Cytometry
This protocol allows for the quantification of cell surface IL-15Rα on immune cell subsets.
Workflow Diagram:
Figure 3: Flow Cytometry Workflow for IL-15Rα.
Methodology:
-
Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Cell Counting and Resuspension: Count cells and resuspend in FACS buffer (e.g., PBS + 2% FBS + 0.1% Sodium Azide) to a concentration of 1x107 cells/mL.
-
Fc Receptor Blocking: Aliquot 100 µL of cell suspension (1x106 cells) into a FACS tube. Add a human Fc receptor blocking reagent and incubate for 10 minutes at 4°C to prevent non-specific antibody binding.
-
Surface Staining: Add a cocktail of fluorochrome-conjugated antibodies to the cells.
-
Primary Antibody: Anti-human IL-15Rα (CD215), e.g., clone JM7A4 or 151303 , at a pre-titrated optimal concentration (typically 0.25-0.5 µg per test).
-
Lineage Markers: Antibodies to identify specific cell populations (e.g., Anti-CD14 for monocytes, Anti-CD3 for T cells, Anti-CD56 for NK cells).
-
Viability Dye: A fixable viability dye to exclude dead cells from the analysis.
-
Isotype Control: Use a matched isotype control antibody to determine background staining.
-
-
Incubation: Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with 2 mL of cold FACS buffer, centrifuging at 300-400 x g for 5 minutes between washes.
-
Fixation (Optional): Resuspend the cell pellet in 1% paraformaldehyde (PFA) for fixation if samples are not to be acquired immediately.
-
Data Acquisition: Acquire samples on a flow cytometer.
-
Data Analysis: Using flow cytometry analysis software, gate on viable, single cells. Subsequently, gate on specific immune populations using lineage markers and quantify the percentage of IL-15Rα positive cells and the Mean Fluorescence Intensity (MFI).
Quantification of IL15RA mRNA by RT-qPCR
This protocol quantifies the gene expression level of IL15RA.
Methodology:
-
RNA Extraction: Isolate total RNA from the cells of interest (e.g., 1-5x106 cells) using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or TRIzol reagent, according to the manufacturer's instructions. Include a DNase treatment step to eliminate genomic DNA contamination.
-
RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis (Reverse Transcription): Synthesize complementary DNA (cDNA) from 0.5-1.0 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a mix of oligo(dT) and random hexamer primers.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well qPCR plate. For each sample, a typical 20 µL reaction includes:
-
10 µL of 2x SYBR Green Master Mix
-
1 µL of Forward Primer (10 µM stock)
-
1 µL of Reverse Primer (10 µM stock)
-
2 µL of diluted cDNA (e.g., 1:5 dilution)
-
6 µL of Nuclease-free water
-
-
Primer Sequences (Human IL15RA):
-
Forward: 5'-TGGCTATCTCCACGTCCACTGT-3'
-
Reverse: 5'-CATGGCTTCCATTTCAACGCTGG-3'
-
Note: Always validate primer efficiency before use. Housekeeping genes (e.g., GAPDH, ACTB) must be run for normalization.
-
-
qPCR Cycling Conditions:
-
Initial Denaturation: 95°C for 3 minutes
-
40 Cycles:
-
Denaturation: 95°C for 10 seconds
-
Annealing/Extension: 60°C for 30 seconds
-
-
Melt Curve Analysis: To verify the specificity of the amplified product.
-
-
Data Analysis: Calculate the relative expression of IL15RA using the ΔΔCt method, normalizing the data to a stable housekeeping gene.
Measurement of Soluble IL-15/IL-15Rα Complex by ELISA
This sandwich ELISA protocol is designed to measure the concentration of soluble IL-15 or IL-15/IL-15Rα complexes in biological fluids like serum, plasma, or cell culture supernatants.
Methodology:
-
Plate Coating: Coat a 96-well high-binding ELISA plate with 100 µL/well of capture antibody (e.g., anti-human IL-15 monoclonal antibody) diluted in coating buffer (e.g., 1-5 µg/mL in PBS). Seal the plate and incubate overnight at 4°C.
-
Washing and Blocking: Aspirate the coating solution and wash the plate 3 times with Wash Buffer (PBS + 0.05% Tween-20). Block non-specific binding sites by adding 200 µL/well of Blocking Buffer (e.g., PBS + 1% BSA) and incubate for 1-2 hours at room temperature (RT).
-
Sample and Standard Incubation: Wash the plate 3 times. Add 100 µL of standards (recombinant IL-15 or IL-15/IL-15Rα complex of known concentrations) and samples to the appropriate wells. Incubate for 2 hours at RT or overnight at 4°C.
-
Detection Antibody Incubation: Wash the plate 3 times. Add 100 µL/well of a biotinylated detection antibody (e.g., biotinylated anti-human IL-15 polyclonal antibody) diluted in blocking buffer. Incubate for 1 hour at RT.
-
Streptavidin-HRP Incubation: Wash the plate 3 times. Add 100 µL/well of Streptavidin-Horseradish Peroxidase (HRP) conjugate diluted according to the manufacturer's recommendation. Incubate for 30 minutes at RT in the dark.
-
Substrate Development: Wash the plate 5 times. Add 100 µL/well of TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution. Incubate for 15-30 minutes at RT in the dark until color develops.
-
Stopping Reaction: Add 50 µL/well of Stop Solution (e.g., 2 N H2SO4).
-
Absorbance Reading: Read the absorbance at 450 nm on a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use this curve to determine the concentration of IL-15/IL-15Rα in the unknown samples.
Analysis of IL-15 and IL-15Rα Binding Kinetics by Surface Plasmon Resonance (SPR)
SPR is a label-free technique to measure real-time binding kinetics and affinity.
Methodology:
-
Ligand Immobilization: Covalently immobilize the ligand (e.g., recombinant human IL-15Rα) onto a sensor chip (e.g., CM5 chip) via amine coupling. This involves activating the carboxymethylated dextran (B179266) surface with a mixture of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide), injecting the ligand in a low pH buffer (e.g., 10 mM sodium acetate, pH 4.5) to promote pre-concentration, and then deactivating remaining active sites with ethanolamine. A reference flow cell should be prepared similarly but without the ligand to subtract non-specific binding.
-
Analyte Injection: Inject a series of concentrations of the analyte (e.g., recombinant human IL-15) in running buffer (e.g., HBS-EP+) over both the ligand and reference flow cells at a constant flow rate.
-
Association and Dissociation: Monitor the binding response (in Resonance Units, RU) in real-time. The increase in RU during injection corresponds to the association phase. After the injection, continue flowing running buffer to monitor the decrease in RU, which corresponds to the dissociation phase.
-
Regeneration: If the interaction is of high affinity, a regeneration solution (e.g., a low pH glycine-HCl buffer) may be required to strip the bound analyte from the ligand, preparing the surface for the next injection.
-
Data Analysis: Subtract the reference flow cell data from the ligand flow cell data to obtain specific binding sensorgrams. Fit the resulting curves to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
Conclusion
IL-15Rα is a unique and critical component of the immune system. Its primary function of trans-presenting IL-15 provides a mechanism for localized and potent activation of NK cells and memory CD8+ T cells, which is essential for immune homeostasis and effective responses to pathogens and malignant cells. The widespread expression of IL-15Rα on both immune and non-immune cells underscores its importance in diverse physiological contexts. A thorough understanding of its function, expression, and signaling is vital for researchers and professionals in immunology and drug development, as the IL-15/IL-15Rα axis represents a highly promising target for novel immunotherapies.
References
- 1. researchgate.net [researchgate.net]
- 2. The IL-15 receptor α chain cytoplasmic domain is critical for normal IL-15Rα function but is not required for trans-presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Selective Targeting of IL-15Rα Is Sufficient to Reduce Inflammation [frontiersin.org]
- 4. IL-15Rα expression on CD8+ T cells is dispensable for T cell memory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Qualitative differences between naïve and memory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic Model of Natural Killer Cell Proliferative Response to IL-15 Receptor Stimulation | PLOS Computational Biology [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Immunobiology of the IL-15-IL-15Rα Complex as an Antitumor and Antiviral Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rupress.org [rupress.org]
- 12. Distinct roles of IL-12 and IL-15 in human natural killer cell activation by dendritic cells from secondary lymphoid organs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Expression of Interleukin-15 and Interleukin-15Rα in Monocytes of HIV Type 1-Infected Patients with Different Courses of Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Interleukin 15 Skews Monocyte Differentiation into Dendritic Cells with Features of Langerhans Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rupress.org [rupress.org]
The Indispensable Role of Interleukin-15 in the Homeostasis of CD8+ Memory T Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Interleukin-15 (IL-15) is a pleiotropic cytokine that plays a critical, non-redundant role in the development, survival, and homeostatic proliferation of CD8+ memory T cells. This technical guide provides an in-depth examination of the molecular mechanisms and cellular processes governed by IL-15 that are essential for maintaining a robust and long-lived pool of memory CD8+ T cells. We will explore the intricacies of IL-15 signaling, the unique mechanism of trans-presentation, and its downstream effects on gene expression and cellular metabolism. Furthermore, this guide will present quantitative data on the impact of IL-15 on memory T cell populations and provide detailed protocols for key experimental techniques used to investigate these processes. This document is intended to be a valuable resource for researchers and professionals in the fields of immunology and drug development, offering insights into the therapeutic potential of modulating the IL-15 pathway.
Introduction
The establishment and maintenance of a stable pool of memory T cells are fundamental to long-term protective immunity. Among the various factors that regulate this process, the common gamma-chain (γc) cytokine Interleukin-15 (IL-15) has emerged as a master regulator of CD8+ memory T cell homeostasis.[1][2][3] IL-15 is essential for the survival and periodic self-renewal of these crucial immune cells, ensuring their readiness to mount a rapid and effective response upon secondary antigen encounter.[3][4] Unlike other cytokines, IL-15 primarily functions through a unique mechanism known as trans-presentation, where it is presented to responding cells by IL-15 receptor alpha (IL-15Rα) expressed on accessory cells.[3] This guide will delve into the core aspects of IL-15 biology as it pertains to CD8+ memory T cell maintenance.
The IL-15 Signaling Pathway
IL-15 signals through a heterotrimeric receptor complex composed of the IL-15Rα chain, the IL-2/IL-15Rβ chain (CD122), and the common gamma chain (γc, CD132).[5] While memory CD8+ T cells express CD122 and γc, the high-affinity IL-15Rα is predominantly expressed on other cell types, such as dendritic cells and macrophages.[6]
Trans-presentation: The Dominant Mode of IL-15 Signaling
The prevailing mechanism of IL-15 signaling to CD8+ memory T cells is trans-presentation.[3] In this process, IL-15 produced by an accessory cell first binds to IL-15Rα on the same cell surface. This stable IL-15/IL-15Rα complex is then presented in trans to a neighboring CD8+ memory T cell that expresses the CD122/γc heterodimer. This intercellular interaction triggers downstream signaling cascades within the T cell.
References
- 1. IL-15 mediated expansion of rare durable memory T cells following adoptive cellular therapy [pubmed.ncbi.nlm.nih.gov]
- 2. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
- 3. Control of memory CD8+ T cell longevity and effector functions by IL-15 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interleukin 15 Is Required for Proliferative Renewal of Virus-specific Memory CD8 T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ohsu.edu [ohsu.edu]
- 6. rupress.org [rupress.org]
A Comparative Analysis of Interleukin-15 and Interleukin-2: A Technical Guide to their Structural and Signaling Dichotomy
For Immediate Release
This technical guide provides a comprehensive examination of the structural and signaling differences between Interleukin-15 (IL-15) and Interleukin-2 (B1167480) (IL-2). While both cytokines are crucial for immune regulation and share common receptor subunits, their distinct biological functions are rooted in subtle yet significant structural disparities and the nuances of their signaling cascades. This document is intended for researchers, scientists, and drug development professionals engaged in immunology and therapeutic design.
Core Structural Differences and Receptor Interactions
IL-15 and IL-2 are both four-α-helix bundle cytokines. Their interaction with target cells is mediated by a heterotrimeric receptor complex. A key distinction lies in the composition and assembly of these receptor complexes. Both cytokines utilize the IL-2 receptor beta (IL-2Rβ/CD122) and the common gamma chain (γc/CD132) for signal transduction. However, they each have a unique alpha receptor subunit: IL-15 receptor alpha (IL-15Rα) and IL-2 receptor alpha (IL-2Rα/CD25), respectively.[1][2]
A fundamental difference in their mode of action is the concept of cis and trans presentation. IL-2 is typically secreted and binds to the IL-2Rα, IL-2Rβ, and γc subunits expressed on the same cell, a process known as cis presentation.[3][4] In contrast, IL-15 is predominantly presented in trans, where IL-15 is first bound to IL-15Rα on one cell (e.g., a dendritic cell) and then presented to a neighboring cell (e.g., a T cell or NK cell) that expresses the IL-2Rβ and γc subunits.[3][4]
Quantitative Comparison of Receptor Binding Affinities
The binding affinities (expressed as dissociation constants, Kd) of IL-15 and IL-2 to their respective receptor components highlight a critical aspect of their functional differences. The exceptionally high affinity of IL-15 for its specific alpha receptor subunit is a key determinant of its unique biology.
| Interaction | Dissociation Constant (Kd) | Reference |
| IL-2 to IL-2Rα (low affinity) | ~10⁻⁸ M | [4][5][6] |
| IL-2 to IL-2Rβγc (intermediate affinity) | ~10⁻⁹ M | [6][7] |
| IL-2 to IL-2Rαβγc (high affinity) | ~10⁻¹¹ M | [4][5][6][7] |
| IL-15 to IL-15Rα (high affinity) | ~10⁻¹¹ M | [4][8] |
| IL-15 to IL-2Rβγc (intermediate affinity) | ~10⁻⁹ M | [8] |
| IL-15 to IL-15Rαβγc (high affinity) | ~10⁻¹¹ M | [6] |
Signaling Pathways: Shared and Divergent Cascades
Upon receptor binding, both IL-15 and IL-2 activate three major downstream signaling pathways: the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway, and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. While the core components of these pathways are shared, subtle differences in the activation and regulation of downstream effectors contribute to their distinct biological outcomes.
JAK/STAT Signaling Pathway
The JAK/STAT pathway is a primary signaling cascade for both cytokines.
Caption: The shared JAK/STAT signaling pathway for IL-15 and IL-2.
PI3K/Akt/mTOR Signaling Pathway
This pathway is crucial for cell growth, proliferation, and survival.
Caption: The PI3K/Akt/mTOR signaling cascade initiated by IL-15 and IL-2.
MAPK/ERK Signaling Pathway
This pathway is primarily involved in cell proliferation and differentiation.
Caption: The MAPK/ERK signaling pathway activated by IL-15 and IL-2.
Key Experimental Protocols
The structural and functional characterization of IL-15 and IL-2 relies on a variety of sophisticated experimental techniques. Below are outlines of key methodologies.
Determination of Protein-Protein Interactions using Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique used to measure the binding kinetics and affinity of molecular interactions in real-time.
Caption: A generalized workflow for Surface Plasmon Resonance (SPR) analysis.
Methodology:
-
Ligand and Analyte Preparation: Recombinant cytokine (analyte) and receptor ectodomains (ligand) are purified to homogeneity. A suitable running buffer (e.g., HBS-EP) is prepared.
-
Ligand Immobilization: The ligand is covalently coupled to the surface of a sensor chip (e.g., CM5 chip) using amine coupling chemistry.
-
Analyte Injection: A series of analyte concentrations are injected sequentially over the immobilized ligand surface.
-
Data Acquisition: The association and dissociation phases are monitored in real-time by detecting changes in the refractive index at the sensor surface, generating a sensorgram.
-
Surface Regeneration: A regeneration solution is injected to remove the bound analyte, preparing the surface for the next injection.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Structural Determination by X-ray Crystallography
X-ray crystallography is a powerful technique to determine the three-dimensional atomic structure of proteins and their complexes.
Methodology:
-
Protein Expression and Purification: Large quantities (milligrams) of the cytokine-receptor complex are produced using recombinant expression systems (e.g., insect or mammalian cells) and purified to high homogeneity.
-
Crystallization: The purified protein complex is subjected to a wide range of crystallization screening conditions (varying precipitants, pH, temperature, and additives) to obtain well-ordered crystals.
-
X-ray Diffraction Data Collection: The crystals are exposed to a high-intensity X-ray beam, typically from a synchrotron source. The diffracted X-rays are recorded on a detector.
-
Data Processing and Structure Solution: The diffraction pattern is processed to determine the unit cell dimensions and space group. The phases of the diffracted waves are determined using methods like molecular replacement.
-
Model Building and Refinement: An atomic model of the protein complex is built into the electron density map and refined to best fit the experimental data.
Analysis of Signaling Pathways by Quantitative Phosphoproteomics
This technique allows for the global and quantitative analysis of protein phosphorylation events in response to cytokine stimulation.
Methodology:
-
Cell Culture and Stimulation: Immune cells (e.g., T cells) are cultured and then stimulated with either IL-15 or IL-2 for specific time points.
-
Protein Extraction and Digestion: Cells are lysed, and proteins are extracted. The proteins are then digested into peptides using an enzyme like trypsin.
-
Phosphopeptide Enrichment: Phosphopeptides are selectively enriched from the complex peptide mixture using techniques such as titanium dioxide (TiO2) chromatography or immunoprecipitation with anti-phosphotyrosine antibodies.
-
Mass Spectrometry (MS) Analysis: The enriched phosphopeptides are analyzed by high-resolution mass spectrometry (e.g., LC-MS/MS) to identify the sequence of the peptides and the site of phosphorylation.
-
Data Analysis and Quantification: The relative abundance of each phosphopeptide between different conditions (e.g., IL-15 vs. IL-2 stimulation) is quantified. Bioinformatic analysis is then used to identify regulated signaling pathways.
Conclusion
The distinct biological roles of IL-15 and IL-2, despite their shared receptor components and signaling pathways, are a testament to the fine-tuning of immune responses. The structural differences in their alpha receptor subunits, leading to different modes of presentation and binding affinities, are the initial determinants of their unique functions. These initial differences are then translated through subtle, yet significant, variations in the downstream signaling cascades. A thorough understanding of these structural and signaling dichotomies is paramount for the rational design of novel immunotherapies that can selectively harness the beneficial effects of either IL-15 or IL-2 for the treatment of cancer and autoimmune diseases.
References
- 1. commerce.bio-rad.com [commerce.bio-rad.com]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. IL-2 receptor - Wikipedia [en.wikipedia.org]
- 4. The shared and contrasting roles of interleukin-2 (IL-2) and IL-15 in the life and death of normal and neoplastic lymphocytes: implications for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interleukin-2 Receptor Signaling: At the Interface between Tolerance and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IL-2 and IL-15 receptor α-subunits are coexpressed in a supramolecular receptor cluster in lipid rafts of T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interleukin 2 - Wikipedia [en.wikipedia.org]
- 8. Interleukin 15 - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to N-803 (ALT-803): Molecular Structure, Binding Affinity, and Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-803, also known as ALT-803 or Anktiva® (nogapendekin alfa inbakicept), is a novel immunostimulatory superagonist complex currently under investigation for various oncological and infectious disease indications. This technical guide provides a comprehensive overview of its molecular architecture, binding characteristics, and the subsequent signaling pathways it activates, with a focus on the underlying experimental methodologies.
Molecular Structure of N-803 (ALT-803)
N-803 is a complex molecule engineered to enhance the immunostimulatory properties of Interleukin-15 (IL-15). It is composed of two key components:
-
IL-15N72D Superagonist: A mutant form of human IL-15 where the asparagine at position 72 is substituted with aspartic acid (N72D). This single amino acid substitution significantly increases the biological activity of IL-15.[1]
-
Dimeric IL-15RαSushi-Fc Fusion Protein: This component consists of the sushi domain of the IL-15 receptor alpha (IL-15Rα), which is the high-affinity binding site for IL-15. This is fused to a human IgG1 Fc domain, which facilitates dimerization and significantly extends the in-vivo half-life of the complex.[1][2][3]
These two components are co-expressed in a mammalian cell line and form a stable, soluble complex.[2] The resulting structure effectively mimics the natural trans-presentation of IL-15, a critical mechanism for its biological function.
Binding Affinity and Mechanism
N-803's enhanced therapeutic effect is largely attributed to its unique binding mechanism and increased affinity for its target receptors on immune cells.
Mechanism of Action: Trans-presentation
In its physiological state, IL-15 is typically presented by antigen-presenting cells (APCs) to responding immune cells, such as Natural Killer (NK) cells and CD8+ T cells. This process, known as trans-presentation, involves the IL-15 cytokine being bound to IL-15Rα on the APC surface, which then presents it to the IL-2/IL-15 receptor beta (CD122) and common gamma chain (γc, CD132) complex on the surface of the NK or CD8+ T cell.[4][5]
N-803 is designed to replicate and enhance this process. The IL-15Rα sushi domain within the N-803 complex serves to present the IL-15N72D superagonist to the IL-15Rβγc complex on effector cells with high efficiency.[2][5]
Binding Affinity Data
While the literature extensively describes the enhanced biological activity of N-803, specific quantitative binding affinity data, such as dissociation constants (Kd), for the interaction between N-803 and the IL-15Rβγc complex are not widely published. However, studies on similar IL-15:IL-15Rα complexes have demonstrated a significant increase in binding affinity compared to free IL-15. One study reported an approximately 150-fold increase in binding affinity to IL-2Rβγc for an IL-15:IL-15Rα complex compared to IL-15 alone.[6] The N72D mutation in N-803 is also reported to provide a 4-5 fold increase in biological activity, which is likely related to enhanced binding.
Qualitative Binding Characteristics of N-803:
| Component | Receptor | Binding Description | Reference |
| IL-15N72D | IL-15Rβγc | Enhanced binding affinity compared to wild-type IL-15. | [6] |
| IL-15Rα-Sushi Domain | IL-15N72D | High-affinity interaction, stabilizing the complex. | [1] |
| N-803 Complex | IL-15Rβγc on NK and CD8+ T cells | High-avidity binding through trans-presentation. | [2][4] |
Experimental Protocols for Binding Affinity Determination
The following are representative, generalized protocols for assessing the binding affinity of a molecule like N-803. It is important to note that these are not detailed protocols from a specific cited study on N-803 but are based on established methodologies for analyzing protein-protein interactions.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure real-time biomolecular interactions.[7][8][9]
Objective: To determine the association (k_on), dissociation (k_off), and equilibrium dissociation constant (Kd) of N-803 binding to the IL-15Rβγc complex.
Methodology:
-
Immobilization of Ligand:
-
The recombinant IL-15Rβγc extracellular domain complex is immobilized on a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
The chip surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
The IL-15Rβγc complex, diluted in an appropriate coupling buffer (e.g., 10 mM sodium acetate, pH 5.0), is injected over the activated surface.
-
Remaining active esters are deactivated with an injection of ethanolamine-HCl.
-
-
Analyte Binding:
-
N-803 (analyte) is diluted in a running buffer (e.g., HBS-EP+) to a series of concentrations.
-
The different concentrations of N-803 are injected sequentially over the immobilized receptor surface.
-
The association and dissociation phases are monitored in real-time by detecting changes in the refractive index at the sensor surface.
-
-
Data Analysis:
-
The resulting sensorgrams are corrected for non-specific binding by subtracting the signal from a reference flow cell.
-
The association and dissociation rate constants (k_on and k_off) are determined by fitting the data to a suitable binding model (e.g., 1:1 Langmuir binding).
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of k_off/k_on.
-
Flow Cytometry-Based Binding Assay
This method assesses the binding of a fluorescently labeled ligand to cell surface receptors.[10][11][12]
Objective: To determine the binding saturation and estimate the apparent binding affinity of N-803 to NK cells or CD8+ T cells.
Methodology:
-
Cell Preparation:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using density gradient centrifugation.
-
NK cells or CD8+ T cells can be further enriched using magnetic-activated cell sorting (MACS).
-
Cells are washed and resuspended in a suitable binding buffer (e.g., FACS buffer: PBS with 2% FBS and 0.1% sodium azide).
-
-
Fluorescent Labeling of N-803:
-
N-803 is labeled with a stable fluorophore (e.g., Alexa Fluor 488 or Phycoerythrin) using a commercial labeling kit according to the manufacturer's instructions.
-
Unconjugated dye is removed by size-exclusion chromatography.
-
-
Binding Assay:
-
A fixed number of cells (e.g., 1 x 10^5) are incubated with increasing concentrations of fluorescently labeled N-803 in the dark on ice for a predetermined optimal time to reach equilibrium.
-
To determine non-specific binding, a parallel set of tubes is prepared with a high concentration of unlabeled N-803 added prior to the labeled N-803.
-
-
Flow Cytometry Analysis:
-
Cells are washed with cold FACS buffer to remove unbound N-803.
-
The fluorescence intensity of the cells is measured using a flow cytometer.
-
The mean fluorescence intensity (MFI) is determined for each concentration.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting the MFI of non-specific binding from the MFI of total binding.
-
A saturation binding curve is generated by plotting the specific binding (MFI) against the concentration of labeled N-803.
-
The apparent Kd can be estimated from the concentration of N-803 that results in half-maximal binding.
-
Signaling Pathways Activated by N-803
Upon binding to the IL-15Rβγc complex on NK and CD8+ T cells, N-803 initiates a downstream signaling cascade, primarily through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[13][14][15][16]
Key steps in the N-803-induced signaling pathway:
-
Receptor Dimerization and JAK Activation: Binding of N-803 brings the IL-15Rβ and γc chains into close proximity, leading to the activation of the associated Janus kinases, JAK1 and JAK3.
-
Receptor Phosphorylation: Activated JAK1 and JAK3 phosphorylate tyrosine residues on the intracellular domains of the receptor chains.
-
STAT Recruitment and Phosphorylation: The phosphorylated tyrosine residues serve as docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5. The recruited STATs are then phosphorylated by the activated JAKs.
-
STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dimerize and translocate to the nucleus.
-
Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences in the promoter regions of target genes, leading to the transcription of genes involved in:
-
Cell proliferation: (e.g., cyclins)
-
Survival: (e.g., anti-apoptotic proteins like Bcl-2)
-
Effector functions: (e.g., perforin, granzymes, and interferon-gamma (IFN-γ))
-
This signaling cascade results in the expansion and enhanced cytotoxic function of NK cells and CD8+ T cells, which are crucial for the anti-tumor and anti-viral effects of N-803.
Visualizations
Signaling Pathway Diagram
Caption: N-803 signaling cascade in NK and CD8+ T cells.
Experimental Workflow: Surface Plasmon Resonance
Caption: Workflow for SPR-based binding affinity analysis.
Experimental Workflow: Flow Cytometry Binding Assay
Caption: Workflow for flow cytometry-based binding assay.
Conclusion
N-803 (ALT-803) represents a significant advancement in cytokine-based immunotherapy. Its sophisticated molecular design, which mimics and enhances the natural trans-presentation of IL-15, results in potent and selective activation of NK and CD8+ T cells. While precise quantitative binding affinity data remains to be fully elucidated in publicly available literature, the qualitative evidence strongly supports a high-affinity interaction with the IL-15Rβγc receptor complex, leading to robust downstream signaling through the JAK/STAT pathway. Further research, including detailed biophysical characterization of its binding kinetics, will continue to refine our understanding of this promising therapeutic agent.
References
- 1. Targeted IL-15-based Protein Fusion Complexes as Cancer Immunotherapy Approaches [immunologyresearchjournal.com]
- 2. ALT-803 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Frontiers | ALT-803 in the treatment of non-muscle-invasive bladder cancer: Preclinical and clinical evidence and translational potential [frontiersin.org]
- 4. pnas.org [pnas.org]
- 5. IL-15 super-agonist (ALT-803) enhances natural killer (NK) cell function against ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 8. Surface Plasmon Resonance: A Sensitive Tool to Study Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein–Protein Interactions: Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 10. Quantification of membrane-bound cytokine receptors by calibrated flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detection of cytokine receptors by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bowdish.ca [bowdish.ca]
- 13. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 14. KEGG PATHWAY: map04630 [genome.jp]
- 15. JAK/STAT signaling | Signaling Pathways | TargetMol [targetmol.com]
- 16. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
biological functions of Interleukin-15 in innate immunity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Interleukin-15 (IL-15) is a pleiotropic cytokine that plays a critical and non-redundant role in the development, survival, and activation of multiple lineages of the innate immune system. As a member of the four-α-helix bundle cytokine family, IL-15 shares some functionalities with IL-2 but exhibits distinct biological properties that make it a key orchestrator of innate defenses against viral infections and malignancies. This technical guide provides a comprehensive overview of the biological functions of IL-15 in innate immunity, with a focus on its impact on Natural Killer (NK) cells, dendritic cells (DCs), monocytes, and neutrophils. Detailed experimental protocols for key assays, quantitative data on IL-15-mediated effects, and diagrams of associated signaling pathways are presented to support research and drug development efforts in this field.
Introduction to Interleukin-15 and its Receptor
Interleukin-15 is a 14-15 kDa glycoprotein (B1211001) that is produced by a wide variety of cell types, including monocytes, macrophages, dendritic cells, and epithelial cells.[1][2] Unlike many other cytokines that are secreted and act in a soluble form, IL-15 is primarily presented on the surface of producing cells in a complex with the alpha subunit of its receptor (IL-15Rα).[1][3] This mechanism, known as trans-presentation, is the predominant mode of IL-15 signaling and is crucial for its potent effects on target cells.[3][4]
The high-affinity IL-15 receptor is a heterotrimeric complex composed of:
-
IL-15 Receptor Alpha (IL-15Rα): The unique, high-affinity binding subunit for IL-15.[5]
-
IL-2/IL-15 Receptor Beta (IL-2/15Rβ or CD122): Shared with the IL-2 receptor.[6]
-
Common Gamma Chain (γc or CD132): A signaling subunit shared by the receptors for IL-2, IL-4, IL-7, IL-9, and IL-21.[6]
The assembly of this receptor complex initiates downstream signaling cascades that are central to the biological functions of IL-15.
IL-15 Signaling Pathways in Innate Immune Cells
Upon binding of the IL-15/IL-15Rα complex to the IL-2/15Rβ and γc subunits on the surface of a target innate immune cell, a series of intracellular signaling events are triggered. The primary pathways activated are the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway and the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway.[7][8]
The JAK/STAT Pathway
The binding of IL-15 to its receptor complex leads to the activation of JAK1 and JAK3, which are associated with the IL-2/15Rβ and γc chains, respectively.[9][10] These activated JAKs then phosphorylate specific tyrosine residues on the receptor chains, creating docking sites for STAT proteins, primarily STAT3 and STAT5.[9][10] Once recruited, STAT3 and STAT5 are themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of genes involved in cell survival, proliferation, and effector functions.[9][10]
The PI3K/Akt/mTOR Pathway
In addition to the JAK/STAT pathway, IL-15 signaling also activates the PI3K/Akt/mTOR pathway, which is crucial for cell growth, metabolism, and survival.[8][11] The activated IL-15 receptor complex can recruit and activate PI3K, which in turn phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 serves as a docking site for Akt (also known as Protein Kinase B), leading to its activation. Activated Akt then phosphorylates and activates mTOR, a serine/threonine kinase that is a central regulator of cell metabolism and protein synthesis.[8][11] This pathway is particularly important for the metabolic reprogramming that supports the enhanced effector functions of innate immune cells upon IL-15 stimulation.[11]
Biological Functions of IL-15 in Innate Immune Cells
Natural Killer (NK) Cells
IL-15 is indispensable for the development, survival, and activation of NK cells.[12][13][14] Mice deficient in IL-15 or IL-15Rα have a profound lack of mature NK cells.[14]
-
Development and Survival: IL-15 promotes the differentiation of hematopoietic progenitors into mature NK cells and is a potent survival factor, preventing their apoptosis.[2][14]
-
Activation and Cytotoxicity: IL-15 enhances the cytotoxic activity of NK cells against tumor and virally infected cells.[15][16] This is achieved through the upregulation of effector molecules such as perforin (B1180081) and granzymes, and by increasing the expression of activating receptors.
-
Cytokine Production: IL-15 primes NK cells to produce large amounts of pro-inflammatory cytokines, most notably Interferon-gamma (IFN-γ), upon encountering a target cell or other activating signals.[17][18][19]
Table 1: Quantitative Effects of IL-15 on NK Cell Function
| Parameter | Cell Type | IL-15 Concentration | Effect | Reference |
| Cytotoxicity (% Lysis) | Human NK cells | 10 ng/mL | Marked enhancement of NK activity over a 4-week period. | [15] |
| Cytotoxicity (% Lysis) | Cord blood NK cells | 10 ng/mL | Significant increase in cytotoxicity against K562 target cells after 72 hours. | [16] |
| IFN-γ Production | Human NK cells | 0.75 ng/mL | 5.6-fold average increase in IFN-γ production in response to H3N2 influenza virus. | [17] |
| IFN-γ Production | Human NK cells | 10 ng/mL | Significant increase in the percentage of IFN-γ producing cells when co-stimulated with IL-12 and IL-18. | [19] |
| Proliferation | Human NK cells | Continuous vs. Intermittent | Continuous IL-15 treatment leads to greater proliferation compared to intermittent exposure. | [20] |
Dendritic Cells (DCs)
IL-15 plays a significant role in the maturation and function of dendritic cells, which are key antigen-presenting cells that bridge innate and adaptive immunity.[12][13]
-
Maturation: IL-15 promotes the maturation of monocytes into DCs and enhances the expression of co-stimulatory molecules (e.g., CD80, CD86) and MHC class II molecules on their surface.[21][22]
-
Cytokine Production: IL-15 can induce DCs to produce pro-inflammatory cytokines, thereby shaping the subsequent adaptive immune response.[23]
-
Cross-talk with NK cells: IL-15 produced by DCs can activate NK cells, which in turn can further promote DC maturation and function, creating a positive feedback loop.
Table 2: Effect of IL-15 on Dendritic Cell Maturation Markers
| Marker | Cell Type | IL-15 Treatment | Change in Expression | Reference |
| HLA-DR | Human Monocyte-derived DCs | IL-15 (duration dependent) | Significant increase in MFI. | [21] |
| CD86 | Human Monocyte-derived DCs | IL-15 (duration dependent) | Significant increase in MFI. | [21] |
| MHC I, MHC II, CD40, CD86, CCR7 | Human Monocyte-derived DCs | IL-15 (6 days) | Significant increase in MFI compared to conventional mDCs. | [24] |
Monocytes and Macrophages
IL-15 also exerts important effects on monocytes and their differentiated progeny, macrophages.[12][13]
-
Activation: IL-15 can activate monocytes, leading to the production of chemokines such as IL-8 and Monocyte Chemoattractant Protein-1 (MCP-1), which are involved in the recruitment of other immune cells to sites of inflammation.[25]
-
Differentiation: IL-15 can drive the differentiation of monocytes into macrophages with enhanced phagocytic capabilities.[26]
-
Antimicrobial Activity: In some contexts, IL-15 has been shown to be involved in antimicrobial pathways within macrophages.[26]
Neutrophils
Neutrophils are the most abundant circulating white blood cells and are critical first responders to infection. IL-15 has been shown to modulate several key functions of neutrophils.[27][28]
-
Survival: IL-15 delays the spontaneous apoptosis of neutrophils, thereby prolonging their lifespan and functional capacity at sites of inflammation.[27]
-
Phagocytosis: IL-15 enhances the phagocytic activity of neutrophils against opsonized particles.[27][28]
-
Adhesion: IL-15 can increase the expression of adhesion molecules on the surface of neutrophils, facilitating their migration and interaction with other cells.[29]
Experimental Protocols
NK Cell Cytotoxicity Assay (Calcein-AM Release Assay)
This assay measures the ability of NK cells to lyse target cells.
Materials:
-
Effector cells (e.g., IL-15-stimulated NK cells)
-
Target cells (e.g., K562 tumor cell line)
-
Calcein-AM (acetoxymethyl) ester
-
Complete culture medium
-
96-well V-bottom plates
-
Fluorescence plate reader
Protocol:
-
Target Cell Labeling:
-
Co-culture:
-
Plate the labeled target cells at a density of 1 x 10^4 cells/well in a 96-well V-bottom plate.[5][31]
-
Add effector cells at various effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).[30]
-
Include control wells for spontaneous release (target cells only) and maximum release (target cells with a lysis agent like Triton X-100).[31][32]
-
-
Incubation and Measurement:
-
Centrifuge the plate briefly to pellet the cells and initiate contact.
-
Centrifuge the plate again to pellet intact cells.
-
Carefully transfer the supernatant to a new 96-well flat-bottom plate.
-
Measure the fluorescence of the released Calcein in the supernatant using a fluorescence plate reader (excitation ~485 nm, emission ~520 nm).
-
-
Calculation:
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = 100 x [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)][6]
-
NK Cell Degranulation Assay (CD107a Expression)
This assay measures the surface expression of CD107a, a marker of cytotoxic granule release, upon NK cell activation.
Materials:
-
Effector cells (e.g., IL-15-stimulated NK cells or PBMCs)
-
Target cells (e.g., K562)
-
Fluorochrome-conjugated anti-CD107a antibody
-
Protein transport inhibitor (e.g., Monensin/GolgiStop)
-
Fluorochrome-conjugated antibodies for NK cell identification (e.g., anti-CD3, anti-CD56)
-
FACS tubes or 96-well U-bottom plates
-
Flow cytometer
Protocol:
-
Cell Preparation:
-
Prepare effector and target cells in complete culture medium.
-
-
Co-culture and Staining:
-
In a FACS tube or 96-well plate, combine effector and target cells at a desired E:T ratio (e.g., 10:1 for PBMCs).[33]
-
Immediately add the anti-CD107a antibody to the cell suspension.
-
Add a protein transport inhibitor (e.g., GolgiStop) to prevent the internalization of the CD107a antibody.[33]
-
Include an unstimulated control (effector cells only) and a positive control (e.g., stimulation with PMA/Ionomycin).[33]
-
-
Incubation:
-
Incubate the cells for 4-6 hours at 37°C.[33]
-
-
Surface Staining and Flow Cytometry:
-
After incubation, wash the cells and stain with antibodies to identify the NK cell population (e.g., anti-CD3 and anti-CD56).
-
(Optional) For intracellular cytokine staining, fix and permeabilize the cells after surface staining, then stain for intracellular cytokines like IFN-γ.
-
Acquire the samples on a flow cytometer.
-
-
Data Analysis:
-
Gate on the NK cell population (e.g., CD3-CD56+ lymphocytes).
-
Determine the percentage of NK cells that are positive for CD107a expression.
-
Conclusion
Interleukin-15 is a central cytokine in the regulation of innate immunity, with profound effects on the development, survival, and function of NK cells, dendritic cells, monocytes, and neutrophils. Its unique mode of action via trans-presentation allows for potent and localized immune activation. The detailed understanding of IL-15 biology, its signaling pathways, and its functional consequences for innate immune cells, as outlined in this guide, is essential for the continued development of novel immunotherapies for cancer and infectious diseases. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and drug development professionals working to harness the therapeutic potential of this powerful cytokine.
References
- 1. CD107a Degranulation Assay to Evaluate Immune Cell Antitumor Activity | Springer Nature Experiments [experiments.springernature.com]
- 2. The role of Interleukin-15 in inflammation and immune responses to infection: implications for its therapeutic use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of Natural Killer Cell-Mediated Cytotoxicity and Migration in the Context of Hepatic Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity assays [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Pathways: Interleukin-15 Signaling in Health and in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The molecular details of cytokine signaling via the JAK/STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IL-15–PI3K–AKT–mTOR: A Critical Pathway in the Life Journey of Natural Killer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Critical role for IL-15 in innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benthamscience.com [benthamscience.com]
- 14. Functions of IL-15 in Anti-Viral Immunity: Multiplicity and Variety - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Interleukin-15 Enhances Cytotoxicity, Receptor Expression, and Expansion of Neonatal Natural Killer Cells in Long-Term Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. IL-15 Promotes Polyfunctional NK Cell Responses to Influenza by Boosting IL-12 Production - PMC [pmc.ncbi.nlm.nih.gov]
- 18. IL-15 priming alters IFN-γ regulation in murine NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. JCI Insight - Continuous treatment with IL-15 exhausts human NK cells via a metabolic defect [insight.jci.org]
- 21. IL-15-induced conversion of monocytes to mature dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Interleukin 15 Skews Monocyte Differentiation into Dendritic Cells with Features of Langerhans Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Dendritic cell-derived IL-15 controls the induction of CD8 T cell immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Novel IL-15 dendritic cells have a potent immunomodulatory effect in immunotherapy of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Endogenous production of interleukin 15 by activated human monocytes is critical for optimal production of interferon-gamma by natural killer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Differential effects of interleukin-15 (IL-15) and IL-2 on human neutrophils: modulation of phagocytosis, cytoskeleton rearrangement, gene expression, and apoptosis by IL-15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Interleukin-15 enhances human neutrophil phagocytosis by a Syk-dependent mechanism: importance of the IL-15Ralpha chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Interleukin-15 increases neutrophil adhesion onto human respiratory epithelial A549 cells and attracts neutrophils in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Cytotoxicity Assay - Calcein AM [protocols.io]
- 31. Measurement of Natural Killer Cell-Mediated Cytotoxicity and Migration in the Context of Hepatic Tumor Cells [jove.com]
- 32. revvity.com [revvity.com]
- 33. hiv-forschung.de [hiv-forschung.de]
An In-depth Technical Guide to the Downstream Targets of IL-15-Mediated JAK/STAT Signaling
Audience: Researchers, scientists, and drug development professionals.
Abstract
Interleukin-15 (IL-15) is a pleiotropic cytokine crucial for the development, proliferation, and activation of various lymphocyte lineages, particularly Natural Killer (NK) cells and memory CD8+ T cells.[1][2][3] Its signaling is predominantly mediated through the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway, which culminates in the transcriptional regulation of a wide array of target genes. Understanding the downstream effectors of this pathway is critical for leveraging IL-15 in immunotherapeutic applications and for developing targeted therapies for diseases where its signaling is dysregulated. This technical guide provides a detailed overview of the IL-15-induced JAK/STAT signaling cascade, identifies its key downstream molecular targets, presents quantitative data on their regulation, and details the core experimental methodologies used for their identification and validation.
Introduction to Interleukin-15 and JAK/STAT Signaling
Interleukin-15 (IL-15) is a type I cytokine that shares receptor subunits and many biological functions with IL-2, yet possesses distinct roles in immune homeostasis.[4][5] Unlike IL-2, which is critical for the function of regulatory T cells, IL-15 is essential for the survival and maintenance of NK cells, NKT cells, and memory CD8+ T cells.[3] IL-15 signals via a heterotrimeric receptor complex composed of the IL-15 receptor alpha chain (IL-15Rα), the IL-2/IL-15 receptor beta chain (IL-2Rβ, CD122), and the common gamma chain (γc, CD132).[1][6] The most prominent mode of IL-15 signaling is trans-presentation, where IL-15 bound to IL-15Rα on an antigen-presenting cell is presented to a responding lymphocyte expressing the IL-2Rβ/γc heterodimer.[7][8]
Upon receptor engagement, IL-15 triggers the activation of the JAK/STAT pathway, a primary signaling cascade for numerous cytokines and growth factors.[9] This pathway involves the Janus kinases (JAKs), a family of non-receptor tyrosine kinases, and the Signal Transducers and Activators of Transcription (STATs), which are latent cytoplasmic transcription factors.[10] Activation of this pathway by IL-15 leads to profound changes in gene expression that govern cellular survival, proliferation, and effector functions.
The IL-15-Induced JAK/STAT Signaling Pathway
The canonical IL-15 signaling cascade begins with the binding of the IL-15/IL-15Rα complex to the IL-2Rβ and γc chains on the target cell.[7] This event brings the JAKs associated with these receptor chains into close proximity, leading to their activation through reciprocal phosphorylation.
-
JAK Activation : In lymphocytes, the IL-2Rβ chain is associated with JAK1, while the common γc chain is associated with JAK3.[1][6] Their juxtaposition upon ligand binding leads to the autophosphorylation and activation of both JAK1 and JAK3.[7]
-
STAT Recruitment and Phosphorylation : Activated JAKs phosphorylate specific tyrosine residues on the cytoplasmic tails of the receptor chains, creating docking sites for STAT proteins. IL-15 signaling predominantly recruits and activates STAT3 and STAT5.[1][8] JAK1 primarily phosphorylates STAT3 via the IL-2Rβ chain, while JAK3 phosphorylates STAT5 via the γc chain.[1]
-
Dimerization and Nuclear Translocation : Once phosphorylated, STAT3 and STAT5 proteins dissociate from the receptor, form homo- or heterodimers, and translocate into the nucleus.[6][11]
-
Gene Transcription : In the nucleus, STAT dimers bind to specific DNA consensus sequences in the promoter regions of target genes, initiating their transcription.[1][9]
While the JAK1/3 and STAT3/5 axis is the principal pathway in lymphocytes, cell-type-specific variations exist. For instance, in mast cells, IL-15 can activate JAK2/STAT5 and Tyk2/STAT6 pathways.[1][12] Furthermore, in skeletal muscle cells, IL-15 has been shown to mediate glucose uptake via a novel JAK3/STAT3 signaling pathway.[13][14]
Key Downstream Targets of IL-15/JAK/STAT Signaling
The activation of STAT3 and STAT5 initiates a transcriptional program that regulates critical cellular processes, including survival, proliferation, differentiation, and effector function.
Transcriptional Regulation of Cell Survival and Proliferation
A primary role of IL-15 is to provide potent survival and proliferative signals to lymphocytes. This is achieved by modulating the expression of key regulatory genes.
-
Anti-Apoptotic Proteins : IL-15 signaling, predominantly through STAT5, upregulates the expression of anti-apoptotic members of the Bcl-2 family, including Bcl-2, Bcl-xL, and Mcl-1.[1][3][12] Chromatin immunoprecipitation (ChIP) analyses have confirmed that STAT5 can directly bind to the promoter regions of the Mcl-1 and Bcl-2 genes, sustaining NK cell survival.[2][6]
-
Pro-Apoptotic Proteins : Concurrently, IL-15 signaling can suppress the activity of pro-apoptotic proteins like Bim and Puma.[1][12] While IL-15 can paradoxically induce the expression of Bim mRNA and protein, it also triggers a PI3K/Akt/ERK pathway that leads to the phosphorylation of the Bim protein.[15][16] This phosphorylation causes Bim to dissociate from Bcl-2, thus neutralizing its pro-apoptotic function without requiring its degradation.[16]
-
Proto-Oncogenes and Cell Cycle Regulators : IL-15 induces the expression of proto-oncogenes such as c-Myc, c-Fos, and c-Jun, which are critical for driving cell cycle progression and proliferation.[1][12] c-Myc has been identified as a crucial downstream effector of IL-15, required for the development and expansion of NK cells and memory CD8+ T cells.[17][18][19] IL-15 induces Myc through both transcriptional and post-translational mechanisms.[17]
Regulation of Effector Functions
IL-15 enhances the cytotoxic capabilities of NK cells and CD8+ T cells by upregulating the genes encoding key effector molecules.
-
Cytolytic Proteins : The expression of Perforin and Granzymes (A and B), essential components of the cytotoxic granule-mediated killing pathway, is enhanced by IL-15 signaling.[1][12]
-
Transcription Factors : STAT5 directly targets and promotes the expression of key transcription factors that define the cytotoxic lymphocyte lineage, including T-bet, Eomesodermin (EOMES), and Id2.[2]
Negative Feedback Regulation
To prevent excessive or prolonged signaling, the JAK/STAT pathway is tightly controlled by negative feedback mechanisms.
-
Suppressor of Cytokine Signaling (SOCS) Proteins : IL-15 signaling induces the expression of SOCS family members, including SOCS1, SOCS2, SOCS3, and CIS (cytokine-inducible SH2-containing protein).[2][6] These proteins act to inhibit the signaling cascade; for instance, CIS can bind to JAK1 to mediate its degradation, thereby constraining JAK/STAT5 signaling.[2][6] STAT5 has been shown to directly target the genes of these SOCS proteins, forming a classic negative feedback loop.[2][6]
Quantitative Analysis of Downstream Targets
While many studies describe the qualitative effects of IL-15, quantitative data from high-throughput analyses like RNA-sequencing (RNA-seq) provide deeper insights into the magnitude of gene regulation. The tables below summarize key downstream targets categorized by function.
Table 1: Genes Regulating Cell Survival and Proliferation
| Target Gene | Protein Product | Primary STAT Mediator | Effect of IL-15 Signaling | Function | References |
|---|---|---|---|---|---|
| BCL2 | Bcl-2 | STAT5 | Upregulated | Anti-apoptotic | [1][2][6] |
| BCL2L1 | Bcl-xL | STAT3/5 | Upregulated | Anti-apoptotic | [1][3][12] |
| MCL1 | Mcl-1 | STAT5 | Upregulated | Anti-apoptotic | [2][6][15] |
| MYC | c-Myc | STAT3/5 | Upregulated | Pro-proliferation, Metabolism | [1][12][17][18] |
| FOS | c-Fos | STAT3 | Upregulated | Pro-proliferation | [1][12] |
| JUN | c-Jun | STAT3 | Upregulated | Pro-proliferation | [1][12] |
| BCL2L11| Bim | STAT5 | Upregulated (mRNA) | Pro-apoptotic (function inhibited by phosphorylation) |[15][16] |
Table 2: Genes Regulating Effector Function and Cell Fate
| Target Gene | Protein Product | Primary STAT Mediator | Effect of IL-15 Signaling | Function | References |
|---|---|---|---|---|---|
| PRF1 | Perforin | STAT5 | Upregulated | Cytotoxicity | [1][2][12] |
| GZMB | Granzyme B | STAT5 | Upregulated | Cytotoxicity | [1][2][12] |
| IFNG | IFN-γ | STAT5 | Upregulated | Pro-inflammatory cytokine | [2][3] |
| TBX21 | T-bet | STAT5 | Upregulated | Master transcription factor | [2] |
| EOMES | Eomesodermin | STAT5 | Upregulated | Master transcription factor | [2] |
| HIF1A | HIF1α | STAT3 | Upregulated (in skeletal muscle) | Glucose metabolism |[13][14] |
Table 3: Genes Involved in Negative Feedback Regulation
| Target Gene | Protein Product | Primary STAT Mediator | Effect of IL-15 Signaling | Function | References |
|---|---|---|---|---|---|
| CISH | CIS | STAT5 | Upregulated | Negative regulator of JAK/STAT | [2][6] |
| SOCS2 | SOCS2 | STAT5 | Upregulated | Negative regulator of JAK/STAT | [2][6] |
| SOCS3 | SOCS3 | STAT5 | Upregulated | Negative regulator of JAK/STAT |[2][6] |
Key Experimental Methodologies
The identification and validation of IL-15's downstream targets rely on a suite of molecular biology techniques. Detailed protocols for the most critical of these are outlined below.
Identification of STAT5-DNA Binding Sites via ChIP-Seq
Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq) is a powerful method to identify the genome-wide binding sites of a transcription factor like STAT5.[20]
Objective: To identify DNA sequences directly bound by phosphorylated STAT5 in the genome of IL-15-stimulated cells.
Methodology Overview:
-
Cell Culture and Stimulation: Culture target cells (e.g., NK cells, T cells) and stimulate with IL-15 (e.g., 10-100 ng/mL) for a time course (e.g., 30-60 minutes) to induce maximal STAT5 phosphorylation and nuclear translocation.
-
Cross-linking: Add formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to isolate nuclei. Resuspend nuclei in a suitable buffer and shear the chromatin into fragments of 200-600 bp using sonication or enzymatic digestion (e.g., Micrococcal Nuclease).[21]
-
Immunoprecipitation (IP): Pre-clear the chromatin lysate with Protein A/G magnetic beads. Incubate the cleared chromatin overnight at 4°C with an antibody specific to phosphorylated STAT5 (p-STAT5). A parallel sample with a non-specific IgG antibody serves as a negative control.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes. Wash the beads extensively with a series of stringent buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C in the presence of high salt concentration. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the enriched DNA fragments using spin columns or phenol-chloroform extraction.
-
Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA and input control DNA. Perform high-throughput sequencing.
-
Data Analysis: Align sequence reads to a reference genome. Use peak-calling algorithms (e.g., MACS2) to identify regions of significant enrichment in the p-STAT5 IP sample compared to the control. Perform motif analysis on enriched regions to confirm the presence of STAT5 binding sites.
Analysis of Gene Expression via RNA-Seq
RNA-Sequencing (RNA-Seq) is used to obtain a comprehensive and quantitative profile of the transcriptome, revealing which genes are up- or down-regulated following IL-15 stimulation.[22][23]
Objective: To quantify changes in gene expression in response to IL-15 and identify differentially expressed genes.
Methodology Overview:
-
Cell Culture and Stimulation: Culture cells and treat with IL-15 (e.g., 10-100 ng/mL) or a vehicle control for a specified duration (e.g., 4-24 hours).
-
RNA Extraction: Harvest cells and extract total RNA using a column-based kit or Trizol reagent. Ensure high quality and integrity of the RNA using a Bioanalyzer or similar instrument.
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA) from the total RNA sample.
-
Fragment the remaining mRNA.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize the second strand of cDNA.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library via PCR.
-
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Alignment: Align the reads to a reference genome or transcriptome using an aligner like STAR or HISAT2.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.[22]
-
Differential Expression Analysis: Use statistical packages like DESeq2 or edgeR to identify genes that are significantly up- or down-regulated between IL-15-treated and control samples.[22]
-
Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes to identify affected biological processes.
-
References
- 1. Molecular Pathways: Interleukin-15 Signaling in Health and in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcription Factors Associated With IL-15 Cytokine Signaling During NK Cell Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. IL-15 activates mTOR and primes stress-activated gene expression leading to prolonged antitumor capacity of NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IL15 interleukin 15 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. Frontiers | Transcription Factors Associated With IL-15 Cytokine Signaling During NK Cell Development [frontiersin.org]
- 7. academic.oup.com [academic.oup.com]
- 8. The role of IL-15 in activating STAT5 and fine-tuning IL-17A production in CD4 T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Frontiers | IL-15 Activates the Jak3/STAT3 Signaling Pathway to Mediate Glucose Uptake in Skeletal Muscle Cells [frontiersin.org]
- 14. IL-15 Activates the Jak3/STAT3 Signaling Pathway to Mediate Glucose Uptake in Skeletal Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. IL-15 regulates Bcl-2 family members Bim and Mcl-1 through JAK/STAT and PI3K/AKT pathways in T cells [pubmed.ncbi.nlm.nih.gov]
- 16. IL-15 modulates the balance between Bcl-2 and Bim via a Jak3/1-PI3K-Akt-ERK pathway to promote CD8αα+ intestinal intraepithelial lymphocyte survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Myc controls NK cell development, IL-15-driven expansion, and translational machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ashpublications.org [ashpublications.org]
- 19. biorxiv.org [biorxiv.org]
- 20. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. SimpleChIP Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
Methodological & Application
N-803 (Anktiva) In Vivo Dosing Protocols for Murine Cancer Models: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-803, also known as Anktiva (nogapendekin alfa inbakicept), is a first-in-class IL-15 superagonist complex. It is designed to stimulate the proliferation and activation of Natural Killer (NK) cells and CD8+ T cells, crucial components of the anti-tumor immune response, without significantly expanding regulatory T cells (Tregs).[1] This document provides detailed application notes and standardized protocols for the in vivo administration of N-803 in various murine cancer models, based on a comprehensive review of preclinical studies. It is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of N-803 as a monotherapy or in combination with other anti-cancer agents.
Introduction
Interleukin-15 (IL-15) is a cytokine critical for the development, survival, and function of NK cells and memory CD8+ T cells.[2] However, the therapeutic potential of recombinant IL-15 has been limited by its short in vivo half-life. N-803 is an IL-15 superagonist complexed with an IL-15 receptor alpha sushi domain fused to an IgG1 Fc fragment, which significantly extends its serum half-life and enhances its biological activity.[3][4] Preclinical studies have demonstrated the potent anti-tumor effects of N-803 in a variety of murine cancer models, including solid tumors and hematological malignancies.[5][6] These studies have paved the way for its clinical development and recent FDA approval for certain indications.[7]
This document outlines the essential considerations and methodologies for the in vivo use of N-803 in mice, including dosing, administration routes, and experimental workflows.
N-803 Signaling Pathway
N-803 exerts its immunostimulatory effects by signaling through the IL-2/IL-15 receptor βγ chains, which are shared with IL-2. However, unlike IL-2, N-803 does not bind to the high-affinity IL-2 receptor α chain (CD25) which is prominently expressed on Tregs. This selective signaling promotes the expansion and activation of NK cells and CD8+ T cells with minimal impact on the immunosuppressive Treg population. The binding of N-803 to its receptor complex activates the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway, primarily JAK1/3 and STAT3/5, leading to the transcription of genes involved in cell proliferation, survival, and cytotoxic function.[3][8]
Quantitative Data Summary
The following tables summarize the dosing parameters for N-803 monotherapy and combination therapy from various preclinical studies in murine cancer models.
Table 1: N-803 Monotherapy Dosing in Murine Cancer Models
| Tumor Model | Mouse Strain | N-803 Dose (per mouse) | Administration Route | Dosing Schedule | Reference |
| 4T1 Breast Cancer | BALB/c | 0.5 µg | Subcutaneous (s.c.) | Twice weekly | [5] |
| MC38-CEA Colon Adenocarcinoma | C57BL/6 | 0.5 µg | Subcutaneous (s.c.) | Twice weekly | [5] |
| GL261-luc Glioblastoma | C57BL/6 | 0.2 mg/kg | Intraperitoneal (i.p.) | 2-4 doses, every 3-4 days | [6] |
| B16F10 Melanoma | C57BL/6 | 0.2 mg/kg | Intravenous (i.v.) | Days 1 and 8 post-tumor injection | [9] |
| CT26 Colon Carcinoma | BALB/c | 0.2 mg/kg | Intravenous (i.v.) | Days 1, 4, 8, and 11 post-tumor injection | [9] |
Table 2: N-803 Combination Therapy Dosing in Murine Cancer Models
| Tumor Model | Mouse Strain | Combination Agent(s) | N-803 Dose (per mouse) | Administration Route | Dosing Schedule | Reference |
| 4T1 Breast Cancer | BALB/c | anti-PD-L1 (10 mg/kg) | 0.5 µg | Subcutaneous (s.c.) | Twice weekly | [5] |
| MC38-CEA Colon Adenocarcinoma | C57BL/6 | anti-PD-L1 (10 mg/kg) | 0.5 µg | Subcutaneous (s.c.) | Twice weekly | [5] |
| GL261-luc Glioblastoma | C57BL/6 | anti-PD-1 (200 µg) | 0.2 mg/kg | Intraperitoneal (i.p.) | N-803: 3-4 doses; anti-PD-1: 3 doses | [6] |
| Pediatric Solid Tumors (xenograft) | NSG | Dinutuximab (15 µg) | 0.2 mg/kg | Intraperitoneal (i.p.) | Twice weekly for 6 weeks | [3] |
| Ovarian Cancer (xenograft) | NSG | ex vivo expanded NK cells | 50 µg/kg | Intraperitoneal (i.p.) | Twice weekly | [10] |
Experimental Protocols
General Considerations
-
N-803 Formulation and Handling: N-803 is a protein therapeutic and should be handled with care to avoid denaturation. Follow the manufacturer's instructions for storage, reconstitution, and dilution. Use low-protein binding tubes and pipette tips.
-
Mouse Strains: The choice of mouse strain will depend on the tumor model. Syngeneic models (e.g., C57BL/6, BALB/c) are used for immunocompetent studies, while immunodeficient strains (e.g., NSG) are required for xenograft models of human cancers.[3][5][6][10]
-
Tumor Implantation: The method of tumor cell implantation (subcutaneous, orthotopic, intravenous) will depend on the specific cancer model and the experimental endpoints.
Protocol 1: N-803 Monotherapy in a Syngeneic Solid Tumor Model (e.g., 4T1 Breast Cancer)
1. Animal and Tumor Model:
- Female BALB/c mice, 6-8 weeks old.
- Inject 1 x 10^5 4T1 cells subcutaneously into the mammary fat pad.
- Monitor tumor growth with calipers.
2. Treatment Protocol:
- When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups.
- Treatment Group: Administer 0.5 µg of N-803 in a suitable vehicle (e.g., sterile PBS) via subcutaneous injection on the contralateral flank.
- Control Group: Administer an equivalent volume of vehicle.
- Dosing schedule: Twice weekly for the duration of the experiment.
3. Monitoring and Endpoints:
- Measure tumor volume 2-3 times per week.
- Monitor body weight and clinical signs of toxicity.
- Primary endpoint: Tumor growth inhibition.
- Secondary endpoints: Survival, analysis of tumor-infiltrating lymphocytes (TILs), and systemic immune cell populations by flow cytometry.
Protocol 2: N-803 in Combination with a Checkpoint Inhibitor (e.g., anti-PD-L1)
1. Animal and Tumor Model:
- As described in Protocol 1.
2. Treatment Protocol:
- Randomize mice into four groups: Vehicle, N-803 alone, anti-PD-L1 alone, and N-803 + anti-PD-L1.
- N-803 Dosing: 0.5 µg per mouse, subcutaneously, twice weekly.
- anti-PD-L1 Dosing: 10 mg/kg, intraperitoneally, twice weekly on the same days as N-803 administration.[5]
- Administer treatments for the duration of the study.
3. Monitoring and Endpoints:
- As described in Protocol 1. The primary endpoint will be to assess for synergistic anti-tumor activity.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating N-803 in a murine cancer model.
Conclusion
N-803 is a promising immunotherapeutic agent with demonstrated preclinical efficacy across a range of cancer models. The protocols and data presented in these application notes provide a foundation for researchers to design and conduct robust in vivo studies to further explore the therapeutic potential of N-803. Careful consideration of the tumor model, mouse strain, and dosing regimen is crucial for obtaining reproducible and meaningful results.
References
- 1. Safety, Tolerability, and Long-Term Clinical Outcomes of an IL-15 analogue (N-803) Admixed with Bacillus Calmette-Guérin (BCG) for the Treatment of Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. Combinatorial immunotherapy of N-803 (IL-15 superagonist) and dinutuximab with ex vivo expanded natural killer cells significantly enhances in vitro cytotoxicity against GD2+ pediatric solid tumors and in vivo survival of xenografted immunodeficient NSG mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms involved in IL-15 superagonist enhancement of anti-PD-L1 therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic administration of IL-15 superagonist complex ALT-803 leads to long-term survival and durable antitumor immune response in a murine glioblastoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news.cancerconnect.com [news.cancerconnect.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. IL-15 superagonist N-803 improves IFNγ production and killing of leukemia and ovarian cancer cells by CD34+ progenitor-derived NK cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for IL-15 Bioactivity Assay Using CTLL-2 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the biological activity of Interleukin-15 (IL-15) using the CTLL-2 cell line. This assay is crucial for the functional characterization and quality control of recombinant IL-15 and related biotherapeutics.
Introduction
Interleukin-15 (IL-15) is a cytokine that plays a significant role in the proliferation and activation of various immune cells, including T cells and Natural Killer (NK) cells.[1][2] The CTLL-2 cell line, a murine cytotoxic T lymphocyte line, is dependent on IL-2 or IL-15 for its growth and proliferation.[3] This dependency makes it an ideal model for assessing the bioactivity of IL-15. The assay measures the dose-dependent proliferation of CTLL-2 cells in response to IL-15. This proliferation is quantified using a colorimetric method, such as the MTS assay, which measures the metabolic activity of viable cells.[4][5]
Principle of the Assay
The IL-15 bioactivity assay is based on the principle that IL-15 stimulates the proliferation of CTLL-2 cells in a concentration-dependent manner. CTLL-2 cells are cultured in the presence of serial dilutions of a reference standard IL-15 and test samples. After an incubation period, a tetrazolium salt, such as MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium), is added.[4][5] Metabolically active, proliferating cells reduce the MTS tetrazolium compound to a colored formazan (B1609692) product that is soluble in the cell culture medium. The amount of formazan produced is directly proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength (typically 490 nm). A standard curve is generated by plotting the absorbance against the concentration of the IL-15 reference standard. The bioactivity of the test samples is then determined by comparing their dose-response curves to the standard curve.
Materials and Reagents
| Reagent/Material | Supplier/Catalog No. | Storage |
| CTLL-2 Cell Line | ATCC TIB-214 | Liquid Nitrogen |
| Recombinant Human IL-15 (Reference Standard) | Varies | -20°C or -80°C |
| RPMI 1640 Medium | Varies | 2-8°C |
| Fetal Bovine Serum (FBS), Heat-Inactivated | Varies | -20°C |
| Recombinant Human IL-2 | Varies | -20°C or -80°C |
| Hank's Balanced Salt Solution (HBSS) | Varies | Room Temperature |
| Trypan Blue Solution (0.4%) | Varies | Room Temperature |
| MTS Reagent (e.g., CellTiter 96® AQueous One) | Promega G3580 or equivalent | -20°C (protect from light) |
| 10% SDS Solution | Varies | Room Temperature |
| 96-well flat-bottom cell culture plates | Varies | Room Temperature |
| Pipettes and tips | Varies | Room Temperature |
| CO2 Incubator | N/A | N/A |
| Microplate Reader | N/A | N/A |
Experimental Protocols
Cell Culture and Maintenance
CTLL-2 cells are typically maintained in a complete culture medium.
CTLL-2 Complete Culture Medium:
Procedure:
-
Culture CTLL-2 cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.
-
Maintain the cell density between 1 x 10^5 and 2 x 10^6 viable cells/mL.
-
Subculture the cells every 2-3 days by splitting the culture and adding fresh complete culture medium.
-
Aseptically perform all cell handling in a biological safety cabinet.
Assay Procedure
Day 1: Cell Preparation and Plating
-
Harvest the CTLL-2 cells from the culture flask and transfer them to a sterile 50 mL conical tube.
-
Discard the supernatant and wash the cell pellet twice with sterile HBSS.[6][7]
-
After the final wash, resuspend the cells in CTLL-2 Assay Medium (RPMI 1640 with 10% FBS, without IL-2).
-
Perform a cell count using a hemocytometer and Trypan Blue to determine cell viability. Cell viability must be ≥ 95%.[6][7]
-
Adjust the cell concentration to 5 x 10^5 viable cells/mL in assay medium.[6][7]
-
Incubate the cells for 4 hours at 37°C in a 5% CO2 incubator to starve them of IL-2.[6][7]
Day 1: Preparation of IL-15 Standards and Samples
-
Prepare serial dilutions of the IL-15 reference standard and test samples in a separate 96-well dilution plate. A typical concentration range for the standard curve is 2 ng/mL to 0.031 ng/mL.[7]
-
Add 100 µL of assay medium to all wells of a flat-bottom 96-well cell culture plate.
-
Transfer 100 µL of the prepared IL-15 standards and samples from the dilution plate to the corresponding wells of the cell culture plate.
-
Include control wells:
-
Cell Control: Wells with cells and assay medium only (no IL-15).
-
Blank: Wells with assay medium only (no cells).[7]
-
Day 1: Cell Seeding
-
After the 4-hour starvation period, gently resuspend the CTLL-2 cells.
-
Add 100 µL of the cell suspension (5 x 10^4 cells) to each well of the 96-well plate containing the IL-15 dilutions and controls (except for the blank wells).[7]
-
The final volume in each well will be 200 µL.
Day 3: Proliferation Measurement
-
Incubate the plate for 48 ± 2 hours at 37°C in a 5% CO2 incubator.[7]
-
After the incubation, add 20 µL of MTS reagent to each well.[7]
-
Incubate the plate for an additional 4 hours at 37°C in a 5% CO2 incubator.[7]
-
Read the absorbance at 490 nm using a microplate reader.[7]
Data Presentation and Analysis
The raw absorbance data should be corrected by subtracting the average absorbance of the blank wells. The bioactivity of the IL-15 samples is determined by analyzing the dose-response curves.
Data Analysis:
-
Plot the corrected absorbance values against the corresponding IL-15 concentrations.
-
Use a four-parameter logistic (4-PL) curve fitting model to generate the standard curve.[4][7]
-
The 4-PL equation is: Y = Bottom + (Top - Bottom) / (1 + (X / EC50)^HillSlope)
-
Determine the EC50 (half-maximal effective concentration) value for the reference standard and the test samples. The EC50 is the concentration of IL-15 that induces a response halfway between the baseline and maximum response.
-
The relative bioactivity of the test sample can be calculated as: (EC50 of Reference Standard / EC50 of Test Sample) x Activity of Reference Standard.
| Parameter | Description |
| Top | The maximum absorbance value (upper plateau of the curve). |
| Bottom | The minimum absorbance value (lower plateau of the curve). |
| EC50 | The concentration of IL-15 that gives a response halfway between the top and bottom plateaus. |
| Hill Slope | The steepness of the curve at its midpoint. |
Visualizations
IL-15 Signaling Pathway in CTLL-2 Cells
Caption: IL-15 signaling cascade in T-lymphocytes.
Experimental Workflow for IL-15 Bioactivity Assay
Caption: Workflow of the CTLL-2 proliferation assay.
References
- 1. Molecular Pathways: Interleukin-15 Signaling in Health and in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IL-15 Signaling and its Effects in Immune Cell Types: R&D Systems [rndsystems.com]
- 3. Measurement of interleukin 15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTS dye based colorimetric CTLL-2 cell proliferation assay for product release and stability monitoring of interleukin-15: assay qualification, standardization and statistical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTS dye based colorimetric CTLL-2 cell proliferation assay for product release and stability monitoring of Interleukin-15: Assay qualification, standardization and statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frederick.cancer.gov [frederick.cancer.gov]
- 7. frederick.cancer.gov [frederick.cancer.gov]
Application Notes and Protocols: N-803 in Combination with Checkpoint Inhibitors in Murine Cancer Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical use of N-803, an IL-15 superagonist, in combination with immune checkpoint inhibitors in mouse models of cancer. The information is curated from recent studies and is intended to guide the design and execution of similar research.
Introduction
N-803 (also known as Anktiva™) is an IL-15 superagonist complex that has demonstrated potent anti-tumor activity by stimulating the proliferation and activation of Natural Killer (NK) cells and CD8+ T cells.[1][2][3] Immune checkpoint inhibitors, such as antibodies targeting PD-1/PD-L1 and CTLA-4, have revolutionized cancer therapy, but many patients do not respond to these treatments alone. The combination of N-803 with checkpoint inhibitors is a promising strategy to enhance anti-tumor immunity and overcome resistance. Preclinical studies in murine models have been instrumental in elucidating the mechanisms of action and demonstrating the synergistic efficacy of this combination therapy.[1][4][5]
Mechanism of Action
N-803 enhances the function of both the innate and adaptive immune systems.[2][6] It directly stimulates the proliferation and effector function of NK cells and CD8+ T cells.[1][7] Interestingly, N-803 has been shown to increase the expression of PD-L1 on immune cells, providing a strong rationale for its combination with anti-PD-L1/PD-1 therapy.[1][5] The addition of a checkpoint inhibitor to N-803 treatment helps to overcome the immunosuppressive tumor microenvironment, leading to a more robust and sustained anti-tumor immune response.[1][6] This synergistic effect is dependent on both NK and CD8+ T cells.[1][5]
Key Preclinical Findings
The combination of N-803 with anti-PD-L1 has been shown to be well-tolerated and result in significant anti-tumor efficacy, including reduced tumor burden and increased survival in murine models of triple-negative breast cancer (4T1) and colon carcinoma (MC38-CEA).[1][5] This combination therapy was associated with an increase in activated NK and CD8+ T cells in the lungs and spleen.[1] While N-803 was the primary driver of alterations in NK and CD8+ T cell numbers and phenotype, the addition of anti-PD-L1 significantly enhanced the effector function of CD8+ T cells, as evidenced by increased production of Granzyme B and IFNγ.[5]
Data Summary
The following tables summarize quantitative data from preclinical studies investigating the combination of N-803 and checkpoint inhibitors in mice.
Table 1: Anti-Tumor Efficacy in Murine Cancer Models
| Cancer Model | Treatment Group | Tumor Growth Inhibition | Survival Benefit | Reference |
| 4T1 Triple-Negative Breast Cancer | N-803 + anti-PD-L1 | Significant reduction in lung metastasis | Increased survival compared to monotherapies | [1][5] |
| MC38-CEA Colon Carcinoma | N-803 + anti-PD-L1 | Significant reduction in tumor burden | Increased survival compared to monotherapies | [1][5] |
| GL261 Glioblastoma | anti-PD-1 + NK cells | - | Median survival of 44 days (vs. 29 days in control) | [8] |
| CT26 Colon Cancer | anti-CTLA-4 | - | Significantly improved survival | [9] |
Table 2: Immunophenotyping of Tumor-Infiltrating Lymphocytes and Splenocytes
| Cancer Model | Treatment Group | Immune Cell Population | Change | Reference |
| 4T1 & MC38-CEA | N-803 + anti-PD-L1 | Lung and Spleen NK cells | Increased numbers of activated cells | [1] |
| 4T1 & MC38-CEA | N-803 + anti-PD-L1 | Lung and Spleen CD8+ T cells | Increased numbers of activated cells | [1] |
| 4T1 & MC38-CEA | N-803 + anti-PD-L1 | Metastatic Site and Periphery CD8+ T cells | Enhanced effector function (Increased Granzyme B and IFNγ) | [5] |
| CT26 | anti-CTLA-4 | Tumor CD45+ cells | Increased infiltration | [9] |
| CT26 | anti-CTLA-4 | Tumor CD8+ T cells | Increased infiltration | [9] |
| CT26 | anti-CTLA-4 | Tumor CD4+ T cells | Decreased infiltration | [9] |
Experimental Protocols
Murine Cancer Models
Syngeneic mouse models are essential for studying immunotherapies as they utilize immunocompetent mice.[10]
-
Cell Lines and Mouse Strains:
-
Tumor Implantation:
Drug Administration
-
N-803:
-
Checkpoint Inhibitors:
-
anti-PD-L1 Antibody:
-
Route of Administration: Intraperitoneal (i.p.).
-
Dose and Schedule: For example, 200 µg per mouse administered on specific days post-tumor implantation (e.g., days 9, 11, and 13).[7]
-
-
anti-CTLA-4 Antibody:
-
Route of Administration: Intraperitoneal (i.p.).
-
Dose and Schedule: Varies depending on the specific antibody and experimental design.
-
-
Key Experimental Assays
-
Tumor Growth and Survival Monitoring:
-
Tumor volume should be measured regularly (e.g., 2-3 times per week) using calipers.
-
Survival is monitored daily.
-
-
Flow Cytometry for Immune Cell Analysis:
-
Single-cell suspensions are prepared from tumors, spleens, and other relevant tissues.
-
Cells are stained with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8, NK1.1) and intracellular markers (e.g., Ki67 for proliferation, Granzyme B and IFNγ for effector function).
-
-
In Vivo Cell Depletion:
-
To determine the necessity of specific immune cell populations, depleting antibodies (e.g., anti-CD8, anti-NK1.1) can be administered.[1]
-
-
Cytotoxicity Assays:
-
The killing capacity of isolated NK cells can be assessed using target cells (e.g., Yac-1) in a chromium-111 release assay.[7]
-
Visualizations
Below are diagrams illustrating key concepts and workflows described in these application notes.
Caption: N-803 stimulates NK and CD8+ T cells.
Caption: N-803 and anti-PD-L1 synergy.
Caption: Preclinical study experimental workflow.
References
- 1. Mechanisms involved in IL-15 superagonist enhancement of anti-PD-L1 therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. immunitybio.com [immunitybio.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Exploiting an Interleukin-15 Heterodimeric Agonist (N803) for Effective Immunotherapy of Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms involved in IL-15 superagonist enhancement of anti-PD-L1 therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Case report: PD-L1-targeted high-affinity natural killer cells and IL-15 superagonist N-803-based therapy extend overall survival of advanced metastatic pancreatic cancer patients [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. N-803 + PD-L1 t-haNK + Bevacizumab for Glioblastoma · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 9. In Vivo Models Of CTLA-4 Blockade I CRO Immuno-Oncology [explicyte.com]
- 10. Preclinical studies performed in appropriate models could help identify optimal timing of combined chemotherapy and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Combinatorial immunotherapy of N-803 (IL-15 superagonist) and dinutuximab with ex vivo expanded natural killer cells significantly enhances in vitro cytotoxicity against GD2+ pediatric solid tumors and in vivo survival of xenografted immunodeficient NSG mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing N-803 on NK Cell Expansion
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-803, also known as Anktiva® (nogapendekin alfa inbakicept), is a novel IL-15 superagonist complex.[1] It is composed of an IL-15 mutant (IL-15N72D) fused to an IL-15 receptor α/IgG1 Fc fusion protein.[1] This design provides an extended serum half-life and enhanced biological activity compared to native IL-15.[2][3] N-803 is designed to stimulate the proliferation and activation of Natural Killer (NK) cells and CD8+ T cells, key components of the innate and adaptive immune systems, respectively.[4][5] These application notes provide a detailed experimental setup for researchers to evaluate the effects of N-803 on NK cell expansion and function.
Mechanism of Action
N-803 targets the IL-15 pathway, which is crucial for the activation and proliferation of NK cells and T cells.[6] By mimicking the natural trans-presentation of IL-15 by dendritic cells, N-803 potently stimulates NK and CD8+ T cells without significantly expanding regulatory T cells.[5][7] This leads to enhanced immune responses against cancer cells and virally infected cells.[1][4]
Signaling Pathway
Upon binding to the IL-15 receptor complex (IL-15Rβγc) on NK cells, N-803 activates downstream signaling cascades. This includes the phosphorylation and activation of key signaling molecules such as STAT3, STAT5, AKT, and p38 MAPK, which are critical for cell proliferation, survival, and effector functions.[3][8]
Experimental Protocols
The following protocols provide a framework for assessing the impact of N-803 on NK cell expansion and function.
Protocol 1: In Vitro NK Cell Expansion
Objective: To evaluate the dose-dependent effect of N-803 on the proliferation of human NK cells.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or purified NK cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine
-
N-803 (recombinant)
-
Recombinant human IL-15 (rhIL-15) as a control
-
Cell proliferation dye (e.g., eFluor™ 450)
-
96-well flat-bottom plates
-
Flow cytometer
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. For higher purity, NK cells can be isolated from PBMCs using a negative selection kit.
-
Label the isolated NK cells or PBMCs with a cell proliferation dye according to the manufacturer's instructions.
-
Seed the labeled cells in a 96-well plate at a density of 1 x 10^6 cells/mL.
-
Prepare serial dilutions of N-803 and rhIL-15 in complete RPMI-1640 medium. A suggested concentration range for N-803 is 0.1 nM to 10 nM.[2]
-
Add the different concentrations of N-803 or rhIL-15 to the respective wells. Include a no-cytokine control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 6 days.[9]
-
After incubation, harvest the cells and stain with fluorescently labeled antibodies against NK cell markers (e.g., CD3-, CD56+).
-
Analyze the cells by flow cytometry to determine the percentage of proliferating NK cells based on the dilution of the proliferation dye.
Protocol 2: Cytotoxicity Assay
Objective: To assess the effect of N-803 on the cytotoxic activity of NK cells against cancer cell lines.
Materials:
-
Expanded NK cells (from Protocol 1)
-
Target cancer cell line (e.g., K562, THP-1, or various solid tumor cell lines)[3][9]
-
Calcein-AM or other viability dye
-
96-well U-bottom plates
-
Fluorometer or flow cytometer
Procedure:
-
Culture the target cancer cells and ensure they are in the logarithmic growth phase.
-
Label the target cells with Calcein-AM according to the manufacturer's protocol.
-
Wash and resuspend the labeled target cells in complete medium.
-
Seed the labeled target cells in a 96-well plate at 1 x 10^4 cells/well.
-
Co-culture the expanded NK cells with the target cells at different Effector-to-Target (E:T) ratios (e.g., 10:1, 5:1, 1:1).[10][11]
-
Include control wells for spontaneous release (target cells only) and maximum release (target cells with lysis buffer).
-
Incubate the plate for 4-5 hours at 37°C in a 5% CO2 incubator.[10][12]
-
After incubation, centrifuge the plate and transfer the supernatant to a new plate.
-
Measure the fluorescence of the supernatant using a fluorometer.
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Protocol 3: Cytokine Release Assay (ELISA)
Objective: To measure the secretion of key effector cytokines, such as Interferon-gamma (IFN-γ) and perforin (B1180081), by NK cells upon stimulation with N-803.
Materials:
-
Expanded NK cells
-
N-803
-
ELISA kits for human IFN-γ and perforin
-
96-well ELISA plates
-
Plate reader
Procedure:
-
Seed the expanded NK cells in a 96-well plate at a density of 1 x 10^6 cells/mL.
-
Stimulate the cells with an optimal concentration of N-803 (e.g., 1 nM) for 24-48 hours.[2] Include an unstimulated control.
-
After incubation, centrifuge the plate and collect the cell culture supernatant.
-
Perform the ELISA for IFN-γ and perforin according to the manufacturer's instructions.[3]
-
Read the absorbance at the appropriate wavelength using a plate reader and calculate the cytokine concentrations based on the standard curve.
Experimental Workflow
Data Presentation
Table 1: Effect of N-803 on NK Cell Proliferation
| Treatment | Concentration (nM) | Proliferation (% of Control) | Fold Increase in Ki-67+ NK cells |
| No Cytokine | 0 | 100 | 1 |
| rhIL-15 | 0.1 | ~33-64% increase over baseline[2] | - |
| N-803 | 0.1 | Superior to rhIL-15 at this concentration[2] | - |
| rhIL-15 | 1.0 | ~90-92% increase over baseline[2] | - |
| N-803 | 1.0 | Similar to rhIL-15 at this concentration[2] | - |
| N-803 (in vivo) | 10 µg/kg | - | 22-fold[13][14] |
Data compiled from published studies. Actual results may vary depending on experimental conditions.
Table 2: N-803 Enhancement of NK Cell Effector Functions
| Function | Condition | Observation |
| Cytotoxicity | N-803 + NK cells vs. various tumor cells | Significantly enhanced killing compared to NK cells alone[2][3] |
| IFN-γ Secretion | N-803 stimulated NK cells | Increased IFN-γ production[2][3] |
| Perforin Release | N-803 stimulated NK cells | Enhanced perforin release[3] |
| Activating Receptors | N-803 treated NK cells | Upregulation of NKG2D, NKp30, NKp44, NKp46, CD16[3] |
| Signaling Molecules | N-803 treated NK cells | Increased phosphorylation of STAT3, STAT5, AKT, p38 MAPK[3][8] |
Conclusion
N-803 is a potent IL-15 superagonist that effectively drives the expansion and enhances the effector functions of NK cells.[2][15] The protocols and data presented here provide a comprehensive guide for researchers to investigate the immunomodulatory properties of N-803. These studies are crucial for the continued development of N-803 as a promising immunotherapy for cancer and other diseases.[16][17]
References
- 1. eatg.org [eatg.org]
- 2. IL-15 superagonist N-803 improves IFNγ production and killing of leukemia and ovarian cancer cells by CD34+ progenitor-derived NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. immunitybio.com [immunitybio.com]
- 5. researchgate.net [researchgate.net]
- 6. anktiva.com [anktiva.com]
- 7. immunitybio.com [immunitybio.com]
- 8. Combinatorial immunotherapy of N-803 (IL-15 superagonist) and dinutuximab with ex vivo expanded natural killer cells significantly enhances in vitro cytotoxicity against GD2+ pediatric solid tumors and in vivo survival of xenografted immunodeficient NSG mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Two-Phase Expansion Protocol Combining Interleukin (IL)-15 and IL-21 Improves Natural Killer Cell Proliferation and Cytotoxicity against Rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Synergistic Use of IL-15 and IL-21 for the Generation of NK Cells From CD3/CD19-Depleted Grafts Improves Their ex vivo Expansion and Cytotoxic Potential Against Neuroblastoma: Perspective for Optimized Immunotherapy Post Haploidentical Stem Cell Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | A Two-Phase Expansion Protocol Combining Interleukin (IL)-15 and IL-21 Improves Natural Killer Cell Proliferation and Cytotoxicity against Rhabdomyosarcoma [frontiersin.org]
- 13. ascopubs.org [ascopubs.org]
- 14. ASCO – American Society of Clinical Oncology [asco.org]
- 15. researchgate.net [researchgate.net]
- 16. Exploiting an Interleukin-15 Heterodimeric Agonist (N803) for Effective Immunotherapy of Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. immunitybio.com [immunitybio.com]
Application Notes & Protocols: Evaluating the Efficacy of N-803 (Nogapendekin Alfa Inbakicept) in Solid Tumors
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-803 (brand name Anktiva®, generic name nogapendekin alfa inbakicept-pmln) is a novel immunotherapy agent designed for the treatment of various cancers. It is an IL-15 superagonist complex, composed of a mutant human IL-15 (N72D) bound to an IL-15 receptor alpha/IgG1 Fc fusion protein.[1][2] This complex is engineered to have a longer half-life and enhanced biological activity compared to native IL-15.[3][4] The primary mechanism of action of N-803 involves stimulating the proliferation and activation of Natural Killer (NK) cells and CD8+ T cells, crucial components of the anti-tumor immune response, without significantly activating regulatory T cells (Tregs).[5][6] These characteristics make N-803 a promising agent for cancer immunotherapy, both as a monotherapy and in combination with other treatments like Bacillus Calmette-Guérin (BCG) and immune checkpoint inhibitors.[7][8][9]
On April 22, 2024, the U.S. Food and Drug Administration (FDA) approved N-803 for use with BCG for adult patients with BCG-unresponsive non-muscle invasive bladder cancer (NMIBC) with carcinoma in situ (CIS).[2][10][11] Its application in other solid tumors is currently under investigation in multiple clinical trials.[7][12][13]
Mechanism of Action & Signaling Pathway
N-803 functions as an IL-15 superagonist. The IL-15Rα-Fc portion of the complex presents the IL-15 superagonist to the IL-15 receptor beta-gamma (IL-15Rβγc) subunits on the surface of NK and CD8+ T cells.[2] This trans-presentation mechanism leads to potent downstream signaling, resulting in:
-
Activation and Proliferation: Robust expansion of NK cell and CD8+ T cell populations.[1][5][7]
-
Enhanced Effector Function: Increased cytotoxicity of NK and CD8+ T cells against tumor cells, mediated by the release of perforin (B1180081) and granzymes.[6][14]
-
Memory Formation: Promotes the development of CD8+ central memory T cells (TCM), which is critical for a durable anti-tumor response.[1][7]
-
Cytokine Production: Induction of pro-inflammatory Th1 cytokines like IFN-γ and TNF-α, which help create an inflamed tumor microenvironment conducive to immune-mediated killing.[1][7]
Methods for Preclinical Efficacy Evaluation
Preclinical models are essential for establishing proof-of-concept, understanding mechanisms of action, and evaluating combination therapies.
In Vitro Models
-
Cytotoxicity Assays: Standard chromium-51 (B80572) release assays or newer non-radioactive methods can be used to measure the ability of N-803-activated NK cells or CD8+ T cells to lyse solid tumor cell lines.
-
Co-culture Systems: Tumor cells are co-cultured with peripheral blood mononuclear cells (PBMCs) or isolated NK/T cells in the presence of N-803. Efficacy is measured by assessing tumor cell viability and the activation status (e.g., CD69, Granzyme B expression) of immune cells via flow cytometry.[14]
-
3D Spheroid/Organoid Models: These models more accurately mimic the tumor microenvironment.[15] N-803's ability to enhance immune cell infiltration and killing within these structures can be visualized using confocal microscopy and quantified by dissociation and flow cytometry.
In Vivo Animal Models
Syngeneic and xenograft mouse models are commonly used to evaluate the in vivo efficacy of N-803.[16][17][18]
-
Syngeneic Tumor Models: Immunocompetent mice are implanted with murine tumor cell lines (e.g., MC38 colon adenocarcinoma, 4T1 breast cancer, GL261-luc glioblastoma).[17][19] These models are critical for studying the interaction of N-803 with a complete and functional immune system.
-
Patient-Derived Xenograft (PDX) Models: Human tumor fragments are implanted into immunodeficient mice (e.g., NSG mice) that have been reconstituted with human immune cells ("humanized mice"). These models provide a platform to assess N-803's efficacy against human tumors in a living system.
Methods for Clinical Efficacy Evaluation
Clinical evaluation of N-803 involves assessing its safety and efficacy in human subjects according to rigorously defined protocols.
Clinical Trial Design
-
Patient Population: Eligibility criteria are specific to the tumor type and stage. For its approved indication, the key population is patients with BCG-unresponsive NMIBC with CIS.[5][10] For investigational trials, populations may include patients with metastatic non-small cell lung cancer (NSCLC) or pancreatic cancer.[7][13]
-
Endpoints:
-
Primary Endpoints: The main outcomes used to determine efficacy. For NMIBC, this is typically the Complete Response (CR) rate at a specific time point.[20]
-
Secondary Endpoints: Additional important measures, such as Duration of Response (DoR), Disease-Free Survival (DFS), Progression-Free Survival (PFS), Overall Survival (OS), and safety/tolerability.[12][20]
-
-
Tumor Assessment:
Quantitative Efficacy Data
The following tables summarize key efficacy data from clinical trials of N-803.
Table 1: Efficacy of N-803 + BCG in BCG-Unresponsive Non-Muscle Invasive Bladder Cancer (QUILT-3.032 Trial)
| Efficacy Endpoint | Cohort A (CIS ± Papillary) | Cohort B (Papillary Only) | Citation(s) |
|---|---|---|---|
| Complete Response (CR) Rate | 62% - 71% | N/A | [2][5][11][12][20] |
| Median Duration of CR | 24.1 - 26.6 months | N/A | [12][20] |
| % of Responders with DoR ≥ 12 mo | 58% | N/A | [2][10][11] |
| % of Responders with DoR ≥ 24 mo | 40% | N/A | [2][10][11] |
| Disease-Free Survival (DFS) at 12 mo | N/A | 55.4% - 57% | [12][20] |
| Disease-Free Survival (DFS) at 18 mo | N/A | 53% | [20] |
| Cystectomy Avoidance Rate | >90% | 95% | [12][20] |
| Bladder Cancer Specific Survival | 99% - 100% at 2 years | N/A |[12][20] |
Table 2: Efficacy Data of N-803 in Other Solid Tumors (Combination Therapies)
| Tumor Type | Combination Agent | Key Efficacy Results | Citation(s) |
|---|---|---|---|
| Non-Small Cell Lung Cancer (NSCLC) | Nivolumab | Encouraging clinical responses observed in both nivolumab-naïve and refractory patients. | [7][8][21] |
| Non-Small Cell Lung Cancer (NSCLC) | Pembrolizumab | Combination being studied in the large Lung-MAP trial as a chemo-free alternative. | [13] |
| Various Advanced Solid Tumors | Various | A Phase 1 trial showed N-803 was well-tolerated. |[9][22] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Assessment in a Syngeneic Mouse Model
Objective: To evaluate the anti-tumor efficacy and immunomodulatory effects of N-803 as a monotherapy or in combination with an anti-PD-L1 antibody.[19]
Materials:
-
Mice: BALB/c or C57BL/6 mice (6-8 weeks old).
-
Tumor Cells: 4T1 (breast) or MC38-CEA (colon) murine carcinoma cell lines.
-
Reagents: N-803, anti-PD-L1 antibody, isotype control antibody, PBS (vehicle).
-
Equipment: Calipers, syringes, flow cytometer.
Procedure:
-
Tumor Implantation: Subcutaneously inject 1x10⁵ to 5x10⁵ tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish, typically for 7-10 days, until they reach a palpable size (~50-100 mm³).
-
Treatment Administration:
-
Efficacy Readouts:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.
-
Monitor animal survival. Kaplan-Meier survival analysis should be performed.[17]
-
-
Pharmacodynamic Readouts:
-
At specified endpoints, harvest tumors, spleens, and lymph nodes.
-
Prepare single-cell suspensions for immunophenotyping by multi-color flow cytometry to analyze NK and T cell populations and their activation status.[19]
-
Protocol 2: Clinical Protocol for Intravesical N-803 + BCG Administration (NMIBC)
Objective: To safely administer N-803 in combination with BCG and evaluate the clinical response in patients with BCG-unresponsive NMIBC with CIS.[23][24]
Patient Selection:
-
Adult patients with histologically confirmed high-risk BCG-unresponsive NMIBC with CIS (with or without papillary tumors).[5][23]
-
Patients must have undergone transurethral resection of the bladder tumor (TURBT) to remove all resectable disease.[23]
Procedure:
-
Induction Course:
-
Response Assessment (Month 3):
-
Maintenance Course (for patients in CR):
-
Follow-up Monitoring:
Protocol 3: Peripheral Blood Immune Monitoring by Flow Cytometry
Objective: To quantify the pharmacodynamic effects of N-803 on circulating immune cell populations.
Materials:
-
Blood Collection Tubes (e.g., Sodium Heparin or CPT tubes).
-
Ficoll-Paque or other density gradient medium.
-
Fluorochrome-conjugated antibodies (e.g., for CD3, CD4, CD8, CD56, CD69, Granzyme B).
-
Flow Cytometer.
Procedure:
-
Sample Collection: Collect peripheral blood from patients at baseline (pre-treatment) and at multiple time points following N-803 administration (e.g., 1 hour, 4 hours, and on subsequent days).[7]
-
PBMC Isolation: Isolate PBMCs using density gradient centrifugation.
-
Antibody Staining:
-
Count and resuspend PBMCs to a standard concentration.
-
Incubate cells with a pre-titrated cocktail of fluorescently-labeled antibodies targeting cell surface markers.
-
For intracellular markers like Granzyme B, perform a fixation and permeabilization step prior to intracellular staining.
-
-
Data Acquisition: Acquire stained samples on a multi-color flow cytometer. Ensure proper compensation and gating controls are used.
-
Data Analysis:
-
Gate on lymphocyte populations based on forward and side scatter.
-
Identify major cell types: T cells (CD3+), T helper cells (CD3+CD4+), cytotoxic T cells (CD3+CD8+), and NK cells (CD3-CD56+).
-
Quantify the absolute counts and percentage of each population.
-
Analyze the expression of activation (e.g., CD69) and cytotoxicity (e.g., Granzyme B) markers on NK and CD8+ T cells.
-
Compare post-treatment results to baseline to determine the magnitude and duration of immune activation.[1][9]
-
Biomarker Analysis
Evaluating biomarkers is crucial for understanding N-803's activity and identifying patients who are most likely to respond.
-
Pharmacodynamic Biomarkers: The most direct biomarkers are the proliferation and activation of NK cells and CD8+ T cells in the peripheral blood, which can be measured using the flow cytometry protocol described above.[1][9][19]
-
Prognostic Biomarkers: In some solid tumors, baseline and on-treatment Absolute Lymphocyte Count (ALC) and Neutrophil-to-Lymphocyte Ratio (NLR) have been identified as predictive of prognosis. N-803's ability to improve these metrics may correlate with enhanced overall survival.[25]
-
Tumor Microenvironment (TME) Biomarkers: Analysis of tumor biopsies pre- and post-treatment can reveal changes in the TME, such as increased infiltration of CD8+ T cells and NK cells.[14]
-
Soluble Factors: In the context of NMIBC, increases in specific urinary cytokines (e.g., IL-6) post-instillation may serve as an indicator of local immune activation.[26]
References
- 1. mdpi.com [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. targetedonc.com [targetedonc.com]
- 5. cancernetwork.com [cancernetwork.com]
- 6. ALT-803 in the treatment of non-muscle-invasive bladder cancer: Preclinical and clinical evidence and translational potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Exploiting an Interleukin-15 Heterodimeric Agonist (N803) for Effective Immunotherapy of Solid Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase 1 trial of N-803, an IL-15 receptor agonist, with rituximab in patients with indolent non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nogapendekin Alfa Inbakicept-pmln for BCG-Unresponsive Non–Muscle-Invasive Bladder Cancer - The ASCO Post [ascopost.com]
- 11. esmo.org [esmo.org]
- 12. immunitybio.com [immunitybio.com]
- 13. immunitybio.com [immunitybio.com]
- 14. Frontiers | ALT-803 in the treatment of non-muscle-invasive bladder cancer: Preclinical and clinical evidence and translational potential [frontiersin.org]
- 15. Frontiers | Preclinical models for the study of pediatric solid tumors: focus on bone sarcomas [frontiersin.org]
- 16. Combinatorial immunotherapy of N-803 (IL-15 superagonist) and dinutuximab with ex vivo expanded natural killer cells significantly enhances in vitro cytotoxicity against GD2+ pediatric solid tumors and in vivo survival of xenografted immunodeficient NSG mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Therapeutic administration of IL-15 superagonist complex ALT-803 leads to long-term survival and durable antitumor immune response in a murine glioblastoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enhanced efficacy of IL-15-based ALT-803 superagonist complex in combination with immune checkpoint inhibitors in hematologic and metastatic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mechanisms involved in IL-15 superagonist enhancement of anti-PD-L1 therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ascopubs.org [ascopubs.org]
- 21. researchgate.net [researchgate.net]
- 22. aacrjournals.org [aacrjournals.org]
- 23. oncologynewscentral.com [oncologynewscentral.com]
- 24. FDA Approval Summary: Nogapendekin Alfa Inbakicept-pmln with BCG for BCG-Unresponsive Carcinoma In Situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. FDA Authorizes First-Ever Treatment for Cancer-Related Lymphopenia in Solid Tumors | IBRX Stock News [stocktitan.net]
- 26. Safety, Tolerability, and Long-Term Clinical Outcomes of an IL-15 analogue (N-803) Admixed with Bacillus Calmette-Guérin (BCG) for the Treatment of Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-803 (ALT-803) Administration in Non-Human Primate Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of N-803 (also known as ALT-803), an IL-15 superagonist, in non-human primate (NHP) models. The information is compiled from various preclinical studies and is intended to guide researchers in designing and executing experiments involving this immunotherapeutic agent.
Introduction to N-803
N-803 is a proprietary IL-15 superagonist complex (formerly ALT-803) developed by ImmunityBio. It consists of an IL-15 mutant with enhanced biological activity (IL-15N72D) fused to an IL-15 receptor alpha/IgG1 Fc fusion protein. This complex is designed to have a longer serum half-life and improved pharmacokinetic properties compared to native IL-15.[1] N-803 stimulates the proliferation and activation of Natural Killer (NK) cells and CD8+ T cells, making it a promising candidate for immunotherapy in oncology and infectious diseases.[2][3][4]
Mechanism of Action: IL-15 Signaling Pathway
N-803 exerts its effects by binding to the IL-15 receptor complex on the surface of immune cells, primarily NK cells and CD8+ T cells. This binding activates the JAK/STAT signaling pathway, leading to the transcription of genes involved in cell proliferation, survival, and cytotoxic function.[5][6][7]
Quantitative Data Summary
The following tables summarize the dosages, administration routes, and key immunological outcomes observed in NHP studies with N-803.
Table 1: N-803 Dosage and Administration in Non-Human Primates
| Primate Model | Indication | Administration Route | Dosage | Dosing Schedule | Reference(s) |
| Rhesus Macaques | SIV/SHIV Infection | Subcutaneous (s.c.) | 100 µg/kg | Every other week for 4 doses | [8][9] |
| Rhesus Macaques | SIV Infection | Subcutaneous (s.c.) | 0.1 mg/kg (100 µg/kg) | Weekly for 4 weeks, in 3 cycles with breaks | [4] |
| Rhesus Macaques | SIV Infection | Subcutaneous (s.c.) | 0.1 mg/kg (100 µg/kg) | 3 doses, 2 weeks apart | [10][11] |
| Rhesus Macaques | SIV Infection | Intravenous (i.v.) | 6 µg/kg | 3 weekly doses | [12] |
| Rhesus Macaques | SIV Infection | Intravenous (i.v.) | 100 µg/kg | Single dose | [12] |
| Cynomolgus Monkeys | Cancer | Intravenous (i.v.) | 0.03 mg/kg or 0.1 mg/kg | Once weekly for 4 weeks | [3][13] |
| Infant Rhesus Macaques | SIV Infection | Subcutaneous (s.c.) | 0.1 mg/kg | Single dose at ART initiation | [14] |
Table 2: Immunological Effects of N-803 in Non-Human Primates
| Primate Model | Dosage and Route | Key Immunological Outcome(s) | Reference(s) |
| Rhesus Macaques | 100 µg/kg s.c. | Increased Ki67 expression in CD16+ NK cells, CD4+ and CD8+ T cells. Mobilization of NK and SHIV-specific CD8+ T cells to lymph node B cell follicles. | [8][9] |
| Rhesus Macaques | 0.1 mg/kg s.c. | Increased frequency of Ki67+ and Granzyme B+ SIV-specific T cells in animals with low plasma viremia. | [10][11] |
| Rhesus Macaques | 6 µg/kg and 100 µg/kg i.v. | Proliferation of CD4+ and CD8+ T cells and CD16+ NK cells in blood. | [12] |
| Cynomolgus Monkeys | 0.03 and 0.1 mg/kg i.v. | Dose-dependent increases in peripheral blood lymphocytes, including NK, CD4+, and CD8+ memory T cell subsets. | [3][13] |
| Infant Rhesus Macaques | 0.1 mg/kg s.c. | Increased frequency of Ki67 expressing NK, CD8+, and CD4+ T cells. | [14] |
Experimental Protocols
General Experimental Workflow
The following diagram illustrates a typical experimental workflow for an NHP study involving N-803 administration.
Protocol 1: Subcutaneous Administration of N-803
1. Materials:
-
N-803 (lyophilized powder or liquid formulation)
-
Sterile, non-pyrogenic saline or other appropriate vehicle for reconstitution
-
Sterile syringes (1 mL or 3 mL)
-
Sterile needles (25-27 gauge)
-
70% Isopropyl alcohol swabs
-
Appropriate personal protective equipment (PPE)
-
Animal restraint equipment (as per institutional guidelines)
2. Procedure:
-
Reconstitution (if applicable):
-
Follow the manufacturer's instructions for reconstituting the lyophilized N-803 powder.
-
Gently swirl the vial to dissolve the powder completely. Do not shake, as this may denature the protein.
-
-
Dose Calculation:
-
Calculate the required volume of N-803 solution based on the animal's most recent body weight and the target dosage (e.g., 100 µg/kg).
-
-
Animal Restraint:
-
Properly restrain the NHP according to your institution's approved animal handling protocols. This may involve pole and collar, squeeze-back cages, or manual restraint by trained personnel.
-
-
Injection Site Preparation:
-
Select an appropriate subcutaneous injection site, typically in the dorsal scapular region.
-
Cleanse the injection site with a 70% isopropyl alcohol swab and allow it to air dry.
-
-
Administration:
-
Gently lift a fold of skin at the prepared site.
-
Insert the needle at a 45-degree angle into the subcutaneous space.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Inject the calculated dose of N-803 slowly and steadily.
-
Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad if necessary.
-
-
Post-injection Monitoring:
-
Observe the animal for any immediate adverse reactions at the injection site or systemically.
-
Return the animal to its housing and monitor according to the study protocol.
-
Protocol 2: Intravenous Administration of N-803
1. Materials:
-
N-803 (formulated for intravenous use)
-
Sterile saline for dilution (if required)
-
Sterile syringes
-
Intravenous catheter (appropriate size for the NHP)
-
Heparinized saline
-
Tourniquet
-
Clippers
-
Antiseptic solution (e.g., chlorhexidine (B1668724) or povidone-iodine)
-
70% Isopropyl alcohol swabs
-
Sterile gauze and tape
-
PPE
-
Anesthetic agents (as per veterinary-approved protocol)
2. Procedure:
-
Animal Preparation:
-
Anesthetize the NHP according to your institution's approved protocol.
-
Place the animal in a suitable position to access the desired vein (e.g., saphenous or cephalic).
-
-
Catheter Placement:
-
Shave the hair over the selected vein.
-
Aseptically prepare the skin using an antiseptic solution followed by alcohol.
-
Apply a tourniquet proximal to the intended catheter insertion site.
-
Insert the intravenous catheter into the vein.
-
Once blood flashback is observed, advance the catheter and remove the stylet.
-
Secure the catheter in place with tape.
-
Flush the catheter with heparinized saline to ensure patency and prevent clotting.
-
-
Dose Preparation and Administration:
-
Prepare the N-803 dose as described in the subcutaneous protocol. The final formulation should be suitable for intravenous injection.
-
Administer the N-803 solution via the catheter as a slow bolus injection over a period of 1-2 minutes.
-
-
Post-administration:
-
Flush the catheter with sterile saline to ensure the full dose has been delivered.
-
Remove the catheter and apply firm pressure to the venipuncture site with sterile gauze until hemostasis is achieved.
-
-
Recovery and Monitoring:
-
Monitor the animal during recovery from anesthesia.
-
Observe for any signs of adverse reactions.
-
Protocol 3: Blood and Tissue Sample Collection
1. Blood Collection:
-
Collect peripheral blood via venipuncture from a suitable vein (e.g., femoral, saphenous) into appropriate collection tubes (e.g., EDTA for complete blood counts and flow cytometry, serum separator tubes for chemistry).
-
The timing of blood collection should be aligned with the study's pharmacokinetic and pharmacodynamic endpoints (e.g., baseline, and at various time points post-N-803 administration).[9]
2. Tissue Biopsies (optional):
-
Lymph node and other tissue biopsies can be collected to assess the biodistribution and cellular effects of N-803 in lymphoid organs.[9]
-
These procedures should be performed by a qualified veterinarian under aseptic conditions and appropriate anesthesia.
Protocol 4: Flow Cytometry for Immune Cell Phenotyping
1. Objective:
-
To quantify and characterize peripheral blood mononuclear cell (PBMC) populations, particularly NK cells (CD3-CD16+ and/or CD3-NKG2A+), CD4+ T cells (CD3+CD4+), and CD8+ T cells (CD3+CD8+), and to assess their activation and proliferation status (e.g., using Ki67 staining).
2. Materials:
-
Ficoll-Paque or similar density gradient medium
-
Phosphate-buffered saline (PBS)
-
Fluorescently conjugated monoclonal antibodies specific for NHP cell surface markers (e.g., CD3, CD4, CD8, CD16, NKG2A) and intracellular markers (e.g., Ki67, Granzyme B).
-
Fixation and permeabilization buffers (for intracellular staining)
-
Flow cytometer
3. Procedure:
-
PBMC Isolation:
-
Isolate PBMCs from whole blood using density gradient centrifugation.
-
-
Cell Staining:
-
Resuspend PBMCs in staining buffer.
-
Add the cocktail of fluorescently labeled antibodies for surface markers and incubate as per the manufacturer's recommendations (typically 20-30 minutes at 4°C in the dark).
-
Wash the cells to remove unbound antibodies.
-
-
Intracellular Staining (if applicable):
-
Fix and permeabilize the cells using appropriate buffers.
-
Add antibodies for intracellular targets (e.g., anti-Ki67) and incubate.
-
Wash the cells.
-
-
Data Acquisition:
-
Resuspend the stained cells in sheath fluid.
-
Acquire data on a flow cytometer, collecting a sufficient number of events for statistical analysis.
-
-
Data Analysis:
-
Use flow cytometry analysis software to gate on specific cell populations and quantify the expression of markers of interest.
-
Safety and Tolerability
In NHP studies, N-803 has been generally well-tolerated at doses up to 100 µg/kg, without inducing a global cytokine storm.[12] Common observations include transient decreases in peripheral lymphocyte counts followed by a rebound and proliferation.[12] Local injection site reactions may occur with subcutaneous administration. As with any biological therapeutic, careful monitoring for adverse events is essential.
References
- 1. Perfusion-fixation procedure for adult rhesus monkeys [protocols.io]
- 2. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 3. Comparison of the super agonist complex, ALT-803, to IL-15 as cancer immunotherapeutics in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mathematical modeling of N-803 treatment in SIV-infected non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploiting an Interleukin-15 Heterodimeric Agonist (N803) for Effective Immunotherapy of Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. IL-15 and N-803 for HIV Cure Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The human IL-15 superagonist N-803 promotes migration of virus-specific CD8+ T and NK cells to B cell follicles but does not reverse latency in ART-suppressed, SHIV-infected macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The human IL-15 superagonist N-803 promotes migration of virus-specific CD8+ T and NK cells to B cell follicles but does not reverse latency in ART-suppressed, SHIV-infected macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. biorxiv.org [biorxiv.org]
- 12. ashpublications.org [ashpublications.org]
- 13. Comparison of the Superagonist Complex, ALT-803, to IL15 as Cancer Immunotherapeutics in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. SIV Env RhmAbs + N-803 at ART initiation prolongs viral decay without disrupting reservoir establishment in SIV-infected infant macaques - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of IL-15-Activated Immune Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-15 (IL-15) is a pleiotropic cytokine that plays a crucial role in the development, proliferation, and activation of various immune cells, particularly natural killer (NK) cells and CD8+ T cells.[1][2] Its ability to enhance anti-tumor and anti-viral immunity has made it a promising candidate for immunotherapy. Flow cytometry is an indispensable tool for dissecting the complex cellular responses to IL-15 stimulation. These application notes provide detailed protocols and a rationally designed flow cytometry panel to identify and characterize IL-15-activated immune cell subsets, their activation status, and their cytotoxic potential.
IL-15 Signaling Pathway
IL-15 signals through a heterotrimeric receptor complex consisting of the IL-15 receptor alpha (IL-15Rα), the IL-2/IL-15 receptor beta (CD122), and the common gamma chain (γc, CD132).[1][2] The primary signaling cascades initiated upon IL-15 receptor engagement are the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway and the Phosphatidylinositol 3-kinase (PI3K)/AKT pathway.[1][2][3][4] These pathways culminate in the transcription of genes that regulate cell survival, proliferation, and effector functions.
Caption: IL-15 signaling cascade.
Recommended Flow Cytometry Panel
This multi-color panel is designed to identify major lymphocyte populations and assess their activation and cytotoxic potential following IL-15 stimulation. The panel is divided into three main components: a lineage marker panel, an activation marker panel, and a cytotoxicity marker panel.
Table 1: Lineage Marker Panel
| Target | Common Name | Fluorochrome Suggestion | Cell Population |
| CD3 | T-cell co-receptor | PerCP-Cy5.5 | T cells |
| CD4 | T-helper cell co-receptor | APC-H7 | T-helper cells |
| CD8 | Cytotoxic T-cell co-receptor | BV510 | Cytotoxic T cells |
| CD56 | NCAM | PE-Cy7 | NK cells, NKT cells |
| TCRγδ | Gamma Delta T-cell Receptor | FITC | Gamma Delta T cells |
Table 2: Activation Marker Panel
| Target | Common Name | Fluorochrome Suggestion | Biological Role |
| CD69 | Early activation marker | PE | Early lymphocyte activation |
| CD25 | IL-2Rα | APC | T-cell activation, proliferation |
| HLA-DR | MHC Class II | BV421 | Antigen presentation, late activation |
Table 3: Cytotoxicity Marker Panel (Intracellular Staining)
| Target | Common Name | Fluorochrome Suggestion | Biological Role |
| Granzyme B | Granzyme B | Alexa Fluor 488 | Induces apoptosis in target cells |
| Perforin | Perforin | Alexa Fluor 647 | Forms pores in target cell membranes |
| CD107a | LAMP-1 | BV605 | Marker of degranulation |
Experimental Workflow
The following diagram outlines the major steps for the stimulation and analysis of immune cells.
Caption: Experimental workflow diagram.
Experimental Protocols
Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Dilute whole blood 1:1 with phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a new conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer (plasma and platelets) and collect the buffy coat layer containing PBMCs.
-
Wash the collected PBMCs with PBS and centrifuge at 300 x g for 10 minutes.
-
Repeat the wash step.
-
Resuspend the PBMC pellet in complete RPMI-1640 medium.
-
Count the cells and assess viability using a hemocytometer and trypan blue exclusion.
Protocol 2: IL-15 Stimulation of PBMCs
-
Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Add recombinant human IL-15 to the cell suspension. A final concentration of 10-100 ng/mL is a common starting point for robust activation.[5]
-
Culture the cells for 24-72 hours at 37°C in a humidified 5% CO2 incubator. The optimal incubation time may vary depending on the specific markers of interest.
Protocol 3: Staining for Flow Cytometry
A. Surface Staining
-
Transfer 1 x 10^6 stimulated PBMCs to a flow cytometry tube.
-
Wash the cells with FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Add a cocktail of fluorescently conjugated antibodies for the lineage and activation panels (see Tables 1 and 2) to the cell pellet.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
B. Intracellular Staining (for Cytotoxicity Markers)
-
Following surface staining, resuspend the cells in 100 µL of Fixation/Permeabilization solution (e.g., Cytofix/Cytoperm).
-
Incubate for 20 minutes at 4°C in the dark.
-
Wash the cells twice with 1X Perm/Wash buffer.
-
Add a cocktail of fluorescently conjugated antibodies for the cytotoxicity panel (see Table 3) to the cell pellet.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 1X Perm/Wash buffer.
-
Resuspend the cells in FACS buffer for acquisition on a flow cytometer.
Note on CD107a Staining: For the detection of degranulation via CD107a, the anti-CD107a antibody should be added at the beginning of the cell stimulation period, along with a protein transport inhibitor like Monensin.
Data Analysis
A sequential gating strategy should be employed to identify the cell populations of interest. An example gating strategy is as follows:
-
Singlets Gate: Gate on single cells using FSC-A vs FSC-H.
-
Live Cells Gate: Gate on live cells using a viability dye.
-
Lymphocyte Gate: Gate on lymphocytes based on FSC-A and SSC-A.
-
T-cell and NK-cell Identification:
-
From the lymphocyte gate, identify T cells (CD3+) and NK cells (CD3-CD56+).
-
Within the T-cell gate, further delineate CD4+ and CD8+ T-cell subsets.
-
Identify NKT cells as CD3+CD56+.
-
Identify gamma-delta T cells as CD3+TCRγδ+.
-
-
Activation and Cytotoxicity Marker Analysis: For each identified cell population, analyze the expression of activation markers (CD69, CD25, HLA-DR) and cytotoxicity markers (Granzyme B, Perforin, CD107a) by creating histograms or bivariate plots.
These protocols and panels provide a robust framework for the detailed analysis of immune cell responses to IL-15. Optimization of antibody concentrations and stimulation conditions may be necessary for specific experimental systems.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Molecular Pathways: Interleukin-15 Signaling in Health and in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IL-15–PI3K–AKT–mTOR: A Critical Pathway in the Life Journey of Natural Killer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Critical Role of IL-15–PI3K–mTOR Pathway in Natural Killer Cell Effector Functions [frontiersin.org]
- 5. In Vitro Culture with Interleukin-15 Leads to Expression of Activating Receptors and Recovery of Natural Killer Cell Function in Acute Myeloid Leukemia Patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Clinical Trial Protocol for N-803 (Anktiva) in Bladder Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction and Background
Non-muscle invasive bladder cancer (NMIBC) accounts for approximately 75-80% of bladder cancer diagnoses.[1][2] The standard of care for high-risk NMIBC involves transurethral resection of the bladder tumor (TURBT) followed by intravesical immunotherapy with Bacillus Calmette-Guérin (BCG).[3][4] BCG induces a local immune response that helps eliminate residual cancer cells. However, a significant portion of patients, up to 40-50%, do not respond to BCG or experience disease recurrence, a condition known as BCG-unresponsive NMIBC.[5][6] Historically, the recommended treatment for these patients has been radical cystectomy (bladder removal), a major procedure with significant impact on quality of life.[3][5]
This protocol outlines the clinical development of N-803 (nogapendekin alfa inbakicept-pmln), commercially known as Anktiva®, a first-in-class interleukin-15 (IL-15) receptor superagonist.[7][8] N-803 is designed to enhance the body's natural anti-tumor immune response by activating and proliferating key immune cells.[7] On April 22, 2024, the U.S. Food and Drug Administration (FDA) approved Anktiva in combination with BCG for the treatment of adult patients with BCG-unresponsive NMIBC with carcinoma in situ (CIS), with or without papillary tumors.[2][9] This approval was based on the positive results of the pivotal QUILT-3.032 clinical trial, which demonstrated durable complete responses and a high rate of bladder preservation in this patient population.[1][10]
N-803 Mechanism of Action
N-803 is an immunostimulatory fusion protein complex consisting of a mutant IL-15 (IL-15N72D) bound to an IL-15 receptor alpha/IgG1 Fc fusion protein.[7] This complex is designed to have improved pharmacokinetic properties and a longer half-life compared to native IL-15.[11]
The proposed mechanism of action involves the direct stimulation of Natural Killer (NK) cells and CD8+ T cells through binding to the shared IL-2/IL-15 receptor beta-gamma subunit.[7][12] This targeted stimulation leads to the proliferation, activation, and survival of these critical anti-tumor lymphocytes. A key feature of N-803 is its ability to promote the generation of memory T cells while avoiding the stimulation of immunosuppressive regulatory T cells (Tregs).[7][13] When combined with BCG, N-803 provides a synergistic boost to the immune response, enhancing the infiltration and cytotoxic activity of NK and T cells within the bladder's tumor microenvironment.[7][11]
Clinical Trial Protocol Synopsis (Based on QUILT-3.032)
| Element | Description |
| Study Title | A Multicenter, Open-Label, Phase 2/3 Study of Intravesical N-803 in Combination with BCG in Patients with BCG-Unresponsive High-Grade Non-Muscle Invasive Bladder Cancer (QUILT-3.032).[14] |
| ClinicalTrials.gov ID | NCT03022825.[14] |
| Study Phase | Phase 2/3.[14] |
| Primary Objectives | To evaluate the efficacy of N-803 plus BCG in patients with BCG-unresponsive NMIBC with CIS (Cohort A) and papillary-only disease (Cohort B).[1][10] |
| Primary Endpoints | Cohort A (CIS): Incidence of Complete Response (CR) at 3 or 6 months.[10] Cohort B (Papillary): Disease-Free Survival (DFS) rate at 12 months.[1] |
| Secondary Endpoints | Duration of Response (DOR), cystectomy avoidance rate, progression-free survival (PFS), disease-specific survival (DSS), overall survival (OS), and safety.[10] |
| Study Population | Adult patients with histologically confirmed high-grade BCG-unresponsive NMIBC.[14] |
| Intervention | Investigational Agent: N-803 (nogapendekin alfa inbakicept) 400 mcg.[15] Comparator/Combination Agent: Bacillus Calmette-Guérin (BCG) 50 mg.[13] |
| Route of Admin | Intravesical Instillation.[15] |
Study Objectives and Endpoints
-
Primary Objective: To determine the complete response rate of intravesical N-803 plus BCG in patients with BCG-unresponsive NMIBC with CIS.[10]
-
Secondary Objectives:
Study Population (Inclusion/Exclusion Criteria)
-
Inclusion Criteria:
-
Adults aged 18 years or older.
-
Histologically confirmed high-grade NMIBC.
-
BCG-unresponsive disease, defined as persistent or recurrent high-grade disease within 12 months of completing adequate BCG therapy (at least two courses).
-
Presence of CIS with or without concomitant Ta/T1 disease (Cohort A) or papillary-only disease (Cohort B).[16]
-
Eastern Cooperative Oncology Group (ECOG) performance status of 0-2.
-
Adequate organ function (hematologic, renal, and hepatic).
-
-
Exclusion Criteria:
-
Presence of muscle-invasive, locally advanced, or metastatic bladder cancer.
-
Prior treatment with systemic immunotherapy (e.g., checkpoint inhibitors) for NMIBC.
-
Inability to tolerate intravesical catheterization.
-
Active, uncontrolled infection, including urinary tract infection.
-
Known immunosuppressive disease or receiving systemic immunosuppressive therapy.
-
Treatment Plan and Administration
The treatment is administered intravesically via a urinary catheter and consists of an induction course followed by maintenance courses.[14]
-
Dosing:
-
Preparation: N-803 is diluted and mixed with the prepared BCG solution immediately prior to administration. The total time from vial puncture to completion of instillation should not exceed 2 hours.[8]
-
Administration: The combined solution is instilled into the bladder via a urinary catheter and retained for approximately 2 hours.
Study Assessments and Procedures
Tumor status is assessed regularly throughout the trial.[9]
Experimental Protocols
Urine Cytology
-
Objective: To detect exfoliated malignant cells in the urine.
-
Sample Collection: A fresh, clean-catch midstream urine sample (approx. 50-100 mL) is collected prior to cystoscopy.
-
Processing:
-
The sample is immediately mixed with an equal volume of a fixative (e.g., 50% ethanol (B145695) or Saccomanno fixative).
-
The fixed sample is centrifuged at 600 x g for 10 minutes.
-
The supernatant is discarded, and the cell pellet is resuspended.
-
Cytospin slides are prepared from the cell suspension.
-
-
Staining: Slides are stained using the Papanicolaou (Pap) stain method.
-
Analysis: A certified cytopathologist examines the slides under a microscope to classify cells as negative for high-grade urothelial carcinoma (NGHUC), atypical, suspicious, or positive for malignancy.
Cystoscopy and Biopsy
-
Objective: To visually inspect the bladder lining for abnormalities and obtain tissue for histologic confirmation.
-
Procedure:
-
The patient is placed in the lithotomy position. A flexible or rigid cystoscope is inserted through the urethra into the bladder.
-
The bladder is filled with sterile saline or water for better visualization.
-
The entire urothelial surface is systematically examined for tumors, erythematous patches, or other suspicious lesions.
-
-
Biopsy Protocol:
-
Mandatory Biopsies: At months 3 and 6, mandatory biopsies are taken from the prostatic urethra (in males) and any suspicious-looking areas. A bladder mapping biopsy (e.g., from the trigone, lateral walls, dome) is also performed.[9]
-
Directed Biopsies: At subsequent assessments, biopsies are taken from any new or suspicious lesions identified during cystoscopy.
-
Tissue Handling: Biopsy samples are immediately placed in 10% neutral buffered formalin.
-
-
Histologic Analysis:
-
The fixed tissue is processed, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E).
-
A pathologist evaluates the tissue for the presence, grade (high vs. low), and stage (CIS, Ta, T1) of urothelial carcinoma. The presence of muscularis propria in the specimen is documented to assess for invasion.
-
Immunohistochemistry (IHC) for Immune Cell Infiltration (Exploratory)
-
Objective: To quantify the presence of tumor-infiltrating lymphocytes (TILs) in biopsy tissue.
-
Procedure:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 μm) are deparaffinized and rehydrated.
-
Antigen retrieval is performed using a citrate-based buffer in a pressure cooker or water bath.
-
Endogenous peroxidase activity is blocked with 3% hydrogen peroxide.
-
Slides are incubated with primary antibodies against immune cell markers (e.g., anti-CD8 for cytotoxic T cells, anti-CD56 for NK cells).
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is applied, followed by a chromogen substrate (e.g., DAB) to produce a colored signal.
-
Slides are counterstained with hematoxylin.
-
-
Analysis: The density of positively stained cells (e.g., CD8+ cells per mm²) within the tumor epithelium and stromal compartments is quantified using digital image analysis software.
Data Presentation: Efficacy and Safety Summary
Table 1: Efficacy Results from QUILT-3.032 (Cohort A: CIS ± Papillary Tumors)
| Endpoint | Result | 95% Confidence Interval | Citation |
| Complete Response (CR) Rate | 71% (58/82 patients) | 59.6% - 80.3% | [1][10] |
| Median Duration of CR | 26.6 months | 9.9 months - Not Reached | [1][10] |
| Probability of Maintaining CR ≥ 12 Months | 58% | N/A | [10] |
| Probability of Maintaining CR ≥ 24 Months | 40% | N/A | [10] |
| Cystectomy Avoidance Rate (at 24 mos) | 89.2% (in responders) | N/A | [1][10] |
| Bladder Cancer-Specific Survival (at 24 mos) | 100% | N/A | [1] |
Table 2: Common Treatment-Related Adverse Events (AEs) (N-803 + BCG)
| Adverse Event | Frequency (Any Grade) | Grade 3/4 Frequency | Citation |
| Dysuria (painful urination) | ≥15% | Low (<3%) | [2] |
| Hematuria (blood in urine) | ≥15% | ~3.4% (Serious AE) | [2][15] |
| Urinary Frequency | ≥15% | Low (<3%) | [2] |
| Micturition Urgency | ≥15% | Low (<3%) | [2] |
| Urinary Tract Infection | ≥15% | Low (<3%) | [2] |
| Musculoskeletal Pain | ≥15% | Low (<3%) | [2] |
| Chills | ≥15% | Low (<3%) | [2] |
| Pyrexia (fever) | ≥15% | Low (<3%) | [2] |
Note: The safety profile was reported to be comparable to BCG alone, with very few immune-related adverse events.
Statistical Considerations
The primary endpoint (CR rate) was evaluated using a one-sided exact binomial test. The duration of response, cystectomy avoidance, and survival endpoints were analyzed using the Kaplan-Meier method.[1][10] All safety analyses were descriptive. Patient-reported outcomes were also collected and analyzed to assess quality of life.[16][17]
References
- 1. immunitybio.com [immunitybio.com]
- 2. immunitybio.com [immunitybio.com]
- 3. Treatment strategies for the Bacillus Calmette-Guérin–unresponsive non-muscle invasive bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. BCG-Refractory Non-Muscle-Invasive Bladder Cancer: What Comes Next? | MyBladderCancerTeam [mybladdercancerteam.com]
- 6. The management of BCG failure in non-muscle-invasive bladder cancer: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. immunitybio.com [immunitybio.com]
- 8. anktiva.com [anktiva.com]
- 9. FDA approves nogapendekin alfa inbakicept-pmln for BCG-unresponsive non-muscle invasive bladder cancer | FDA [fda.gov]
- 10. urologytimes.com [urologytimes.com]
- 11. Frontiers | ALT-803 in the treatment of non-muscle-invasive bladder cancer: Preclinical and clinical evidence and translational potential [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. urotoday.com [urotoday.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. anktiva.com [anktiva.com]
- 16. auajournals.org [auajournals.org]
- 17. Quality of Life in the Phase 2/3 Trial of N-803 Plus Bacillus Calmette-Guérin in Bacillus Calmette-Guérin‒Unresponsive Nonmuscle-Invasive Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-803 in Adoptive Cell Therapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-803, also known as Anktiva® (nogapendekin alfa inbakicept), is a novel investigational IL-15 superagonist complex. It is composed of an IL-15 mutant (IL-15N72D) fused to an IL-15 receptor alpha/IgG1 Fc fusion protein.[1] This complex is designed to have a longer half-life and better pharmacokinetic properties compared to native IL-15.[1][2] N-803 stimulates the proliferation, activation, and survival of Natural Killer (NK) cells and CD8+ T cells, with minimal impact on regulatory T cells (Tregs), making it a promising candidate for enhancing adoptive cell therapies such as NK cell and Chimeric Antigen Receptor (CAR)-T cell therapies.[1][2][3]
Adoptive cell therapy holds great promise for the treatment of various malignancies and infectious diseases. However, the efficacy of these therapies can be limited by factors such as poor persistence and exhaustion of the transferred cells. N-803 addresses these limitations by providing a potent and sustained IL-15 signal, which is crucial for the homeostatic proliferation and effector function of NK and CD8+ T cells.[3] These application notes provide an overview of the use of N-803 in adoptive cell therapy research, including its mechanism of action, key experimental data, and detailed protocols for in vitro studies.
Mechanism of Action
N-803 is an IL-15 superagonist complex that exerts its effects by binding to the IL-15 receptor beta-gamma (βγ) complex on the surface of NK cells and CD8+ T cells.[1] This interaction triggers a signaling cascade that promotes cell survival, proliferation, and effector functions. The IL-15N72D mutation enhances the biological activity of the IL-15 moiety, while the IL-15Rα-Fc fusion protein provides a stable platform for IL-15 presentation and extends its serum half-life.[1] By preferentially activating NK and CD8+ T cells without significantly expanding the population of immunosuppressive Tregs, N-803 shifts the immune balance towards a more effective anti-tumor or anti-viral response.[3]
Figure 1: Simplified signaling pathway of N-803 in NK and CD8+ T cells.
Data Presentation
The following tables summarize the quantitative data from preclinical and clinical studies on the effects of N-803 on various parameters of immune cell function.
| Parameter | Cell Type | N-803 Concentration/Dose | Fold Increase/Effect | Reference |
| Proliferation (in vitro) | HPC-NK cells | 0.1 nM | 33-64% increase | [3] |
| HPC-NK cells | 1.0 nM | 90-92% increase | [3] | |
| exPBNK cells | 0.35 - 3.5 ng/mL | Significant increase | [4] | |
| Proliferation (in vivo) | NK cells | 10-20 µg/kg (SQ) | 3-fold increase in cell number | [4] |
| Ki-67+ NK cells | 10-20 µg/kg (SQ) | 22-fold increase | [4] | |
| Ki-67+ CD8+ T cells | 10-20 µg/kg (SQ) | 27-fold increase | [4] | |
| Cytokine Production (in vitro) | IFN-γ (HPC-NK cells) | 1.0 nM | Significant increase | [3] |
| IFN-γ (CAR-NK cells) | 3.5 ng/mL | Significant increase | [1] | |
| Granzyme B (CAR-NK cells) | 3.5 ng/mL | Significant increase | [1] | |
| Perforin (CAR-NK cells) | 3.5 ng/mL | Significant increase | [1] | |
| Cytotoxicity (in vitro) | CAR-NK vs. Neuroblastoma | 3.5 ng/mL | Significantly enhanced | [1] |
| Receptor Expression (in vitro) | NKG2D, NKp30, NKp44, NKp46, CD16 (exPBNK cells) | 3.5 ng/mL | Significant increase | [4] |
Table 1: In Vitro and In Vivo Effects of N-803 on Immune Cell Function
| Clinical Trial | Phase | Cancer Type / Condition | N-803 Dose | Key Findings | Reference |
| NCT03022825 | II/III | Non-Muscle Invasive Bladder Cancer | 400 mcg (intravesical) with BCG | 71% Complete Response (CR) rate with a median duration of 24.1 months. | [5] |
| NCT02384954 | I | Indolent Non-Hodgkin Lymphoma | 1-20 µg/kg (IV or SQ) with Rituximab | Safe and well-tolerated, induced durable clinical responses and sustained proliferation of NK and CD8+ T cells. | [6] |
| CARMEN-803 (NCT04 CARMEN-803) | I | Relapsed/Refractory B-cell Non-Hodgkin Lymphoma | Dose escalation (SQ) | Investigating safety and efficacy as maintenance therapy after CD19 CAR-T. | [7] |
| HIV Cure Study | I | HIV | Not specified | Combined with NK cells, significantly reduced viral load. |
Table 2: Summary of Key Clinical Trials Involving N-803
Experimental Protocols
In Vitro Expansion of Human NK Cells with N-803
This protocol describes the expansion of human peripheral blood mononuclear cell (PBMC)-derived NK cells in the presence of N-803.
Materials:
-
Human PBMCs isolated by Ficoll-Paque density gradient centrifugation.
-
NK cell isolation kit (e.g., magnetic-activated cell sorting).
-
Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 2 mM L-glutamine).
-
Recombinant human N-803.
-
Cell counting solution (e.g., trypan blue).
-
Cell proliferation dye (e.g., CFSE).
Protocol:
-
Isolate NK cells from human PBMCs according to the manufacturer's instructions.
-
Resuspend the purified NK cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Add N-803 to the cell culture at a final concentration of 1-10 ng/mL. A dose-response experiment is recommended to determine the optimal concentration for your specific application.
-
Culture the cells at 37°C in a humidified incubator with 5% CO2.
-
Monitor cell proliferation every 2-3 days by counting viable cells using a hemocytometer and trypan blue exclusion.
-
For a more detailed analysis of cell division, label the NK cells with CFSE prior to culture and analyze the dilution of the dye by flow cytometry at desired time points.
-
Replenish the medium and N-803 every 3-4 days.
Figure 2: Workflow for the in vitro expansion of NK cells with N-803.
In Vitro Cytotoxicity Assay of CAR-T Cells with N-803
This protocol outlines a standard chromium-51 (B80572) (51Cr) release assay to assess the cytotoxic activity of CAR-T cells against target tumor cells in the presence of N-803.
Materials:
-
CAR-T cells (effector cells).
-
Target tumor cells expressing the antigen recognized by the CAR.
-
Complete RPMI-1640 medium.
-
Recombinant human N-803.
-
Sodium chromate (B82759) (51Cr).
-
Fetal bovine serum (FBS).
-
Triton X-100 (for maximum release control).
-
Gamma counter.
Protocol:
-
Culture CAR-T cells in complete RPMI-1640 medium. For experiments investigating the effect of N-803 on cytotoxicity, N-803 (e.g., 3.5 ng/mL) can be added to the CAR-T cell culture for 48 hours prior to the assay.[1]
-
Label the target tumor cells with 51Cr by incubating 1 x 10^6 cells with 100 µCi of 51Cr in 100 µL of FBS for 1 hour at 37°C.
-
Wash the labeled target cells three times with complete RPMI-1640 medium to remove excess 51Cr.
-
Resuspend the labeled target cells at a concentration of 1 x 10^5 cells/mL.
-
Plate 100 µL of the target cell suspension into a 96-well round-bottom plate.
-
Add 100 µL of the CAR-T cell suspension at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).
-
For spontaneous release control, add 100 µL of medium instead of effector cells.
-
For maximum release control, add 100 µL of medium containing 1% Triton X-100.
-
Incubate the plate for 4 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully collect 100 µL of the supernatant from each well and measure the radioactivity using a gamma counter.
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Figure 3: Workflow for the in vitro cytotoxicity assay of CAR-T cells with N-803.
Flow Cytometry Analysis of CAR-T Cell Memory Phenotype after N-803 Stimulation
This protocol describes the assessment of CAR-T cell memory phenotype by flow cytometry following stimulation with N-803.
Materials:
-
CAR-T cells.
-
Complete RPMI-1640 medium.
-
Recombinant human N-803.
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS).
-
Fluorochrome-conjugated antibodies against human:
-
CD3
-
CD4
-
CD8
-
CD45RA
-
CD45RO
-
CCR7
-
CD62L
-
-
Flow cytometer.
Protocol:
-
Culture CAR-T cells in complete RPMI-1640 medium with or without N-803 (e.g., 1-10 ng/mL) for a desired period (e.g., 7-14 days).
-
Harvest the cells and wash them with flow cytometry staining buffer.
-
Resuspend the cells in staining buffer at a concentration of 1 x 10^7 cells/mL.
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Add the pre-titrated amounts of the fluorochrome-conjugated antibodies to the respective tubes.
-
Incubate the cells for 30 minutes at 4°C in the dark.
-
Wash the cells twice with staining buffer.
-
Resuspend the cells in 300-500 µL of staining buffer for flow cytometry analysis.
-
Acquire the samples on a flow cytometer and analyze the data using appropriate software.
-
Gate on CD3+ T cells, then further on CD4+ and CD8+ populations. Within each of these populations, analyze the expression of memory markers to define naïve (CD45RA+CCR7+), central memory (CD45RO+CCR7+), effector memory (CD45RO+CCR7-), and terminally differentiated effector memory (TEMRA; CD45RA+CCR7-) subsets.
Conclusion
N-803 is a potent immunostimulatory agent that has demonstrated significant potential in enhancing the efficacy of adoptive cell therapies. By promoting the proliferation, survival, and effector function of NK and CD8+ T cells, N-803 can help overcome some of the key challenges in the field. The protocols and data presented in these application notes provide a valuable resource for researchers and drug development professionals working to advance the field of adoptive cell therapy. Further investigation into the optimal dosing and timing of N-803 administration in combination with different cell therapy products is warranted to fully realize its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimizing Ex Vivo CAR-T Cell-Mediated Cytotoxicity Assay through Multimodality Imaging [mdpi.com]
- 3. ascopubs.org [ascopubs.org]
- 4. FDA approves nogapendekin alfa inbakicept-pmln for BCG-unresponsive non-muscle invasive bladder cancer | FDA [fda.gov]
- 5. miltenyibiotec.com [miltenyibiotec.com]
- 6. In vitro assays to evaluate CAR-T cell cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
Troubleshooting & Optimization
Technical Support Center: Overcoming the Short Half-Life of Recombinant IL-15 in vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the short in vivo half-life of recombinant Interleukin-15 (rIL-15).
Frequently Asked Questions (FAQs)
Q1: Why is the short half-life of recombinant IL-15 a significant challenge for its therapeutic use?
The therapeutic potential of recombinant IL-15 is limited by its rapid clearance from the body.[1] With a half-life of less than an hour in humans, frequent high doses are necessary to maintain therapeutic concentrations.[2][3] This can lead to toxic side effects and logistical challenges for clinical administration.[2][4] Strategies to extend the half-life are crucial for developing effective and safe IL-15-based immunotherapies.[5]
Q2: What are the primary strategies employed to extend the in vivo half-life of recombinant IL-15?
Several innovative approaches have been developed to prolong the circulation time of IL-15. These include:
-
Complexing with IL-15 Receptor Alpha (IL-15Rα): The natural binding partner of IL-15, the alpha subunit of its receptor, stabilizes the cytokine.[6] Co-administering IL-15 with a soluble form of IL-15Rα or creating fusion proteins significantly enhances its half-life and biological activity.[7] This strategy mimics the natural trans-presentation of IL-15 in the body.[6]
-
Fusion to Albumin or Albumin-Binding Domains: Genetically fusing IL-15 to serum albumin or a protein binder specific for albumin dramatically increases its size, reducing renal clearance and extending its half-life by approximately 40-fold in mice.[8]
-
PEGylation: The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to IL-15 increases its hydrodynamic radius, which slows its clearance by the kidneys. While this method can extend the half-life by over 50-fold, it can also sometimes alter the biological activity of the cytokine.[9]
-
Fc Fusion: Fusing IL-15 or an IL-15/IL-15Rα complex to the Fc portion of an antibody (e.g., IgG1) creates a larger molecule with a longer half-life.[10][11] This approach also allows for easier purification using standard protein A chromatography.[11]
-
Hydrogel Microspheres: Encapsulating or tethering IL-15 to hydrogel microspheres allows for a sustained release of the cytokine over an extended period, effectively increasing its apparent half-life to approximately one week in preclinical models.[12][13]
Q3: What is ALT-803 (N-803) and how does it achieve a longer half-life?
ALT-803 (also known as N-803 or nogapendekin alfa inbakicept) is an IL-15 superagonist complex.[14] It consists of a mutated IL-15 (N72D) with enhanced activity, complexed with a dimeric IL-15Rα sushi domain fused to an IgG1 Fc fragment.[14][15] This complex design provides stability, mimics trans-presentation, and the Fc fusion significantly prolongs its serum half-life, which is approximately 20 hours in humans.[14][16][17]
Q4: What is RLI (Receptor-Linker-IL-15) or SO-C101?
RLI (also known as SO-C101) is a fusion protein where the sushi+ domain of IL-15Rα is covalently linked to IL-15 via a flexible linker.[18][19][20] This design mimics the IL-15/IL-15Rα complex, leading to enhanced stability and a longer half-life of about 3 hours in mice.[18][19][20]
Troubleshooting Guides
Problem 1: Low or undetectable levels of long-acting IL-15 in serum after administration.
Possible Causes:
-
Rapid Clearance/Cytokine Sink: Despite half-life extension, high-affinity binding to target cells (NK and CD8+ T cells) can lead to rapid consumption, a phenomenon known as a "cytokine sink".[12][21] This is especially prominent after repeated dosing, as the number of target cells expands.[12][21]
-
Protein Aggregation: Recombinant proteins, including IL-15 variants, can be prone to aggregation, which can lead to rapid clearance by the reticuloendothelial system.[22][23]
-
Immunogenicity: The development of anti-drug antibodies (ADAs) can lead to accelerated clearance of the therapeutic protein.[24]
Troubleshooting Steps:
-
Optimize Dosing Schedule: Consider less frequent but higher doses for initial expansion of target cells, followed by maintenance doses. For some constructs, continuous infusion models might provide more stable serum levels.[5]
-
Assess Protein Quality: Before in vivo administration, analyze the purified protein for aggregation using size-exclusion chromatography (SEC) or dynamic light scattering (DLS).
-
Monitor for ADAs: Include an assessment of anti-drug antibodies in your experimental plan, especially for chronic dosing studies.
-
Check Injection Site and Route: Ensure proper administration technique. For subcutaneous injections, consider potential local degradation or trapping.
Problem 2: Reduced in vivo efficacy despite confirmed bioactivity in vitro.
Possible Causes:
-
Suboptimal Pharmacokinetics: The half-life, while extended, may still not be sufficient to maintain the therapeutic window required for sustained immune activation.
-
Target Cell Exhaustion: Continuous stimulation with IL-15 can lead to the exhaustion of NK and T cells, characterized by reduced functionality and even apoptosis.[8][25]
-
Toxicity: High doses of long-acting IL-15 can lead to systemic toxicity, including cytokine release syndrome-like symptoms, which can negatively impact the overall anti-tumor response.[26]
Troubleshooting Steps:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate the serum concentration of your IL-15 variant with markers of immune cell activation and proliferation to determine the optimal therapeutic window.
-
Intermittent Dosing: An intermittent dosing schedule (e.g., "on-off-on") may prevent target cell exhaustion and lead to better overall efficacy compared to continuous exposure.[25]
-
Dose Escalation Studies: Carefully perform dose-escalation studies in animal models to identify the maximum tolerated dose (MTD) and the optimal biological dose (OBD).
-
Combination Therapy: Consider combining the long-acting IL-15 with other immunotherapies, such as checkpoint inhibitors, to enhance efficacy at lower, less toxic doses.[10]
Problem 3: Protein instability and aggregation during production and storage.
Possible Causes:
-
Inherent Properties of rIL-15: Recombinant IL-15 is known to be prone to aggregation, especially in its free form.[23]
-
Buffer Conditions: pH, ionic strength, and the presence of certain excipients can significantly impact protein stability.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can induce protein denaturation and aggregation.
Troubleshooting Steps:
-
Formulation Optimization: Screen different buffer conditions (e.g., pH, salt concentration) and excipients (e.g., sugars, amino acids) to identify a formulation that minimizes aggregation.
-
Co-expression with IL-15Rα: If producing an IL-15/IL-15Rα complex, co-expressing both chains can improve the stability and secretion of the complex.[23][27]
-
Storage Conditions: Aliquot the purified protein into single-use vials to avoid multiple freeze-thaw cycles. Store at appropriate temperatures (e.g., -80°C for long-term storage).
-
Quality Control: Regularly assess the quality of your protein batches using methods like SDS-PAGE (reducing and non-reducing), SEC, and functional assays.
Quantitative Data Summary
| Molecule | Half-Life Extension Strategy | Half-Life (Mice) | Half-Life (Humans) | Reference(s) |
| Recombinant IL-15 (rIL-15) | None | ~0.7-1.02 hours | < 1 hour | [10][28][29] |
| ALT-803 (N-803) | IL-15 mutein (N72D) + IL-15Rα-Fc fusion | ~7.5-25 hours | ~20 hours | [14][17][23][24] |
| RLI (SO-C101) | IL-15Rα-linker-IL-15 fusion | ~3 hours | Not explicitly stated | [18][19][20] |
| IL-15/IL-15Rα Complex | Complex formation with soluble IL-15Rα | ~12 hours (in macaques) | Not explicitly stated | [3] |
| IL-15-sIL-15Rα/Fc | IL-15/IL-15Rα complex + Fc fusion | ~13.1 hours | Not explicitly stated | [10][28] |
| PEGylated IL-15 | Covalent attachment of PEG | >50-fold increase | Not explicitly stated | [9] |
| IL-15 fused to Albumin Binder | Genetic fusion to albumin-binding domain | ~40-fold increase | Not explicitly stated | [8] |
| MS~RLI | RLI tethered to hydrogel microspheres | ~30 hours | Not explicitly stated | [12][18] |
Experimental Protocols
Protocol 1: General Method for In Vivo Half-Life Determination of a Cytokine
This protocol provides a general framework for determining the in vivo half-life of a cytokine like IL-15 or its long-acting variants in a mouse model.
Materials:
-
Test article (e.g., long-acting IL-15 variant)
-
Vehicle control (e.g., sterile PBS)
-
Experimental animals (e.g., C57BL/6 mice)
-
Blood collection supplies (e.g., micro-hematocrit tubes, serum separator tubes)
-
ELISA kit specific for the test article
-
Centrifuge
Procedure:
-
Animal Acclimation: Acclimate mice to the facility for at least one week before the experiment.
-
Dosing: Administer a single intravenous (IV) or subcutaneous (SC) injection of the test article at a predetermined dose. Include a vehicle control group.
-
Blood Sampling: Collect blood samples from a designated number of mice per time point (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48, 72 hours post-injection). The exact time points should be adjusted based on the expected half-life.
-
Serum Preparation: Allow the blood to clot and then centrifuge to separate the serum.
-
ELISA Analysis: Quantify the concentration of the test article in the serum samples using a specific and validated ELISA.
-
Data Analysis: Plot the serum concentration versus time on a semi-logarithmic scale. The terminal half-life (t½) can be calculated from the elimination phase of the curve using pharmacokinetic software or the formula: t½ = 0.693 / k_el, where k_el is the elimination rate constant.
Protocol 2: Purification of an Fc-Fusion Protein (e.g., IL-15/IL-15Rα-Fc) from CHO Cell Culture
This protocol outlines a standard method for purifying an Fc-fusion protein from the supernatant of transfected Chinese Hamster Ovary (CHO) cells.
Materials:
-
Conditioned media from CHO cells expressing the Fc-fusion protein
-
Protein A affinity chromatography column
-
Binding/Wash Buffer (e.g., PBS, pH 7.4)
-
Elution Buffer (e.g., 0.1 M glycine, pH 2.5-3.0)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Dialysis tubing or centrifugal concentrators
-
Sterile PBS for final formulation
Procedure:
-
Clarification of Supernatant: Centrifuge the conditioned media to remove cells and debris. Filter the supernatant through a 0.22 µm filter.
-
Column Equilibration: Equilibrate the Protein A column with 5-10 column volumes of Binding/Wash Buffer.
-
Sample Loading: Load the clarified supernatant onto the equilibrated column.
-
Washing: Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove unbound proteins.
-
Elution: Elute the bound Fc-fusion protein with Elution Buffer. Collect the eluate in fractions containing Neutralization Buffer to immediately neutralize the low pH.
-
Purity and Concentration Assessment: Analyze the purity of the eluted fractions by SDS-PAGE. Pool the fractions containing the pure protein. Determine the protein concentration (e.g., by measuring absorbance at 280 nm).
-
Buffer Exchange: Exchange the buffer of the purified protein into a suitable storage buffer (e.g., sterile PBS) using dialysis or centrifugal concentrators.
-
Sterile Filtration and Storage: Sterile filter the final protein solution through a 0.22 µm filter and store at an appropriate temperature (e.g., -80°C).
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | SOT101 induces NK cell cytotoxicity and potentiates antibody-dependent cell cytotoxicity and anti-tumor activity [frontiersin.org]
- 3. escholarship.org [escholarship.org]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. youtube.com [youtube.com]
- 7. Nanrilkefusp alfa (SOT101), an IL-15 receptor βγ superagonist, as a single agent or with anti-PD-1 in patients with advanced cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interleukin-15 and cancer: some solved and many unsolved questions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-function studies of interleukin 15 using site-specific mutagenesis, polyethylene glycol conjugation, and homology modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Interleukin 15 Pharmacokinetics and Consumption by a Dynamic Cytokine Sink - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A very long-acting IL-15: implications for the immunotherapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. pnas.org [pnas.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. A novel multimeric IL15/IL15Rα-Fc complex to enhance cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Leveraging long-acting IL-15 agonists for intratumoral delivery and enhanced antimetastatic activity [frontiersin.org]
- 19. EP2915569A1 - IL-15/IL-15Ralpha based conjugates purification method - Google Patents [patents.google.com]
- 20. researchgate.net [researchgate.net]
- 21. Interleukin 15 Pharmacokinetics and Consumption by a Dynamic Cytokine Sink - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Molecular Characterization and Functional Activity of an IL-15 Antagonist MutIL-15/Fc Human Fusion Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Clinical Manufacturing of Recombinant Human Interleukin 15. I. Production Cell Line Development and Protein Expression in E. coli with Stop Codon Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Research progress of interleukin-15 in cancer immunotherapy [frontiersin.org]
- 25. JCI Insight - Continuous treatment with IL-15 exhausts human NK cells via a metabolic defect [insight.jci.org]
- 26. researchgate.net [researchgate.net]
- 27. Recombinant human heterodimeric IL-15 complex displays extensive and reproducible N- and O-linked glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing cytokine release syndrome (CRS) and related toxicities that may be encountered during preclinical studies with N-803 (Anktiva®, nogapendekin alfa inbakicept).
Frequently Asked Questions (FAQs)
Q1: What is N-803 and how does it work?
N-803, also known as Anktiva®, is an interleukin-15 (IL-15) superagonist complex.[1][2][3] It is composed of an IL-15 mutant (N72D) fused to an IL-15 receptor alpha (IL-15Rα) sushi domain, which is then bound to an IgG1 Fc fragment.[1] This complex is designed to have a longer half-life and enhanced biological activity compared to recombinant IL-15.[1] N-803 stimulates the proliferation and activation of Natural Killer (NK) cells and CD8+ T cells, key components of the anti-tumor immune response, without significantly expanding regulatory T cells (Tregs).[2][3][4][5]
Q2: Is Cytokine Release Syndrome (CRS) a common finding with N-803 in preclinical models?
In many preclinical and clinical studies, N-803 has been reported to be well-tolerated with no dose-limiting toxicities.[1][4] However, as a potent immunostimulatory agent, N-803 can induce the release of pro-inflammatory cytokines, which is a key aspect of its mechanism of action.[6][7] While severe CRS is not a hallmark of N-803 therapy in the majority of reported preclinical settings, mild to moderate cytokine-related symptoms like fever and chills have been observed in clinical trials, particularly with intravenous administration.[8][9] Therefore, researchers should be prepared to monitor for and manage potential CRS-like symptoms, especially when using high doses, certain administration routes, or in combination with other immunotherapies.
Q3: What are the key cytokines to monitor for potential N-803-related CRS?
Based on the mechanism of action of N-803 and data from preclinical and clinical studies, the key cytokines to monitor include:
-
Pro-inflammatory cytokines: IFN-γ, TNF-α, IL-6, IL-2, MCP-1, and G-CSF.[7][8][9][10][11]
-
Anti-inflammatory cytokine: IL-10, which is often elevated in response to inflammation.[11]
In a phase 1 clinical trial, intravenous administration of N-803 led to elevations in serum IFN-γ and IL-6, suggesting these are important mediators of the acute inflammatory response.[8][9]
Q4: Which preclinical models are most suitable for studying N-803-related CRS?
Humanized mouse models, particularly those engrafted with human CD34+ hematopoietic stem cells or peripheral blood mononuclear cells (PBMCs), are considered the most appropriate for evaluating human-specific immune responses and CRS.[12][13][14][15] These models allow for the study of the interaction between N-803 and a human immune system, providing more translatable data on cytokine release.[12][13]
Q5: What are the typical clinical signs of CRS in mouse models?
Researchers should monitor for a range of clinical signs that can indicate the onset of CRS. These include:
-
Weight loss[16]
-
Hypothermia (a drop in body temperature)[15]
-
Ruffled fur
-
Lethargy and reduced activity
-
Hunched posture
A scoring system can be developed to grade the severity of these clinical signs and guide interventions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected severe weight loss and/or hypothermia in mice following N-803 administration. | High dose of N-803 leading to a strong systemic inflammatory response. | - Immediately assess the animal's overall health. - Consider reducing the N-803 dose in subsequent experiments. - Analyze serum for key pro-inflammatory cytokines (IFN-γ, TNF-α, IL-6) to confirm a cytokine storm. - For future studies, establish a dose-response curve for toxicity. |
| High levels of pro-inflammatory cytokines detected, but minimal anti-tumor efficacy. | - Cytokine storm is uncoupling from the desired anti-tumor effect. - The tumor microenvironment may be resistant to NK and CD8+ T cell infiltration or function. | - Evaluate the timing of cytokine release in relation to tumor growth. - Analyze the tumor for immune cell infiltration and expression of checkpoint molecules. - Consider combination therapies that could enhance tumor cell susceptibility to immune attack. |
| Variability in CRS-like symptoms between animals in the same treatment group. | - Differences in tumor burden at the start of treatment. - Individual animal responses to immunotherapy. | - Ensure uniform tumor size at the time of treatment initiation. - Increase the number of animals per group to account for biological variability. - In humanized mouse models, donor-to-donor variability is a known factor.[13] |
| Concern about mitigating CRS without compromising the anti-tumor efficacy of N-803. | Use of broad immunosuppressants like high-dose corticosteroids may dampen the therapeutic effect. | - Consider targeted anti-cytokine therapies. In preclinical models of CRS induced by other immunotherapies, antibodies against IL-6R (tocilizumab) or IL-1R (anakinra) have been shown to be effective.[17][18] - The use of JAK inhibitors, such as ruxolitinib, has also been explored to reduce cytokine signaling while potentially preserving anti-tumor activity.[17][18] - Test these mitigation strategies in your model to confirm they do not abrogate the therapeutic benefit of N-803. |
Experimental Protocols
Protocol 1: Monitoring for CRS in Preclinical Mouse Models
-
Baseline Measurements: Before N-803 administration, record the baseline body weight and temperature of each mouse. Collect a baseline blood sample for cytokine analysis.
-
Clinical Monitoring: Following N-803 administration, monitor the mice at least once daily for the first week, and then every other day. Record body weight, body temperature (using a rectal probe), and clinical signs of distress (ruffled fur, hunched posture, lethargy). A clinical scoring system can be implemented.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 6, 24, 48, and 72 hours post-injection) to analyze cytokine levels.
-
Cytokine Analysis: Use a multiplex immunoassay (e.g., Luminex or Meso Scale Discovery) to quantify the levels of key human or mouse cytokines (depending on the model) in the serum or plasma. Key cytokines to measure include IFN-γ, TNF-α, IL-6, IL-2, IL-10, MCP-1, and G-CSF.[11][14]
-
Data Interpretation: Compare the post-treatment measurements to the baseline and control groups. A significant increase in pro-inflammatory cytokines accompanied by clinical signs of toxicity is indicative of CRS.
Protocol 2: In Vivo Mitigation of N-803-Related CRS
-
Model and Treatment: Use a relevant preclinical model (e.g., humanized mice with a high tumor burden) and a dose of N-803 known to induce a measurable inflammatory response.
-
Mitigation Agent Administration:
-
Anti-cytokine antibodies: Administer an anti-IL-6R antibody (e.g., murine-specific tocilizumab) or an anti-IL-1R antagonist (e.g., anakinra) at a pre-determined dose and schedule relative to N-803 administration (prophylactic or therapeutic).
-
JAK inhibitors: Administer a JAK inhibitor (e.g., ruxolitinib) orally or via injection according to established protocols.[17]
-
-
Monitoring: Perform intensive monitoring as described in Protocol 1, including clinical signs and cytokine levels.
-
Efficacy Assessment: Continue to monitor tumor growth to determine if the mitigation strategy impacts the anti-tumor efficacy of N-803.
-
Analysis: Compare the CRS-related readouts and tumor growth between the N-803 only group, the mitigation agent only group, and the combination group.
Quantitative Data Summary
The following tables summarize representative quantitative data from preclinical studies that can serve as a reference for researchers. Note that absolute cytokine values can vary significantly between models, donors (in humanized mice), and assays.
Table 1: Representative Cytokine Profile in Humanized Mice with CRS
| Cytokine | Fold Change vs. Control (Illustrative) |
| Human IFN-γ | >100-fold[11] |
| Human TNF-α | >100-fold[11] |
| Human IL-6 | >50-fold[14] |
| Human IL-2 | >5-fold[11] |
| Human IL-10 | >50-fold[11] |
| Murine MCP-1 | ~10-fold[11] |
| Murine G-CSF | ~60-fold[11] |
This table provides an illustrative example of the magnitude of cytokine induction that can be observed in humanized mouse models of CRS and is based on findings from CAR T-cell studies, which can be used as a benchmark.
Table 2: Clinical Parameters for Monitoring CRS in Mice
| Parameter | Grade 1 (Mild) | Grade 2 (Moderate) | Grade 3 (Severe) |
| Weight Loss | 5-10% | 10-15% | >15% |
| Temperature Drop | < 1°C | 1-2°C | > 2°C |
| Clinical Score | 1-2 (e.g., ruffled fur) | 3-4 (e.g., + hunched posture) | >4 (e.g., + lethargy) |
This is a template for a grading scale that should be adapted and validated for specific experimental models.
Visualizations
N-803 Signaling Pathway
Caption: N-803 binds to the IL-2/IL-15Rβγc complex, activating JAK1/3 and downstream STAT3/5 and PI3K/Akt pathways.
Experimental Workflow for CRS Monitoring and Mitigation
Caption: Workflow for monitoring and mitigating N-803-related CRS in preclinical models.
References
- 1. Combinatorial immunotherapy of N-803 (IL-15 superagonist) and dinutuximab with ex vivo expanded natural killer cells significantly enhances in vitro cytotoxicity against GD2+ pediatric solid tumors and in vivo survival of xenografted immunodeficient NSG mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. OncLive - Superagonists Pull IL-15 Into Focus in Oncology Care - Friends of Cancer Research [friendsofcancerresearch.org]
- 3. ALT-803 in the treatment of non-muscle-invasive bladder cancer: Preclinical and clinical evidence and translational potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploiting an Interleukin-15 Heterodimeric Agonist (N803) for Effective Immunotherapy of Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-803, an IL-15 Superagonist Complex as Maintenance Therapy After Allogeneic Donor Stem Cell Transplant for Acute Myeloid Leukemia or Myelodysplastic Syndrome; A Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. immunitybio.com [immunitybio.com]
- 7. researchgate.net [researchgate.net]
- 8. Phase 1 trial of N-803, an IL-15 receptor agonist, with rituximab in patients with indolent non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. Early induction of cytokine release syndrome by rapidly generated CAR T cells in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advancing CRS Preclinical Research with CD34+ Humanized Mice Models for Innovative Therapeutic Development - TransCure bioServices [transcurebioservices.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. Frontiers | Myeloid and dendritic cells enhance therapeutics-induced cytokine release syndrome features in humanized BRGSF-HIS preclinical model [frontiersin.org]
- 15. Cytokine Release Syndrome in genO-BRGSF-HIS | Commentairy | genOway [genoway.com]
- 16. CAR T cell-induced cytokine release syndrome is mediated by macrophages and abated by IL-1 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel strategies for the mitigation of cytokine release syndrome induced by T cell engaging therapies with a focus on the use of kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ajmc.com [ajmc.com]
optimizing N-803 subcutaneous injection schedule for efficacy
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the subcutaneous injection schedule of N-803 for maximum efficacy in preclinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is N-803 and what is its primary mechanism of action?
N-803 (also known as Anktiva® or nogapendekin alfa inbakicept) is an interleukin-15 (IL-15) superagonist complex.[1][2][3][4] It is designed to enhance the in vivo persistence and activity of IL-15, a cytokine that plays a crucial role in the immune system.[1][5] The primary mechanism of action of N-803 is to stimulate the proliferation and activation of Natural Killer (NK) cells and CD8+ T cells, two key components of the anti-tumor and anti-viral immune response.[1][4][6][7] The N-803 complex consists of an IL-15 mutant (N72D) with increased biological activity, fused to an IL-15 receptor alpha (IL-15Rα) sushi domain, and linked to an IgG1 Fc fragment.[8][9] This design facilitates trans-presentation to NK and CD8+ T cells, mimicking the natural presentation of IL-15 by dendritic cells and leading to a potent and sustained immune response.[1][8]
Q2: Why is the subcutaneous route of administration preferred for N-803 in recent clinical studies?
Subcutaneous (SQ) administration of N-803 is often preferred over intravenous (IV) administration due to an improved safety profile and prolonged serum persistence.[10] Studies have shown that SQ delivery is associated with fewer and less severe adverse events compared to IV administration.[10][11] While both routes can achieve similar effects on NK and CD8+ T cell proliferation and activation, the subcutaneous route offers a more favorable tolerability profile, which is crucial for chronic dosing schedules in clinical settings.[1][4]
Q3: What are the common local and systemic reactions observed after subcutaneous N-803 injection, and how can they be managed?
Common reactions following subcutaneous N-803 administration include:
-
Local Injection Site Reactions: Non-painful erythema (redness), warmth, and edema (swelling) are uniformly experienced by patients. These reactions typically peak around 7-10 days post-injection and resolve within two weeks with minimal supportive measures.[1]
-
Systemic Reactions: Transient fevers and chills are common, usually occurring 2-3 days after the injection and resolving with supportive care.[1]
Management of these reactions is generally supportive. For mild to moderate injection site reactions, cool compresses may provide relief. For fever and chills, over-the-counter antipyretics may be considered, following institutional guidelines. It is crucial to monitor for signs of severe or prolonged reactions and report them according to the experimental protocol.
Q4: How does the dosage and schedule of subcutaneous N-803 impact the expansion and activation of NK and CD8+ T cells?
The dosage and schedule of subcutaneous N-803 directly influence the magnitude and duration of NK and CD8+ T cell responses. Clinical studies have explored a range of doses, typically from 1 to 20 µg/kg.[1] Higher doses generally lead to a greater and more sustained expansion and activation of these immune cells.[5] For example, a dose of 20 µg/kg has been shown to result in a 1.5-fold higher peak serum concentration compared to a 10 µg/kg dose.[5] This leads to significant proliferation of NK cells (up to a 22-fold increase in Ki-67+ cells) and CD8+ T cells (up to a 27-fold increase).[5] The number of NK cells can increase as much as 3-fold and this increase can persist for at least 24 days.[5] The scheduling of injections, such as weekly or bi-weekly administration, is designed to maintain a sustained level of immune stimulation.[12]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Variable immune response between subjects | - Individual differences in immune cell populations at baseline.- Inconsistent injection technique leading to variable drug absorption.- Presence of neutralizing anti-drug antibodies (though reported to be rare[1][5]). | - Characterize baseline immune cell profiles of subjects prior to treatment.- Ensure standardized subcutaneous injection technique across all administrators.- Test for the presence of anti-N-803 antibodies if inconsistent responses are observed over time. |
| Unexpectedly severe or prolonged injection site reactions | - High injection volume at a single site.- Pre-existing skin sensitivity or condition.- Potential for localized infection (rare). | - For larger volumes, consider splitting the dose into multiple injections at different sites.[13]- Avoid injecting into areas with pre-existing skin irritation or inflammation.- Monitor for signs of infection (e.g., purulence, increased pain) and take appropriate medical action if suspected. |
| Lack of significant tumor growth inhibition in preclinical models | - Insufficient N-803 dosage or frequency for the specific tumor model.- Tumor microenvironment is highly immunosuppressive.- The tumor model lacks sensitivity to NK and CD8+ T cell-mediated killing. | - Perform a dose-escalation study to determine the optimal N-803 dose and schedule for your model.- Consider combination therapies, such as with checkpoint inhibitors (e.g., anti-PD-L1), which have shown synergistic effects with N-803.[10]- Characterize the immune infiltrate of the tumor to confirm the presence of target immune cells. |
| Discrepancies between in vitro and in vivo results | - Pharmacokinetics and biodistribution of N-803 in vivo are not replicated in vitro.- The complexity of the in vivo tumor microenvironment is not captured in vitro. | - Acknowledge the limitations of in vitro assays. In vivo experiments are crucial to confirm the anti-tumor efficacy of N-803.[10][14]- Use appropriate in vivo models that recapitulate the human tumor microenvironment as closely as possible. |
Data Presentation
Table 1: Summary of N-803 Subcutaneous Dosing and Pharmacokinetics in Humans
| Parameter | 10 µg/kg Dose | 20 µg/kg Dose | Reference |
| Time to Peak Serum Concentration (Tmax) | 10.3 - 15.4 hours | 10.3 - 15.4 hours | [5] |
| Serum Half-life (t1/2) | ~20 hours | ~20 hours | [5][15] |
| Peak Serum Concentration (Cmax) | Dose-dependent | 1.5-fold increase vs. 10 µg/kg | [5] |
Table 2: Immunomodulatory Effects of Subcutaneous N-803 in Humans
| Parameter | Effect | Fold Increase (Approx.) | Reference |
| NK Cell Proliferation (Ki-67+) | Significant increase | 22-fold | [5] |
| CD8+ T Cell Proliferation (Ki-67+) | Significant increase | 27-fold | [5] |
| CD4+ T Cell Proliferation (Ki-67+) | Significant increase | 11-fold | [5] |
| NK Cell Number | Sustained increase | 3-fold | [5] |
Experimental Protocols
Protocol 1: In Vivo Murine Model for Efficacy Evaluation of Subcutaneous N-803
This protocol provides a general framework. Specific details such as tumor cell line, mouse strain, and N-803 dosage should be optimized for the specific research question.
-
Animal Model: Utilize an appropriate mouse strain for the tumor model (e.g., C57BL/6 for syngeneic models, NSG mice for xenograft models).[3][9]
-
Tumor Implantation: Subcutaneously or orthotopically implant a known number of tumor cells (e.g., 4T1 breast cancer or MC38-CEA colon cancer cells).[10] Allow tumors to establish to a palpable size (e.g., 50-100 mm³).
-
Treatment Groups:
-
Drug Administration: Administer N-803 subcutaneously in the scruff of the neck.[16] For combination therapies, administer other agents as per their established protocols.
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health.
-
At the end of the study, collect tumors, spleens, and peripheral blood for immunological analysis.
-
-
Immunological Analysis:
-
Perform flow cytometry on single-cell suspensions from tumors, spleens, and blood to quantify and phenotype NK cells, CD8+ T cells, and other immune populations.
-
Analyze the expression of activation markers (e.g., CD69, Granzyme B, IFN-γ) and proliferation markers (e.g., Ki-67).
-
Visualizations
Caption: N-803 signaling cascade in NK and CD8+ T cells.
Caption: Workflow for evaluating N-803 efficacy in vivo.
References
- 1. Phase 1 trial of N-803, an IL-15 receptor agonist, with rituximab in patients with indolent non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. OncLive - Superagonists Pull IL-15 Into Focus in Oncology Care - Friends of Cancer Research [friendsofcancerresearch.org]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. ALT-803 in the treatment of non-muscle-invasive bladder cancer: Preclinical and clinical evidence and translational potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Safety, Tolerability, and Long-Term Clinical Outcomes of an IL-15 analogue (N-803) Admixed with Bacillus Calmette-Guérin (BCG) for the Treatment of Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IL-15 superagonist N-803 improves IFNγ production and killing of leukemia and ovarian cancer cells by CD34+ progenitor-derived NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms involved in IL-15 superagonist enhancement of anti-PD-L1 therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploiting an Interleukin-15 Heterodimeric Agonist (N803) for Effective Immunotherapy of Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-803, an IL-15 Superagonist Complex as Maintenance Therapy After Allogeneic Donor Stem Cell Transplant for Acute Myeloid Leukemia or Myelodysplastic Syndrome; A Phase 2 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. jitc.bmj.com [jitc.bmj.com]
- 15. Phase I Trial Characterizing the Pharmacokinetic Profile of N-803, a Chimeric IL-15 Superagonist, in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effectiveness of two different dose administration regimens of an IL-15 superagonist complex (ALT-803) in an orthotopic bladder cancer mouse model - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low response in IL-15 bioassays
Welcome to the technical support center for IL-15 bioassays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during their experiments, with a focus on addressing low assay response.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of a cell-based IL-15 bioassay?
A1: Most cell-based IL-15 bioassays utilize an engineered cell line that expresses the IL-15 receptor complex.[1][2][3] Upon binding of IL-15 to its receptor, a signaling cascade is initiated, which leads to the expression of a reporter gene, often luciferase. The resulting luminescent signal is proportional to the amount of IL-15 activity in the sample. In the absence of IL-15, there is no signaling, and thus no significant luminescent output.[1][2][3]
Q2: What is the composition of the IL-15 receptor?
A2: The high-affinity IL-15 receptor (IL-15R) is a heterotrimeric complex consisting of three subunits: the IL-15 receptor alpha (IL-15Rα) chain, the IL-2/IL-15 receptor beta (IL-2/15Rβ or CD122) chain, and the common gamma chain (γc or CD132).[2][3] The γc chain is also a component of the receptors for other cytokines like IL-2, IL-4, IL-7, IL-9, and IL-21.[3]
Q3: Which signaling pathways are activated by IL-15?
A3: IL-15 binding to its receptor primarily activates the JAK/STAT pathway.[1][3] This involves the recruitment and activation of Janus kinases (JAK1 and JAK3) which then phosphorylate and activate Signal Transducers and Activators of Transcription (STAT3 and STAT5).[1][3] Activated STATs translocate to the nucleus to induce gene expression. Other pathways, such as the PI3K-Akt and Ras-Raf-MAPK pathways, can also be activated.[3][4]
Troubleshooting Guide: Low or No Signal
A common issue encountered in IL-15 bioassays is a weak or absent signal. This can manifest as low relative light unit (RLU) values or a low fold induction. The following guide provides potential causes and solutions to troubleshoot these issues.
Problem: Low Luminescence Measurements (Low RLU Readout)
Possible Causes and Recommended Solutions
| Cause | Recommended Solution |
| Inappropriate Plate Reader | Ensure you are using a luminometer designed for plate-reading. Instruments primarily designed for fluorescence may not have the required sensitivity.[4] RLU values can vary between different instruments. |
| Insufficient Cell Number | Low cell density per well will result in a weak signal.[4] Carefully follow the protocol for cell thawing, handling, and plating to ensure the correct number of viable cells are seeded in each well. |
| Compromised Reagent Activity | The activity of the detection reagent (e.g., Bio-Glo™) is critical. Ensure it has been stored and handled according to the manufacturer's instructions to prevent degradation.[4] |
| Incorrect Cell Storage | Improper long-term storage of cell vials can decrease cell viability and performance. Store cryopreserved cells below -140°C or in liquid nitrogen vapor. Avoid storage at -80°C.[4] |
Problem: Weak Assay Response (Low Fold Induction)
Possible Causes and Recommended Solutions
| Cause | Recommended Solution |
| Suboptimal Sample Concentration | The concentration range of your test sample may not be optimal to achieve a full dose-response curve.[4] Perform a wider range of serial dilutions to ensure the concentration range covers both the upper and lower asymptotes of the curve. |
| Inconsistent Incubation Times | Variability in incubation times between assays can lead to inconsistent results.[4] Adhere strictly to the incubation times specified in the protocol for consistent performance. |
| Pipetting Inaccuracies | Errors in preparing serial dilutions can significantly impact the final response.[4] Ensure that pipettes are properly calibrated and that mixing is thorough at each dilution step. |
| Degraded IL-15 Standard or Sample | The IL-15 protein may have degraded due to improper storage or handling. Reconstitute and store IL-15 as recommended by the manufacturer. Prepare fresh dilutions for each experiment. |
| Cell Health Issues | Cells may be unhealthy or have been passaged too many times, leading to reduced responsiveness. Use cells within the recommended passage number and ensure they are healthy and viable before starting the assay. |
Visualizing Key Processes
To better understand the experimental and biological processes, here are some diagrams illustrating the IL-15 signaling pathway, a typical experimental workflow, and a troubleshooting decision tree.
Caption: IL-15 signaling cascade from receptor binding to gene expression.
Caption: A typical experimental workflow for an IL-15 bioassay.
Caption: A logical decision tree for troubleshooting low IL-15 bioassay response.
Experimental Protocols
General Protocol for IL-15 Bioassay (Luminescence-Based)
This protocol is a generalized procedure. Always refer to the specific manual for your assay kit.
1. Reagent Preparation:
-
Prepare complete cell culture medium as per the protocol.
-
Reconstitute the IL-15 standard to create a stock solution.
-
Prepare serial dilutions of the IL-15 standard and your test samples in assay medium. A common starting concentration for recombinant IL-15 is 10-100 ng/mL, followed by serial dilutions.
2. Cell Plating:
-
Rapidly thaw the cryopreserved bioassay cells in a 37°C water bath.
-
Transfer cells to a tube containing pre-warmed culture medium.
-
Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in the appropriate volume of assay medium to achieve the target cell density (e.g., 1 x 10^5 cells/mL).
-
Dispense the cell suspension into the wells of a 96-well white-walled assay plate.
3. Sample Addition and Incubation:
-
Add the prepared serial dilutions of the IL-15 standard and test samples to the appropriate wells containing the cells.
-
Include control wells with cells only (no IL-15) to determine the background signal.
-
Incubate the plate for the recommended time (e.g., 6 hours) at 37°C in a CO2 incubator.[2]
4. Signal Detection:
-
Equilibrate the plate and the detection reagent (e.g., Bio-Glo™ Luciferase Assay Reagent) to room temperature.
-
Add the detection reagent to each well.
-
Incubate for 5-10 minutes at room temperature to allow the luminescent signal to stabilize.
5. Data Acquisition and Analysis:
-
Measure the luminescence using a plate luminometer.
-
Subtract the average background signal from all data points.
-
Plot the RLU values versus the log of the IL-15 concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the EC50 value, which is the concentration of IL-15 that gives half-maximal response.[4]
-
Calculate the fold induction by dividing the signal of IL-15-treated wells by the signal of the no-IL-15 control wells.[4]
References
potential off-target effects of IL-15 superagonist therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IL-15 superagonist therapies. The information is designed to help address specific issues that may be encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: We observed unexpected weight loss and hypothermia in our mouse model following IL-15 superagonist administration. Is this a known off-target effect?
A1: Yes, systemic administration of IL-15 superagonists has been shown to cause dose- and time-dependent weight loss and hypothermia in mice.[1][2] These are indicators of systemic toxicity and are often accompanied by liver injury.[1][2] It is crucial to carefully monitor these physiological parameters during your in vivo studies.
Q2: Our in vivo study shows a massive expansion of NK cells, but the anti-tumor efficacy is lower than expected. What could be the reason?
A2: While IL-15 superagonists are potent inducers of NK and memory CD8+ T cell proliferation, the anti-tumor efficacy is reported to be more dependent on the expansion and activation of tumor-resident memory CD8+ T cells.[1] The systemic toxicity, which can lead to the adverse effects mentioned in Q1, is primarily mediated by the hyperproliferation of activated NK cells and the subsequent production of IFN-γ.[1][3] Therefore, a high peripheral NK cell count does not always directly correlate with optimal anti-tumor response in solid tumors. Some novel formulations, like nanoformulations, aim to reduce systemic immune activation while concentrating the therapeutic effect within the tumor microenvironment.[4][5]
Q3: We are observing high levels of IFN-γ in the serum of our experimental animals. Is this expected, and what are the implications?
A3: A significant increase in serum IFN-γ is a hallmark of IL-15 superagonist activity.[1][3] This cytokine is essential for some of the desired anti-tumor effects but is also a central mediator of the observed immunotoxicity.[1] Elevated IFN-γ is linked to systemic toxicity, including liver injury and other constitutional symptoms.[1][3] Therefore, monitoring IFN-γ levels can be a useful biomarker for both pharmacodynamic activity and potential toxicity.
Q4: Are there differences in off-target effects between different IL-15 superagonist constructs (e.g., ALT-803, RLI)?
A4: While the core mechanism of action is similar, different IL-15 superagonist complexes can have varying pharmacokinetic and pharmacodynamic profiles, which may influence their off-target effects. For example, ALT-803 (N-803) is a complex of an IL-15 superagonist mutant with a dimeric IL-15RαSushi-Fc fusion protein, designed to enhance biological activity and in vivo stability.[6][7] The route of administration (e.g., intravenous vs. subcutaneous) can also significantly alter the safety profile, with subcutaneous delivery potentially mitigating some acute constitutional symptoms observed with IV infusion.[8]
Q5: Can IL-15 superagonist therapy lead to T-cell exhaustion?
A5: Due to the potent and prolonged stimulation of T cells and NK cells, there is a theoretical risk of immune cell exhaustion.[9] Some drug designs aim for an optimized half-life to provide pulsatile stimulation rather than constant high-level signaling, which may help to avoid this.[10]
Troubleshooting Guides
Issue 1: Excessive Systemic Toxicity in Animal Models (Weight Loss, Hypothermia, Mortality)
| Troubleshooting Step | Action | Rationale |
| 1. Review Dosing and Schedule | Titrate the dose of the IL-15 superagonist to find the minimum effective dose. Consider reducing the frequency of administration. | Toxicity is often dose- and time-dependent.[1][2] |
| 2. Change Route of Administration | If using intravenous (IV) injection, consider switching to subcutaneous (SQ) administration. | SQ delivery has been shown to mitigate some acute systemic adverse events and provide a more sustained serum concentration.[8] |
| 3. Monitor for Liver Injury | Collect serum at baseline and at time points post-treatment to measure levels of aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT). | IL-15 superagonists can cause liver injury, and monitoring these enzymes provides a quantitative measure of hepatotoxicity.[1][3] |
| 4. Analyze Cytokine Profile | Measure serum levels of pro-inflammatory cytokines, particularly IFN-γ, TNF-α, and IL-6. | High levels of these cytokines are associated with systemic toxicity.[3][11] Understanding the cytokine profile can help to elucidate the mechanism of the observed toxicity. |
| 5. Consider a Different Formulation | If available, explore nanoformulations or other modified versions of the IL-15 superagonist. | Novel delivery systems are being developed to improve tumor-specific targeting and reduce systemic off-target effects.[4][5] |
Issue 2: In Vitro Assay Failures or Inconsistent Results
| Troubleshooting Step | Action | Rationale |
| 1. Confirm Cell Viability and Purity | Before starting the assay, check the viability of your effector (e.g., NK cells, PBMCs) and target cells. Ensure the purity of isolated cell populations using flow cytometry. | Poor cell health or contamination can lead to unreliable results. |
| 2. Optimize Effector-to-Target (E:T) Ratio | Perform a titration of the E:T ratio in your cytotoxicity assays. | The level of target cell lysis is dependent on the ratio of effector to target cells. |
| 3. Validate IL-15 Superagonist Activity | Use a positive control cell line known to respond to IL-15, such as the NK-92 cell line, to confirm the biological activity of your superagonist. | This will help to rule out issues with the quality or handling of the therapeutic agent. |
| 4. Check for Serum Interference | If using serum in your culture medium, be aware that it can contain factors that may interfere with the assay. Consider using serum-free medium or heat-inactivated serum. | Circulating factors in serum could potentially neutralize or otherwise affect the activity of the superagonist. |
| 5. Standardize Incubation Times | Ensure that incubation times for cell stimulation and cytotoxicity assays are consistent across experiments. | The kinetics of cellular activation and killing can influence the outcome of the assay. |
Quantitative Data on Off-Target Effects
Table 1: Summary of Preclinical Off-Target Effects of IL-15 Superagonist (Mouse Models)
| Parameter | Observation | Fold Change/Magnitude | IL-15 SA Dose/Time | Reference |
| Splenic NK Cell Expansion | Increase in total number | ~16.3-fold | 2 µg, 4 daily doses | [1] |
| Splenic NKT Cell Expansion | Increase in total number | ~13.1-fold | 2 µg, 4 daily doses | [1] |
| Splenic Memory CD8+ T Cell Expansion | Increase in total number | ~11.5-fold | 2 µg, 4 daily doses | [1] |
| Liver Injury | Increased serum AST and ALT | Dose-dependent increase | 0.5, 1, and 2 µg for 4 days | [3] |
| Systemic Toxicity | Hypothermia, Weight Loss | Dose-dependent severity | 0.5, 1, and 2 µg for 4 days | [1][3] |
Table 2: Common Adverse Events in Human Clinical Trials with ALT-803 (N-803)
| Adverse Event | Frequency | Grade | Clinical Trial Context | Reference |
| Injection-site Reactions | 90% (19 of 21 patients) | Mostly Grade 1-2 | Phase 1b, combination with nivolumab (B1139203) in NSCLC | [12] |
| Flu-like Symptoms | 71% (15 of 21 patients) | Mostly Grade 1-2 | Phase 1b, combination with nivolumab in NSCLC | [12] |
| Constitutional Symptoms | Common with IV admin | N/A | Phase 1, relapse after allo-HCT | [8] |
| Lymphocytopenia | 9.5% (2 of 21 patients) | Grade 3 | Phase 1b, combination with nivolumab in NSCLC | [12] |
| Fatigue | 9.5% (2 of 21 patients) | Grade 3 | Phase 1b, combination with nivolumab in NSCLC | [12] |
Experimental Protocols
Protocol 1: Assessment of In Vivo Immunotoxicity
-
Animal Model: C57BL/6 or BALB/c mice.
-
Treatment: Administer IL-15 superagonist or vehicle control (e.g., PBS) via the desired route (intraperitoneal or subcutaneous) at various doses for a specified number of consecutive days (e.g., 4 days).[1]
-
Physiological Monitoring: Record body weight and rectal body temperature daily.[1][3]
-
Sample Collection: At the end of the treatment period (e.g., 24 hours after the last dose), collect blood via cardiac puncture for serum separation. Harvest spleen and liver.
-
Liver Enzyme Analysis: Measure serum levels of AST and ALT using a clinical chemistry analyzer.[3]
-
Spleen and Liver Cell Isolation: Process spleen and liver into single-cell suspensions.
-
Flow Cytometry:
-
Stain cell suspensions with fluorochrome-conjugated antibodies against surface markers for immune cell populations (e.g., CD3, NK1.1, CD8, CD44 for mice).[1]
-
For activation markers, include antibodies against CD69.[1]
-
For intracellular cytokine staining, stimulate cells for 4-6 hours with a protein transport inhibitor (e.g., Brefeldin A) before fixation, permeabilization, and staining with antibodies against IFN-γ, granzyme B, and perforin.[1]
-
-
Data Analysis: Analyze flow cytometry data to determine the percentage and absolute number of different immune cell subsets and their activation status. Compare results between treatment and control groups.
Protocol 2: In Vitro NK Cell Cytotoxicity Assay
-
Effector Cell Preparation: Isolate NK cells from splenocytes of treated or untreated mice, or use human PBMCs.
-
Target Cell Labeling: Label target cells (e.g., YAC-1 for mouse NK cells, K562 for human NK cells) with a release agent like chromium-51 (B80572) (51Cr) or a fluorescence-based dye.
-
Co-culture: Co-culture effector cells and labeled target cells at various E:T ratios (e.g., 10:1, 5:1, 1:1) in a 96-well plate for 4 hours.
-
Quantify Lysis:
-
For 51Cr release assays, collect the supernatant and measure radioactivity using a gamma counter.
-
For fluorescence-based assays, measure the fluorescence of the supernatant or remaining cells according to the manufacturer's protocol.
-
-
Calculate Specific Lysis: Use the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.
-
Spontaneous release: Target cells with media only.
-
Maximum release: Target cells with a lysis agent (e.g., Triton X-100).
-
Visualizations
References
- 1. IL-15 Superagonist–Mediated Immunotoxicity: Role of NK Cells and IFN-γ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Nanoenabled IL-15 Superagonist via Conditionally Stabilized Protein–Protein Interactions Eradicates Solid Tumors by Precise Immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanoenabled IL-15 Superagonist via Conditionally Stabilized Protein-Protein Interactions Eradicates Solid Tumors by Precise Immunomodulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. New interleukin-15 superagonist (IL-15SA) significantly enhances graft-versus-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. First-in-human phase 1 clinical study of the IL-15 superagonist complex ALT-803 to treat relapse after transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. IL-15 superagonist/IL-15RαSushi-Fc fusion complex (IL-15SA/IL-15RαSu-Fc; ALT-803) markedly enhances specific subpopulations of NK and memory CD8+ T cells, and mediates potent anti-tumor activity against murine breast and colon carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ALT-803, an IL-15 superagonist, in combination with nivolumab in patients with metastatic non-small cell lung cancer: a non-randomised, open-label, phase 1b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies to reduce N-803 immunogenicity in long-term studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on strategies to manage and reduce the immunogenicity of N-803 (nogapendekin alfa inbakicept, ANKTIVA®) in pre-clinical and clinical studies, with a particular focus on long-term applications.
Frequently Asked Questions (FAQs)
Q1: What is the reported immunogenicity of N-803 in clinical trials?
A1: Clinical studies have consistently demonstrated that N-803 has a low immunogenicity profile. In a phase 1b trial for bladder cancer, minimal or negative serum levels of anti-N-803 antibodies were detected in all participants.[1][2][3][4] Similarly, a phase 1 trial in patients with indolent non-Hodgkin lymphoma showed no evidence of anti-N-803 antibody development.[5] In a study with healthy volunteers, only one out of fourteen subjects had measurable anti-N-803 antibodies at the end of the study.[6]
Q2: What is the mechanism of action of N-803?
A2: N-803 is an interleukin-15 (IL-15) superagonist complex. It is a fusion protein composed of a mutant IL-15 (IL-15N72D) and the IL-15 receptor alpha (IL-15Rα) fused to an IgG1 Fc domain.[7][8][9] This complex is designed to have a longer half-life and enhanced biological activity compared to native IL-15.[5][7] N-803 works by stimulating the proliferation and activation of Natural Killer (NK) cells and CD8+ T cells, which are crucial components of the anti-tumor immune response, without significantly stimulating regulatory T cells (Tregs).[7][10][11][12][13][14]
Q3: What are the potential consequences of developing anti-drug antibodies (ADAs) to N-803?
A3: The development of ADAs against a biotherapeutic like N-803 can have several consequences. These antibodies can bind to the drug, leading to its rapid clearance from the body, which can reduce its efficacy. In some cases, ADAs can neutralize the drug's activity, rendering it ineffective. The formation of drug-ADA immune complexes can also potentially lead to adverse events.[15][16]
Q4: Are there general strategies to reduce the immunogenicity of fusion proteins like N-803?
A4: Yes, several strategies can be employed to reduce the immunogenicity of fusion proteins. One key approach is to modify the amino acid sequence at the junction between the different protein domains, as these "junctional epitopes" can be recognized as foreign by the immune system.[17][18] Other strategies include humanization of non-human protein sequences and engineering the protein to reduce potential T-cell epitopes.[19]
Troubleshooting Guides
Issue: Detecting Anti-N-803 Antibodies in a Long-Term Study
Possible Cause: The longer duration of treatment may increase the likelihood of an immune response. Individual patient factors can also contribute to immunogenicity.
Suggested Solution:
-
Confirm the result: Repeat the anti-drug antibody (ADA) assay to rule out a false positive.
-
Characterize the ADA response: If the presence of ADAs is confirmed, it is important to characterize them further. This includes determining the antibody titer, isotype (e.g., IgG, IgM), and whether they are neutralizing or non-neutralizing.
-
Assess clinical impact: Correlate the presence of ADAs with pharmacokinetic (PK) and pharmacodynamic (PD) data, as well as clinical outcomes, to determine if the ADAs are impacting the drug's safety or efficacy.
-
Consider dose modification: Depending on the clinical impact, a dose adjustment might be considered, although this should be guided by clinical data and protocols.
Issue: Unexpected Loss of N-803 Efficacy Over Time
Possible Cause: While N-803 has shown low immunogenicity, a delayed or low-titer ADA response could lead to a gradual loss of efficacy. Other factors, such as disease progression or changes in the tumor microenvironment, could also be responsible.
Suggested Solution:
-
Screen for ADAs: The first step is to test for the presence of anti-N-803 antibodies.
-
Evaluate neutralizing activity: If ADAs are detected, it is crucial to perform a neutralizing antibody assay to determine if they are interfering with N-803's biological activity.
-
Analyze PK/PD data: A change in the pharmacokinetic profile (e.g., increased clearance) or a diminished pharmacodynamic response (e.g., reduced NK cell activation) can indicate a clinically relevant ADA response.
-
Investigate other resistance mechanisms: If ADAs are absent or non-neutralizing, other potential reasons for treatment failure should be investigated.
Data Presentation
Table 1: Summary of N-803 Immunogenicity in Clinical Trials
| Clinical Trial Phase | Patient Population | N-803 Combination | Number of Patients | Immunogenicity Findings | Reference |
| Phase 1b | BCG-naïve Non-Muscle Invasive Bladder Cancer | BCG | 9 | Minimal or negative serum levels of anti-N-803 antibodies. | [1][2][3][4] |
| Phase 1 | Relapsed/Refractory Indolent Non-Hodgkin Lymphoma | Rituximab (B1143277) | 21 | No evidence of anti-N-803 antibodies developing. | [5] |
| Phase 1 | Healthy Volunteers | N/A | 14 | One subject had measurable anti-N-803 antibodies at the end of the study. | [6] |
Experimental Protocols
Protocol: Detection of Anti-N-803 Antibodies using ELISA
This protocol outlines a common method for detecting ADAs. It is a multi-tiered approach involving screening, confirmation, and characterization.
1. Screening Assay (Bridging ELISA):
-
Principle: This assay detects antibodies that can bridge between two molecules of biotinylated N-803.
-
Methodology:
-
Coat a streptavidin-coated microplate.
-
Add patient serum samples.
-
Add a mixture of biotinylated N-803 and digoxigenin-labeled N-803.
-
If ADAs are present, they will bind to both labeled N-803 molecules, forming a "bridge".
-
Add an anti-digoxigenin antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase).
-
Add a substrate and measure the signal.
-
2. Confirmatory Assay:
-
Principle: To confirm the specificity of the antibodies detected in the screening assay, the assay is repeated with the addition of an excess of unlabeled N-803.
-
Methodology:
-
Pre-incubate patient serum samples with a high concentration of unlabeled N-803.
-
Perform the bridging ELISA as described above.
-
A significant reduction in the signal compared to the screening assay confirms the presence of specific anti-N-803 antibodies.
-
3. Neutralizing Antibody (NAb) Assay:
-
Principle: This cell-based assay determines if the ADAs can inhibit the biological activity of N-803.
-
Methodology:
-
Use a cell line that proliferates in response to N-803 (e.g., an NK cell line).
-
Pre-incubate patient serum containing ADAs with a fixed concentration of N-803.
-
Add the mixture to the cells.
-
After a set incubation period, measure cell proliferation (e.g., using a colorimetric assay).
-
A reduction in cell proliferation compared to a control sample without ADAs indicates the presence of neutralizing antibodies.
-
Mandatory Visualizations
Caption: N-803 signaling pathway leading to immune cell proliferation and activation.
References
- 1. Safety, Tolerability, and Long-Term Clinical Outcomes of an IL-15 analogue (N-803) Admixed with Bacillus Calmette-Guérin (BCG) for the Treatment of Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Safety, Tolerability, and Long-Term Clinical Outcomes of an IL-15 analogue (N-803) Admixed with Bacillus Calmette-Guérin (BCG) for the Treatment of Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase 1 trial of N-803, an IL-15 receptor agonist, with rituximab in patients with indolent non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. vax-before-travel.com [vax-before-travel.com]
- 8. Exploiting an Interleukin-15 Heterodimeric Agonist (N803) for Effective Immunotherapy of Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. anktiva.com [anktiva.com]
- 11. anktiva.com [anktiva.com]
- 12. aacr.org [aacr.org]
- 13. researchgate.net [researchgate.net]
- 14. urotoday.com [urotoday.com]
- 15. mercodia.com [mercodia.com]
- 16. Assays for Anti-drug Antibodies - Creative Diagnostics [qbd.creative-diagnostics.com]
- 17. US6992174B2 - Reducing the immunogenicity of fusion proteins - Google Patents [patents.google.com]
- 18. US20030166877A1 - Reducing the immunogenicity of fusion proteins - Google Patents [patents.google.com]
- 19. Antibody-cytokine fusion proteins: applications in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: IL-15 and T Cell Therapeutics
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing IL-15-induced T cell exhaustion in vivo.
Troubleshooting Guide: In Vivo IL-15-Induced T Cell Exhaustion
This guide addresses common issues encountered during in vivo experiments involving IL-15 and T cells.
| Problem | Potential Cause | Recommended Solution |
| Suboptimal anti-tumor response despite T cell expansion. | T cell exhaustion: Continuous high-dose IL-15 can lead to T cell exhaustion, characterized by the upregulation of inhibitory receptors (e.g., PD-1, Lag3, TIM-3) and reduced effector function.[1][2] | - Optimize IL-15 Dosing: Consider intermittent dosing schedules instead of continuous administration to allow for T cell recovery.[2][3]- Combination Therapy: Combine IL-15 or an IL-15 superagonist (e.g., N-803) with checkpoint inhibitors like anti-PD-1 or anti-PD-L1 antibodies to counteract the upregulation of inhibitory receptors.[4][5][6]- Examine T cell Phenotype: Analyze T cells for exhaustion markers (PD-1, TIM-3, Lag3) and memory markers (CD62L, CD45RA, CCR7) to assess their differentiation state.[1] |
| Toxicity in animal models (e.g., weight loss, cytokine release syndrome-like symptoms). | Systemic IL-15 exposure: High systemic levels of IL-15 can lead to toxicity, including fever, hypotension, and thrombocytopenia.[7] | - Use IL-15 Superagonists: IL-15 superagonists like N-803 (ALT-803) are designed for enhanced biological activity and a better safety profile compared to recombinant human IL-15 (rhIL-15).[4][6]- Localized Delivery: For CAR-T cell therapies, consider engineering T cells to express membrane-bound or tethered IL-15/IL-15Rα to provide autocrine/juxtacrine stimulation, limiting systemic exposure.[7][8]- Dose Escalation Studies: Perform careful dose-finding studies to identify the maximum tolerated dose (MTD) in your specific model.[9] |
| Poor persistence of adoptively transferred T cells. | Terminal differentiation and apoptosis: Repetitive stimulation with certain cytokines, like IL-2, during ex vivo expansion can lead to terminally differentiated effector cells that are prone to apoptosis and have poor long-term persistence.[1] | - Optimize Ex Vivo Expansion: Culture CAR-T cells in the presence of IL-15, with or without IL-7, instead of IL-2. This promotes the generation of less-differentiated, stem-cell memory T cells (Tscm) with enhanced survival and persistence.[1][10]- Inhibit mTORC1: IL-15's beneficial effects on maintaining a Tscm phenotype are linked to reduced mTORC1 activity. Using an mTORC1 inhibitor like rapamycin (B549165) during ex vivo expansion can mimic this effect.[1] |
| Variability in experimental outcomes. | Heterogeneity of exhausted T cell populations: Exhausted T cells are not a uniform population. They include progenitor exhausted (Tpex) and terminally exhausted (Ttex) subsets, which respond differently to IL-15.[11][12][13] | - Detailed T cell subset analysis: Characterize the different subsets of exhausted T cells in your model (e.g., using markers like TCF1, TIM-3, CD101) to understand how your intervention affects each population.[14]- Target Tpex Cells: IL-15 preferentially promotes the self-renewal of the Tpex subset, which is critical for long-term responses.[11][12][13] Ensure your therapeutic strategy supports this population. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind IL-15-induced T cell exhaustion?
A1: While IL-15 is crucial for memory T cell survival and function, prolonged or high-intensity signaling can lead to exhaustion. This is a state of T cell dysfunction characterized by a progressive loss of effector functions, sustained expression of inhibitory receptors (like PD-1, Lag3, and 2B4), and altered metabolic states.[1] Continuous IL-15 signaling can lead to a metabolic defect, particularly affecting mitochondrial respiration and fatty acid oxidation, which is necessary for sustained function.[2][3] However, IL-15 can also be beneficial by selectively promoting the self-renewal of progenitor exhausted T cells (Tpex), a stem-like subset that can replenish the pool of effector T cells.[11][12][13]
Q2: How does using IL-15 for ex vivo CAR-T cell expansion differ from using IL-2?
A2: Using IL-15 for ex vivo expansion of CAR-T cells is generally superior to using IL-2 for promoting long-term persistence and function.[1][10]
-
Phenotype: IL-15 helps preserve a less-differentiated, stem-cell memory (Tscm) phenotype (CD62L+CD45RA+CCR7+). In contrast, IL-2 tends to drive T cells towards a more terminally differentiated effector memory (Tem) or effector (Teff) phenotype.[1][10]
-
Exhaustion: CAR-T cells expanded in IL-15 show reduced expression of exhaustion markers like Lag3 and 2B4 compared to those expanded in IL-2.[1]
-
Metabolism: IL-15-expanded CAR-T cells exhibit decreased mTORC1 activity and reduced glycolysis, which is associated with improved mitochondrial fitness and a less-differentiated state.[1]
-
In Vivo Efficacy: Consequently, CAR-T cells expanded in IL-15 demonstrate superior anti-tumor responses and persistence in vivo.[1]
Q3: What are IL-15 superagonists and what are their advantages?
A3: IL-15 superagonists are engineered forms of IL-15 with enhanced biological activity and a longer in vivo half-life compared to recombinant IL-15.[4][6][15][16] A prominent example is N-803 (formerly ALT-803), which is a complex of an IL-15 mutant (N72D) and the IL-15RαSushi-Fc fusion protein.[4][6]
-
Advantages include:
-
Enhanced Potency: They promote greater activation and proliferation of CD8+ T cells and NK cells at lower doses.[4][16]
-
Longer Half-Life: The complex with IL-15Rα increases the stability and circulation time in vivo.[15]
-
Potentially Reduced Toxicity: The ability to use lower doses for a similar or greater biological effect may reduce dose-dependent toxicities.[4][6]
-
Q4: Why should I consider combining IL-15 with a checkpoint inhibitor?
A4: Combining IL-15 or its superagonists with checkpoint inhibitors, such as anti-PD-1 or anti-PD-L1, is a rational strategy to enhance anti-tumor immunity.[4][5] IL-15 therapy can increase the number and activation of tumor-infiltrating CD8+ T cells and NK cells. However, this activation can also lead to the upregulation of inhibitory receptors like PD-1 on T cells and the expression of its ligand, PD-L1, on immune cells.[4][5] The checkpoint inhibitor can then block this negative feedback loop, "releasing the brakes" on the newly activated T cells and leading to a more robust and sustained anti-tumor response.[4]
Q5: Can genetically engineering T cells to produce their own IL-15 help avoid exhaustion?
A5: Yes, this is a promising strategy being explored. Engineering CAR-T cells to co-express IL-15, particularly in a membrane-tethered form with its receptor IL-15Rα, can provide localized survival signals.[7][8] This autocrine/juxtacrine signaling supports the persistence and anti-tumor activity of the CAR-T cells within the tumor microenvironment. By anchoring the IL-15 to the cell surface, it limits systemic exposure, which can significantly reduce the risk of off-target toxicities associated with systemic administration of high-dose IL-15.[7] However, long-term studies are needed to fully evaluate the safety and potential for toxicity of this approach.[8]
Key Experimental Protocols
1. Ex Vivo Expansion of CAR-T Cells with IL-15
-
Objective: To generate a CAR-T cell product with a less-differentiated, stem-cell memory phenotype to improve in vivo persistence and anti-tumor efficacy.
-
Methodology:
-
Isolate T cells from peripheral blood mononuclear cells (PBMCs).
-
Activate T cells using anti-CD3/CD28 beads.
-
Transduce the activated T cells with a lentiviral vector encoding the Chimeric Antigen Receptor (CAR).
-
Culture and expand the transduced T cells in media supplemented with recombinant human IL-15 (e.g., 10-20 ng/mL). Cytokines should be added every 2-3 days.
-
As a control, expand a parallel culture of CAR-T cells using IL-2 (e.g., 100 IU/mL).
-
Culture the cells for 14-21 days.
-
Monitor the T cell phenotype throughout the expansion period using flow cytometry for memory (CD62L, CCR7, CD45RA) and exhaustion (PD-1, TIM-3, Lag3) markers. Reference protocol elements from[1][10]
-
2. In Vivo Assessment of IL-15 and Checkpoint Inhibitor Combination Therapy
-
Objective: To evaluate the synergistic anti-tumor effect of an IL-15 superagonist (N-803) and an anti-PD-L1 antibody in a murine tumor model.
-
Methodology:
-
Implant tumor cells (e.g., 4T1 breast carcinoma or MC38 colon adenocarcinoma) into syngeneic mice.
-
Once tumors are established, randomize mice into four treatment groups: (a) Vehicle control (PBS), (b) N-803 alone, (c) anti-PD-L1 antibody alone, and (d) N-803 plus anti-PD-L1.
-
Administer treatments based on a predetermined schedule. For example, N-803 subcutaneously (s.c.) and anti-PD-L1 intraperitoneally (i.p.) weekly.[6]
-
Monitor tumor growth using caliper measurements and animal survival.
-
At the end of the study, or at intermediate time points, harvest tumors and spleens.
-
Analyze the phenotype and function of tumor-infiltrating and splenic lymphocytes via flow cytometry, assessing the activation (e.g., CD69, Ki67) and exhaustion status of CD8+ T cells and NK cells. Reference protocol elements from[4][6]
-
Visualizations
Signaling Pathways and Experimental Concepts
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. JCI Insight - Continuous treatment with IL-15 exhausts human NK cells via a metabolic defect [insight.jci.org]
- 3. ashpublications.org [ashpublications.org]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. Frontiers | IL-15 in the Combination Immunotherapy of Cancer [frontiersin.org]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. Co-expression IL-15 receptor alpha with IL-15 reduces toxicity via limiting IL-15 systemic exposure during CAR-T immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. ashpublications.org [ashpublications.org]
- 10. news-medical.net [news-medical.net]
- 11. IL-15 promotes self-renewal of progenitor exhausted CD8 T cells during persistent antigenic stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. IL-15 promotes self-renewal of progenitor exhausted CD8 T cells during persistent antigenic stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | IL-15 promotes self-renewal of progenitor exhausted CD8 T cells during persistent antigenic stimulation [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. New interleukin-15 superagonist (IL-15SA) significantly enhances graft-versus-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. IL-15 superagonist/IL-15RαSushi-Fc fusion complex (IL-15SA/IL-15RαSu-Fc; ALT-803) markedly enhances specific subpopulations of NK and memory CD8+ T cells, and mediates potent anti-tumor activity against murine breast and colon carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Variability in NK Cell Response to IL-15 Stimulation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Natural Killer (NK) cells and Interleukin-15 (IL-15). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address the inherent variability in NK cell responses to IL-15 stimulation, ensuring more consistent and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in NK cell response to IL-15 stimulation?
A1: Variability in NK cell responses to IL-15 is a multifactorial issue. The primary sources include:
-
Donor-to-donor differences: Genetic variations among donors can lead to significant differences in NK cell function and response to cytokines.[1][2]
-
NK cell heterogeneity: Peripheral blood contains diverse subsets of NK cells, most commonly the CD56bright and CD56dim populations. CD56bright NK cells are known for their robust cytokine and chemokine secretion and express higher levels of the IL-15 receptor subunit CD122, making them intrinsically more responsive to IL-15.[3][4] In contrast, CD56dim NK cells exhibit potent cytotoxicity.[5] The proportion of these subsets can vary between donors and impact the overall response.
-
Cryopreservation: The freeze-thaw process can significantly impact NK cell viability, phenotype, and function.[6][7][8] Post-thaw recovery of cytotoxicity and cytokine production can be impaired and variable.[6][7]
-
Experimental conditions: Factors such as the concentration and purity of IL-15, the presence of other cytokines or accessory cells, and the duration of stimulation can all influence the outcome.[9][10][11]
Q2: Why do my NK cells show poor expansion after IL-15 stimulation?
A2: Poor expansion of NK cells in response to IL-15 can be attributed to several factors:
-
Suboptimal IL-15 concentration: The concentration of IL-15 is critical. While low doses can activate NK cells, higher concentrations are often required for robust proliferation.[3] However, continuous high-dose IL-15 can lead to NK cell exhaustion.[11]
-
Cell viability and quality: Poor viability of the starting NK cell population, often due to harsh isolation procedures or improper cryopreservation and thawing techniques, can severely limit their proliferative capacity.[12][13]
-
Absence of supporting factors: NK cell expansion can be enhanced by the presence of other cytokines like IL-12, IL-18, or IL-21, or by co-culture with feeder cells.[5][9][14][15]
-
Donor-specific characteristics: Some donors may naturally have NK cells with a lower proliferative potential in response to IL-15.[2][16]
Q3: What is the role of the IL-15 signaling pathway in NK cell activation, and how can its dysregulation lead to variability?
A3: IL-15 binding to its receptor on NK cells activates several downstream signaling pathways crucial for their survival, proliferation, and effector functions. The three primary pathways are:
-
JAK/STAT Pathway: Primarily JAK1/JAK3 and STAT5, which are critical for NK cell development, survival, and proliferation.[3][4][17]
-
PI3K/Akt/mTOR Pathway: This pathway is essential for NK cell metabolism, growth, and effector functions, including cytotoxicity and cytokine production.[17][18][19]
-
Ras/Raf/MEK/ERK Pathway: Also contributes to NK cell activation and function.[3][4][20]
Variability can arise from differences in the expression or function of components within these pathways among NK cell subsets or between donors. For instance, alterations in the expression of IL-15 receptor subunits can directly impact the strength of downstream signaling.[21]
Troubleshooting Guides
Problem 1: High Variability in Cytotoxicity Assays Post-IL-15 Stimulation
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Effector-to-Target (E:T) Ratios | Carefully count viable effector (NK) and target cells before setting up the assay. Use a consistent method for cell counting. |
| Variable NK Cell Purity | Ensure consistent purity of the initial NK cell population using methods like immunomagnetic selection. Analyze purity by flow cytometry before and after stimulation. |
| Donor-Dependent Differences in Cytotoxicity | If possible, use NK cells from the same donor for comparative experiments. If using multiple donors, include appropriate controls and acknowledge donor variability in the analysis.[1] |
| Cryopreservation Effects | Optimize your cryopreservation and thawing protocol. Allow for a resting period (e.g., overnight) in culture medium with low-dose IL-15 post-thaw before performing functional assays to allow for recovery.[6][22] |
| Suboptimal IL-15 Stimulation | Titrate the IL-15 concentration to find the optimal dose for your specific experimental setup. Consider the duration of stimulation, as prolonged exposure can lead to exhaustion.[11] |
Problem 2: Low or Inconsistent IFN-γ Production by NK Cells
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Stimulation | IL-15 alone may not be a potent inducer of IFN-γ. For robust IFN-γ production, consider co-stimulation with other cytokines like IL-12 or IL-18.[5][17][19] |
| NK Cell Subset Imbalance | The CD56bright subset is the primary producer of IFN-γ.[5] Assess the proportion of this subset in your starting population. Variations in this population between donors can lead to inconsistent results. |
| Inhibitory Signals | Ensure that the culture conditions do not inadvertently provide inhibitory signals to the NK cells, which could suppress cytokine production. |
| Assay Sensitivity | Use a sensitive detection method for IFN-γ, such as intracellular flow cytometry or a high-sensitivity ELISA. |
Data Presentation: Quantitative Parameters
The following tables provide a summary of typical quantitative data encountered in NK cell experiments with IL-15.
Table 1: Typical IL-15 Concentrations for NK Cell Stimulation
| Application | Typical IL-15 Concentration | Reference |
| Short-term activation (priming) | 0.75 ng/mL | [10] |
| Ex vivo expansion (low dose) | 10 ng/mL | [9][14] |
| Ex vivo expansion (high dose) | 50 ng/mL | [17][23] |
| Continuous vs. intermittent culture | Not specified | [11] |
Table 2: Expected Outcomes of NK Cell Stimulation with IL-15
| Parameter | Expected Range of Outcome | Notes |
| NK Cell Purity (post-isolation) | >90% | Using immunomagnetic selection methods. |
| Post-thaw Viable Recovery | 73 ± 22% | After overnight rest.[22] |
| Fold Expansion (10-12 days) | 10 to >100-fold | Highly variable depending on donor and culture conditions. Can reach up to 1,200-fold with feeder cells.[24] |
| IFN-γ Production (with co-stimulation) | Highly variable | Dependent on co-stimulants (e.g., IL-12, IL-18) and donor. |
Experimental Protocols
Protocol 1: Isolation and Expansion of Human NK Cells with IL-15
-
Isolation:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood or buffy coats using density gradient centrifugation.
-
Enrich for NK cells using a negative immunomagnetic selection kit to deplete non-NK cells.[14]
-
Assess the purity of the isolated CD3-CD56+ NK cells by flow cytometry.
-
-
Expansion:
-
Culture the purified NK cells in a suitable culture medium (e.g., RPMI-1640 supplemented with 10% human serum, L-glutamine, and antibiotics).
-
Add recombinant human IL-15 to the desired concentration (e.g., 10-50 ng/mL).[9][23]
-
For enhanced expansion, consider co-stimulation with IL-21.[14] A two-phase protocol with IL-15 for initial expansion followed by a short exposure to IL-21 can boost cytotoxic activity.[14]
-
Culture the cells at 37°C in a 5% CO2 incubator.
-
Maintain cell density at approximately 1 x 106 cells/mL by adding fresh medium with cytokines every 3-4 days.[9]
-
Monitor cell expansion by counting viable cells at regular intervals.
-
Protocol 2: Assessment of NK Cell Cytotoxicity (Calcein-AM Release Assay)
-
Target Cell Labeling:
-
Harvest target cells (e.g., K562) and wash them with culture medium.
-
Resuspend the target cells in medium containing Calcein-AM (e.g., 5 µM) and incubate for 30 minutes at 37°C.[25]
-
Wash the labeled target cells twice to remove excess dye.
-
-
Co-culture:
-
Plate the Calcein-AM labeled target cells in a 96-well plate.
-
Add the IL-15 stimulated NK cells (effector cells) at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1).[25]
-
Include control wells for spontaneous release (target cells only) and maximum release (target cells with a lysis agent like Triton X-100).
-
-
Data Acquisition:
-
Incubate the plate for 4 hours at 37°C.[25]
-
Centrifuge the plate and transfer the supernatant to a new plate.
-
Measure the fluorescence of the released Calcein-AM in the supernatant using a fluorescence plate reader.
-
-
Calculation:
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Mandatory Visualizations
IL-15 Signaling Pathways in NK Cells
Caption: IL-15 signaling in NK cells activates JAK/STAT, PI3K/Akt/mTOR, and Ras/MEK/ERK pathways.
Experimental Workflow for Assessing NK Cell Response
Caption: Workflow for isolation, stimulation, and functional assessment of NK cells.
Troubleshooting Logic for Poor NK Cell Expansion
Caption: A logical guide to troubleshooting poor NK cell expansion in culture.
References
- 1. researchgate.net [researchgate.net]
- 2. Donor Variability and Seeding Density Shape NK-Cell Proliferation and Surface Receptor Expression: Insights from an Integrated Phenotypic and Genetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Transcription Factors Associated With IL-15 Cytokine Signaling During NK Cell Development [frontiersin.org]
- 4. Transcription Factors Associated With IL-15 Cytokine Signaling During NK Cell Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Isolation, Stimulation and Functional Profiling of Primary and iPSC-derived Human NK Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimizing the cryopreservation and post-thaw recovery of natural killer cells is critical for the success of off-the-shelf platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 9. Frontiers | The Synergistic Use of IL-15 and IL-21 for the Generation of NK Cells From CD3/CD19-Depleted Grafts Improves Their ex vivo Expansion and Cytotoxic Potential Against Neuroblastoma: Perspective for Optimized Immunotherapy Post Haploidentical Stem Cell Transplantation [frontiersin.org]
- 10. IL-15 Promotes Polyfunctional NK Cell Responses to Influenza by Boosting IL-12 Production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JCI Insight - Continuous treatment with IL-15 exhausts human NK cells via a metabolic defect [insight.jci.org]
- 12. Bioinspired Preservation of Natural Killer Cells for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | A Two-Phase Expansion Protocol Combining Interleukin (IL)-15 and IL-21 Improves Natural Killer Cell Proliferation and Cytotoxicity against Rhabdomyosarcoma [frontiersin.org]
- 15. Multidimensional analyses of donor memory-like NK cells reveal new associations with response after adoptive immunotherapy for leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NK Cell Proliferation Induced by IL-15 Transpresentation Is Negatively Regulated by Inhibitory Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Critical Role of IL-15–PI3K–mTOR Pathway in Natural Killer Cell Effector Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. IL-15–PI3K–AKT–mTOR: A Critical Pathway in the Life Journey of Natural Killer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. frontiersin.org [frontiersin.org]
- 20. Transcription Factors Associated With IL-15 Cytokine Signaling During NK Cell Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Cytokines in Focus: IL-2 and IL-15 in NK Adoptive Cell Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Cryopreserved PM21-Particle-Expanded Natural Killer Cells Maintain Cytotoxicity and Effector Functions In Vitro and In Vivo [frontiersin.org]
- 23. researchgate.net [researchgate.net]
- 24. aacrjournals.org [aacrjournals.org]
- 25. jitc.bmj.com [jitc.bmj.com]
Technical Support Center: Improving the Therapeutic Window of IL-15 Based Therapies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Interleukin-15 (IL-15) based therapies. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate the complexities of your experiments and improve the therapeutic index of your IL-15 agents.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges limiting the therapeutic window of IL-15-based therapies?
A1: The main challenges are twofold: a short in vivo half-life and significant systemic toxicities. Recombinant human IL-15 (rhIL-15) is rapidly cleared from circulation, which limits its efficacy.[1][2] Dose escalation to overcome this is often constrained by severe toxicities, including cytokine release syndrome (CRS), neurotoxicity, and liver damage, which arise from the broad, non-specific activation of immune cells.[3][4]
Q2: How do IL-15 "superagonists" like N-803 (Anktiva) improve upon native IL-15?
A2: IL-15 superagonists are engineered complexes designed to overcome the limitations of rhIL-15.[2] Typically, they consist of an IL-15 molecule (often a mutant with enhanced activity) complexed with the sushi domain of the IL-15 receptor alpha (IL-15Rα), sometimes fused to an Fc domain.[1][5] This complex mimics the natural trans-presentation of IL-15, leading to a significantly longer serum half-life and more potent stimulation of NK and CD8+ T cells compared to rhIL-15 alone.[2][5][6]
Q3: What are the most common toxicities observed in preclinical and clinical studies of IL-15 therapies, and what causes them?
A3: Common toxicities include fever, chills, hypotension, elevated liver enzymes (ALT and AST), and in some cases, cytokine release syndrome and neurotoxicity.[1][3][4] These adverse events are typically caused by the systemic and potent release of pro-inflammatory cytokines, such as IFN-γ and IL-6, following the widespread activation of NK and T cells.[1][7] The magnitude of toxicity often correlates with the peak serum concentration (Cmax) of the IL-15 agent.[8]
Q4: Why is combination therapy a critical strategy for enhancing the therapeutic window of IL-15?
A4: While IL-15 effectively expands NK and CD8+ T cells, this expansion alone is often insufficient for robust anti-tumor responses.[9][10][11] Tumors can employ immune escape mechanisms, such as the expression of checkpoint proteins (e.g., PD-L1).[1] Combining IL-15 with checkpoint inhibitors (e.g., anti-PD-1) or with tumor-targeting monoclonal antibodies can overcome these resistance mechanisms.[10][12] Combination therapy can create a synergistic effect, where IL-15 provides the "gas" by expanding effector cells, and the partner agent "releases the brakes" or "steers" the immune response directly to the tumor.[13]
Q5: How does the administration route (e.g., IV bolus, continuous IV infusion, subcutaneous) affect the safety and efficacy of IL-15?
A5: The administration route significantly impacts the pharmacokinetic (PK) and pharmacodynamic (PD) profile.
-
Intravenous (IV) Bolus: Leads to a high peak concentration (Cmax) and rapid clearance, which has been associated with greater post-infusion toxicity.[3][8]
-
Subcutaneous (SC): Results in a more protracted absorption phase and lower Cmax, which is generally better tolerated.[1][3]
-
Continuous IV Infusion (CIV): Maintains a sustained, steady serum level of IL-15 without high peaks. This method has been shown to produce the most dramatic expansion of circulating NK and CD8+ T cells with milder side effects compared to IV bolus.[1][3][8] The sustained exposure appears more critical for efficacy than achieving a high peak level.[3]
Q6: What is the role of IL-15Rα in modulating IL-15's activity and safety?
A6: IL-15Rα is crucial for IL-15's function. In the body, IL-15 is primarily delivered to target cells via trans-presentation, where a cell expressing both IL-15 and IL-15Rα on its surface "presents" the cytokine to a neighboring NK or T cell that has the other receptor components (IL-2/15Rβγc).[6] Co-expressing IL-15Rα with IL-15 in therapeutic constructs, such as in CAR-T cells or as part of a superagonist complex, can enhance stability, prolong half-life, and potentially reduce systemic toxicity by limiting the diffusion of free IL-15.[14][15]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High systemic toxicity in preclinical models (e.g., weight loss, elevated ALT/AST, hypothermia). | - High peak drug concentration (Cmax) from IV bolus administration.[8]- Non-specific, systemic activation of immune cells.[16] | - Modify Administration Route: Switch from IV bolus to continuous IV infusion or subcutaneous injection to lower Cmax and maintain sustained exposure.[1][3]- Engineer for Targeted Delivery: Develop an immunocytokine by fusing the IL-15 agent to an antibody that targets a tumor-associated antigen. This concentrates the therapeutic effect in the tumor microenvironment.[17][18]- Improve Half-Life: Utilize an IL-15 superagonist complex or fuse the IL-15 to an albumin-binding domain to improve pharmacokinetics, allowing for lower, less frequent dosing.[5] |
| Limited anti-tumor efficacy despite robust expansion of NK and CD8+ T cells. | - Upregulation of immune checkpoints (e.g., PD-1, TIGIT) on activated T cells.[10]- Lack of tumor-specific targeting by the expanded effector cells.[9][10]- Tumor cells downregulate MHC class I to evade T-cell recognition.[1] | - Combine with Checkpoint Inhibitors: Co-administer with anti-PD-1, anti-PD-L1, or anti-CTLA-4 antibodies to block inhibitory signals and unleash the expanded effector cells.[10][11][12]- Combine with Tumor-Targeting Antibodies: Use in conjunction with monoclonal antibodies (e.g., rituximab) to enhance antibody-dependent cellular cytotoxicity (ADCC) mediated by the expanded NK cell population.[10][11]- Combine with Agonistic Antibodies: Pair with agents like anti-CD40 agonists to promote the generation of tumor-specific CD8+ T cells.[12] |
| Rapid clearance and short in vivo half-life of the IL-15 agent. | - Small size of recombinant IL-15 leads to rapid renal filtration and elimination.[2] | - Use an IL-15 Superagonist: Employ a complex of IL-15 and IL-15Rα-Fc (e.g., N-803) which has a much larger hydrodynamic size and longer half-life.[2][5]- PEGylation or Polymer Conjugation: Modify the IL-15 protein with polymers like polyethylene (B3416737) glycol (PEG) to increase its size and prolong circulation (e.g., NKTR-255).[19]- Novel Delivery Systems: Encapsulate or tether IL-15 to platforms like hydrogel microspheres for slow, sustained release.[20] |
| Evidence of NK cell exhaustion or hypo-responsiveness with prolonged exposure. | - Continuous, high-dose stimulation may lead to decreased viability, cell cycle arrest, and reduced cytotoxic function of NK cells over time.[21][22] | - Optimize Dosing Schedule: Investigate intermittent or cyclical dosing regimens instead of continuous administration to allow for periods of immune cell rest and recovery.[21]- Monitor Pharmacodynamics: Carefully titrate the dose to find the minimum level required for sustained expansion of functional, non-exhausted effector cells. |
Data Presentation
Table 1: Comparison of Pharmacokinetic (PK) and Pharmacodynamic (PD) Parameters of IL-15 Therapies in Human Clinical Trials
| Parameter | rhIL-15 (IV Bolus) | rhIL-15 (Subcutaneous) | rhIL-15 (Continuous IV Infusion) | ALT-803 (N-803) (IV & SC) |
| Max Tolerated Dose (MTD) | 0.3 µg/kg/day[3] | 2 µg/kg/day[3] | 2 µg/kg/day[3] | Up to 10 µg/kg (weekly)[1] |
| PK Profile | Rapid elimination[1] | Protracted absorption[1] | Sustained serum concentration[1][3] | Longer serum half-life[5] |
| Max Fold Increase (Total NK Cells) | Least effective[3] | Moderate increase | ~38-fold[3][9][11] | Potent expansion |
| Max Fold Increase (CD56bright NK Cells) | N/A | N/A | ~358-fold[3][9][11] | Potent expansion |
| Max Fold Increase (Total CD8+ T Cells) | N/A | N/A | ~6-fold[3][9][11] | Potent expansion |
| Primary Toxicities | Post-infusion reactions[3] | Generally well-tolerated[3] | Generally well-tolerated[3] | Fever, chills (IV)[1] |
| Data compiled from multiple Phase I clinical trials. Specific values can vary by study design and patient population. |
Table 2: Summary of Preclinical Toxicity Markers in Mice
| IL-15 Agent | Dose & Schedule | Key Toxicity Findings | Reference |
| IL-15 Superagonist | 2 µg, daily for 4 days | Significant hypothermia, weight loss, elevated serum ALT and AST, 20% mortality. | [7][23] |
| Free IL-15 | 7.5-10 µg, every 3 days (4 injections) | Significant elevation in ALT, AST, and CREA (creatinine); decrease in PLT (platelets) and RBC (red blood cells). | [16] |
| biNV-IL-15 (Nanovaccine) | Up to 10 µg, every 3 days (4 injections) | No significant changes in body weight or serum biochemistry markers compared to control, indicating a favorable safety profile. | [16] |
Visualizations
Signaling and Experimental Workflow Diagrams
Caption: IL-15 trans-presentation and downstream signaling cascade.
Caption: Preclinical workflow for evaluating a novel IL-15 agent.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The potential and promise of IL-15 in immuno-oncogenic therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bench-to-bedside translation of Interleukin-15 for immunotherapy: principles and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. Preclinical Evaluation of Recombinant Human IL15 Protein Fused with Albumin Binding Domain on Anti-PD-L1 Immunotherapy Efficiency and Anti-Tumor Immunity in Colon Cancer and Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunobiology of the IL-15-IL-15Rα Complex as an Antitumor and Antiviral Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IL-15 Superagonist–Mediated Immunotoxicity: Role of NK Cells and IFN-γ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IL-15 by continuous i.v. infusion to adult patients with solid tumors in a Phase I trial induced dramatic NK cell subset expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | IL-15 in the Combination Immunotherapy of Cancer [frontiersin.org]
- 10. IL-15 in the Combination Immunotherapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Heterodimeric IL-15 in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mskcc.org [mskcc.org]
- 15. Co-expression IL-15 receptor alpha with IL-15 reduces toxicity via limiting IL-15 systemic exposure during CAR-T immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. gosset.ai [gosset.ai]
- 20. Leveraging long-acting IL-15 agonists for intratumoral delivery and enhanced antimetastatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. jitc.bmj.com [jitc.bmj.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Validation & Comparative
N-803 vs. Recombinant IL-15: A Comparative Guide to In Vivo Antitumor Efficacy
For Researchers, Scientists, and Drug Development Professionals
Interleukin-15 (IL-15) has emerged as a cytokine with significant potential in cancer immunotherapy due to its crucial role in the development, proliferation, and activation of cytotoxic immune cells, primarily Natural Killer (NK) cells and CD8+ T cells.[1][2][3] However, the therapeutic application of recombinant IL-15 (rIL-15) has been hampered by significant limitations, most notably a short in vivo half-life that necessitates frequent high-dose administrations, leading to potential toxicities.[1][2] To overcome these challenges, N-803 (also known as Anktiva® or nogapendekin alfa inbakicept) was developed. N-803 is an IL-15 superagonist complex designed for enhanced stability, prolonged biological activity, and superior antitumor efficacy.[4][5][6]
This guide provides an objective comparison of the in vivo antitumor performance of N-803 and rIL-15, supported by experimental data from preclinical studies.
Enhanced Molecular Design for Superior Function
N-803 is not merely a modified IL-15; it is an engineered complex designed to maximize the therapeutic window of IL-15 signaling. Its structure consists of an IL-15 superagonist mutant (N72D) complexed with a dimeric IL-15 receptor alpha (IL-15Rα) sushi domain fused to an IgG1 Fc fragment.[4][5][7] This design confers several key advantages over native rIL-15:
-
Enhanced Biological Activity : The N72D mutation increases binding affinity to the IL-2/IL-15Rβγc receptors on effector immune cells, amplifying the downstream signaling cascade for proliferation and activation.[6][8]
-
Extended Half-Life : The IgG1 Fc fusion component dramatically increases the complex's size and enables recycling via the neonatal Fc receptor (FcRn), extending its serum half-life from less than an hour for rIL-15 to over 20 hours for N-803.[6][8][9][10]
-
Optimized Presentation : The inclusion of the IL-15Rα sushi domain mimics the natural trans-presentation of IL-15 by dendritic cells, which is the most potent mechanism for activating NK and CD8+ T cells.[8][11]
Comparative Pharmacokinetics and Biodistribution
The structural advantages of N-803 translate directly to superior pharmacokinetics (PK) and biodistribution in vivo. Preclinical studies in mice have demonstrated a significantly longer serum half-life for N-803 compared to rIL-15.[6][9] Furthermore, tissue biodistribution analysis revealed that N-803 shows much greater retention in lymphoid organs, such as the spleen and lymph nodes, compared to rIL-15.[6][12] This preferential accumulation in tissues critical for immune cell priming and expansion is consistent with its potent immunostimulatory effects.[6]
| Parameter | Recombinant IL-15 (rIL-15) | N-803 (ALT-803) | Reference(s) |
| Serum Half-Life (mice) | < 1 hour | ~7.5 - 25 hours | [5][6][8][9] |
| Serum Half-Life (human) | ~1 hour | ~20 hours | [10] |
| Biodistribution | Rapid renal clearance | Greater retention in lymphoid organs | [5][6] |
Table 1: Comparison of Pharmacokinetic Properties
In Vivo Antitumor Efficacy: Preclinical Evidence
Multiple preclinical studies in syngeneic murine models of both solid and hematologic cancers have consistently demonstrated the superior antitumor activity of N-803 over rIL-15. N-803 monotherapy has been shown to significantly reduce tumor burden, decrease metastases, and prolong survival in models where rIL-15 has minimal effect, even when N-803 is administered less frequently and at a lower cumulative dose.[6]
The enhanced efficacy of N-803 is directly linked to its ability to potently stimulate the proliferation and activation of NK and CD8+ T cells without significantly expanding the population of immunosuppressive regulatory T cells (Tregs).[5][8][13]
| Cancer Model | Animal Model | Treatment Regimen | Key Efficacy Findings | Immune Correlates | Reference |
| B16F10 Melanoma (subcutaneous) | C57BL/6 Mice | N-803: 0.2 mg/kg, twice weekly for 2 weeks. rIL-15: 2 mg/kg, 5 days/week for 2 weeks. | N-803 provided a significant survival benefit over both PBS and rIL-15, despite a 9% lower cumulative molar dose than rIL-15. | N-803 led to a greater increase in peripheral blood lymphocytes, neutrophils, and monocytes. | [6] |
| CT26 Colon Carcinoma (metastatic) | BALB/c Mice | N-803: 0.2 mg/kg, twice weekly for 2 weeks. rIL-15: 2 mg/kg, 5 days/week for 2 weeks. | N-803 significantly reduced the number of lung metastases and improved survival compared to rIL-15. | N-803 treatment resulted in robust, dose-dependent infiltration of immune cells into lymphoid organs. | [6] |
| 5T33MM Multiple Myeloma | C57BL/KaLwRij Mice | N-803: Single 0.2 mg/kg IV dose. rIL-15: Single 0.2 mg/kg IV dose. | A single dose of N-803 eliminated established tumors and prolonged survival. rIL-15 had no significant effect. | N-803 treatment significantly increased the number and function of NK and CD8+ T cells in the spleen and bone marrow. | [6][14] |
| 4T1 Breast Cancer (metastatic) | BALB/c Mice | N-803: 0.5 mg/kg, subcutaneous, weekly. | N-803 monotherapy reduced lung metastasis. Efficacy was dependent on both CD8+ T and NK cells. | N-803 increased the numbers of activated NK and CD8+ T cells in the lung and spleen. | [4][15] |
Table 2: Summary of Comparative In Vivo Antitumor Efficacy Studies
Experimental Protocols
Below is a representative methodology for in vivo tumor efficacy studies comparing N-803 and rIL-15, synthesized from published research.[6][15]
1. Cell Lines and Animal Models:
-
Cell Lines: Murine tumor cell lines such as B16F10 melanoma, CT26 colon carcinoma, or 4T1 triple-negative breast cancer are used. Cells are maintained in appropriate culture media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.
-
Animal Models: Immunocompetent mice, such as C57BL/6 or BALB/c, aged 6-8 weeks, are utilized. The mouse strain is chosen for its compatibility with the selected syngeneic tumor cell line.
2. Tumor Implantation:
-
Subcutaneous Model: A suspension of tumor cells (e.g., 1 x 10^5 to 5 x 10^5 cells in 100 µL of sterile PBS) is injected subcutaneously into the flank of the mice.
-
Metastatic Model: Tumor cells (e.g., 2.5 x 10^5 CT26 cells) are injected intravenously via the tail vein to establish lung metastases.
3. Treatment Protocol:
-
Tumor Growth: Tumors are allowed to establish until they reach a palpable size (e.g., 50-100 mm³).
-
Drug Administration: Mice are randomized into treatment groups (e.g., Vehicle Control, rIL-15, N-803).
-
N-803 (ALT-803): Typically administered intravenously (IV) or subcutaneously (SC) at doses ranging from 0.2 to 1 mg/kg, often on a weekly or twice-weekly schedule.[6][15]
-
Recombinant IL-15: Due to its short half-life, rIL-15 is often administered more frequently, for example, daily for 5 consecutive days, at higher cumulative doses (e.g., 2 mg/kg).[6]
-
4. Efficacy and Immune Monitoring:
-
Tumor Measurement: For subcutaneous models, tumor volume is measured 2-3 times per week using calipers (Volume = 0.5 x length x width²).
-
Survival: Animals are monitored for signs of morbidity, and survival is recorded. The experiment is terminated when tumors reach a predetermined size or when signs of distress are observed.
-
Metastasis Assessment: For metastatic models, lungs are harvested at the end of the study, and surface metastatic nodules are counted.
-
Immunophenotyping: At specified time points, blood, spleens, and tumors are harvested. Single-cell suspensions are prepared and stained with fluorescently labeled antibodies against immune cell markers (e.g., CD3, CD8, NK1.1, CD44, Ki-67, Granzyme B) for analysis by flow cytometry to quantify the number and activation state of immune cell populations.
Conclusion
The IL-15 superagonist complex N-803 demonstrates clear superiority over recombinant IL-15 in preclinical in vivo models of cancer. Through its sophisticated molecular design, N-803 overcomes the primary limitations of rIL-15, exhibiting a vastly improved pharmacokinetic profile, enhanced biodistribution to lymphoid tissues, and more potent and durable activation of anti-tumor effector cells like NK and CD8+ T cells.[6][12][16] The robust and consistent data from these studies highlight N-803's potential as a powerful and more effective IL-15-based immunotherapy, forming the basis for its ongoing clinical evaluation in a variety of malignancies.[4][13][17]
References
- 1. The potential and promise of IL-15 in immuno-oncogenic therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Research progress of interleukin-15 in cancer immunotherapy [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. Frontiers | ALT-803 in the treatment of non-muscle-invasive bladder cancer: Preclinical and clinical evidence and translational potential [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. IL-15 superagonist N-803 improves IFNγ production and killing of leukemia and ovarian cancer cells by CD34+ progenitor-derived NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploiting an Interleukin-15 Heterodimeric Agonist (N803) for Effective Immunotherapy of Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. Interleukin-15 in the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. businesswire.com [businesswire.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Mechanisms involved in IL-15 superagonist enhancement of anti-PD-L1 therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. vax-before-travel.com [vax-before-travel.com]
- 17. researchgate.net [researchgate.net]
A Head-to-Head Comparison of IL-15 Superagonists: N-803 (Anktiva) vs. RLI-15 (SO-C101)
For Researchers, Scientists, and Drug Development Professionals
Interleukin-15 (IL-15) has emerged as a promising cytokine for cancer immunotherapy due to its ability to stimulate the proliferation and activation of natural killer (NK) cells and CD8+ T cells, without significantly expanding regulatory T cells (Tregs). However, the short half-life of recombinant IL-15 has limited its therapeutic potential. To overcome this, several IL-15 superagonist complexes have been developed, with N-803 (Anktiva®, formerly ALT-803) and RLI-15 (SO-C101) being prominent examples. This guide provides a head-to-head comparison of these two leading IL-15 superagonists, supported by preclinical and clinical data.
Molecular Structure and Mechanism of Action
Both N-803 and RLI-15 are designed to enhance the in vivo stability and biological activity of IL-15 by mimicking the natural trans-presentation of IL-15 by antigen-presenting cells. In this process, IL-15 is presented by a cell expressing the IL-15 receptor alpha (IL-15Rα) to a responding cell (like an NK or CD8+ T cell) that expresses the IL-15 receptor beta (IL-15Rβ) and common gamma chain (γc).
N-803 (Anktiva®) is a non-covalent complex composed of a mutant IL-15 (IL-15N72D) with increased activity, and a dimeric IL-15Rα sushi domain fused to an IgG1 Fc fragment.[1] The Fc component contributes to a longer serum half-life.[2]
RLI-15 (SO-C101) , also known as Nanrilkefusp alfa, is a covalent fusion protein where the IL-15 molecule is linked to the sushi+ domain of IL-15Rα via a flexible glycine-serine linker.[1]
The fundamental difference lies in the covalent versus non-covalent nature of the complexes, which may influence their stability, pharmacokinetics, and biological activity.[1]
Figure 1. IL-15 superagonist signaling pathway.
Preclinical Data Comparison
Direct head-to-head preclinical studies comparing N-803 and RLI-15 are limited. The following tables summarize available data from separate studies, primarily comparing each superagonist to recombinant IL-15 (rIL-15).
Table 1: Pharmacokinetics
| Parameter | N-803 (ALT-803) | RLI-15 (SO-C101) | Recombinant IL-15 |
| Serum Half-life (mice) | ~25 hours[3] | ~8 hours or less[4] | <40 minutes[3] |
| Serum Half-life (NHP) | ~8 hours[5] | ~12 hours[4] | Not widely reported |
| Biodistribution | Greater retention in lymphoid organs compared to rIL-15[3] | Not explicitly detailed in comparison to N-803 | Rapid clearance |
Table 2: In Vitro Potency
| Assay | N-803 (ALT-803) | RLI-15 (SO-C101) |
| NK Cell Proliferation | Dose-dependent increase in proliferation of human NK cells[6] | Potent stimulation of murine and human NK cell proliferation[4] |
| CD8+ T Cell Proliferation | Induces proliferation of CD8+ T cells[5] | Promotes proliferation of CD8+ T cells |
| IFN-γ Production | Stimulates IFN-γ production by mouse and human immune cells[7] | Enhances IFN-γ production |
Table 3: In Vivo Anti-Tumor Efficacy
| Tumor Model | N-803 (ALT-803) | RLI-15 (SO-C101) |
| B16F10 Melanoma (mice) | Significantly inhibited tumor growth compared to rIL-15[3][8] | Not reported |
| CT26 Colon Carcinoma (mice) | Significantly better survival benefit than rIL-15[3] | Not reported |
| Murine Myeloma | Eliminated well-established tumors[3] | Not reported |
Clinical Data Comparison
As of late 2025, both N-803 and RLI-15 are in clinical development, with N-803 having more mature and published data.
Table 4: Clinical Trial Overview
| Parameter | N-803 (Anktiva®) | RLI-15 (SO-C101) |
| Status | Approved for BCG-unresponsive NMIBC; Multiple ongoing trials in various cancers[9][10] | Phase 1/1b trials ongoing in advanced solid tumors[1] |
| Indications Studied | Bladder cancer, lung cancer, pancreatic cancer, various solid tumors[10][11] | Advanced/metastatic solid tumors[1] |
| Combination Therapies | BCG, checkpoint inhibitors (e.g., pembrolizumab), NK cell therapies[9][11] | Pembrolizumab[1] |
Table 5: Clinical Efficacy and Safety (Selected Data)
| Indication | N-803 (Anktiva®) | RLI-15 (SO-C101) |
| BCG-Unresponsive NMIBC (with BCG) | 72% complete response rate; median duration of response 19.9 months[11][12] | Not applicable |
| Advanced Solid Tumors (Phase 1) | Well-tolerated; significant increase in NK cell numbers; modest CD8+ T cell expansion; no objective responses as monotherapy[13] | Data from ongoing trials are maturing. |
| Safety Profile | Generally well-tolerated; common adverse events include injection site reactions, fatigue, and nausea.[12][13] | Tolerability data from ongoing trials are being collected. |
Experimental Protocols
In Vivo Murine Tumor Model
References
- 1. Nanrilkefusp alfa (SOT101), an IL-15 receptor βγ superagonist, as a single agent or with anti-PD-1 in patients with advanced cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. OncLive - Superagonists Pull IL-15 Into Focus in Oncology Care - Friends of Cancer Research [friendsofcancerresearch.org]
- 3. Comparison of the super agonist complex, ALT-803, to IL-15 as cancer immunotherapeutics in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. IL-15 superagonist N-803 improves IFNγ production and killing of leukemia and ovarian cancer cells by CD34+ progenitor-derived NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of the Superagonist Complex, ALT-803, to IL15 as Cancer Immunotherapeutics in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. IL-15 enhances the in vivo antitumor activity of tumor-reactive CD8+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. pnas.org [pnas.org]
- 12. ppf.eu [ppf.eu]
- 13. PHASE I TRIAL OF ALT-803, A NOVEL RECOMBINANT INTERLEUKIN-15 COMPLEX, IN PATIENTS WITH ADVANCED SOLID TUMORS - PMC [pmc.ncbi.nlm.nih.gov]
Validating N-803-Induced IFN-γ Production in T Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N-803 (Anktiva®), an IL-15 superagonist, with other common agents used to induce Interferon-gamma (IFN-γ) production in T cells. The following sections detail the mechanism of action of N-803, present comparative data on its efficacy, and provide established protocols for experimental validation.
N-803: An IL-15 Superagonist for Enhanced T Cell Activation
N-803 is an investigational immunotherapeutic agent composed of an IL-15 mutant (IL-15N72D) fused to an IL-15 receptor alpha/IgG1 Fc fusion protein. This complex exhibits a longer serum half-life and enhanced biological activity compared to native IL-15.[1] By binding to the IL-2/IL-15 receptor beta-gamma common receptor complex on the surface of T cells and Natural Killer (NK) cells, N-803 potently stimulates their proliferation, activation, and effector functions, including the robust production of IFN-γ.[1][2]
Comparative Analysis of IFN-γ Induction
The efficacy of N-803 in stimulating IFN-γ production has been evaluated against other well-known T cell activators. While direct head-to-head studies in purified T cells are limited, data from studies involving NK cells, which share similar activation pathways, and peripheral blood mononuclear cells (PBMCs) provide valuable insights.
| Inducing Agent | Cell Type | Concentration | Fold Increase in IFN-γ Producing Cells (vs. Control) | IFN-γ Secretion (pg/mL) | Reference |
| N-803 | HPC-NK cells | 0.1 nM | Not Reported | ~1500 | [1] |
| rhIL-15 | HPC-NK cells | 0.1 nM | Not Reported | ~500 | [1] |
| rhIL-2 | HPC-NK cells | 0.1 nM | Not Reported | ~1500 | [1] |
| N-803 | MAIT cells | 10 ng/mL | ~2-3 fold | Not Reported | [3] |
| PMA/Ionomycin | CD4+ T cells | 50 ng/mL / 1 µM | Not Reported | ~200,000 | [4] |
Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison should be made with caution.
A study by van der Waart et al. (2020) demonstrated that N-803 is superior to recombinant human IL-15 (rhIL-15) at lower concentrations and comparable to recombinant human IL-2 (rhIL-2) in inducing IFN-γ secretion in hematopoietic progenitor cell-derived NK cells (HPC-NK cells).[1] Another study showed that N-803 significantly increases the frequency of IFN-γ producing Mucosal Associated Invariant T (MAIT) cells upon bacterial stimulation.[3] For general T cell activation, the combination of Phorbol 12-Myristate 13-Acetate (PMA) and Ionomycin serves as a potent, non-specific positive control, inducing very high levels of IFN-γ production.[4]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes involved in validating N-803-induced IFN-γ production, the following diagrams are provided.
Experimental Protocols
T Cell Stimulation for IFN-γ Production
Materials:
-
Isolated human Peripheral Blood Mononuclear Cells (PBMCs) or purified T cells
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
N-803 (concentration to be optimized, typically 0.1-10 nM)
-
Alternative stimulants:
-
Recombinant human IL-2 (e.g., 100 U/mL)
-
Recombinant human IL-12 (e.g., 10 ng/mL)
-
PMA (50 ng/mL) and Ionomycin (1 µg/mL) as a positive control
-
-
Brefeldin A (10 µg/mL) for intracellular staining assays
-
96-well cell culture plates
Protocol:
-
Seed 1-2 x 10^5 PBMCs or purified T cells per well in a 96-well plate in a final volume of 200 µL of complete RPMI medium.
-
Add the respective stimulants (N-803, IL-2, IL-12, PMA/Ionomycin) to the designated wells. Include an unstimulated control (medium only).
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
For analysis of secreted IFN-γ by ELISA, incubate for 24-72 hours.
-
For intracellular IFN-γ staining, incubate for 4-6 hours, adding Brefeldin A for the final 4 hours of culture.
-
-
After incubation, proceed with either ELISA/ELISpot or intracellular staining.
Measurement of Secreted IFN-γ by ELISA
Materials:
-
Human IFN-γ ELISA kit (follow manufacturer's instructions)
-
Supernatants from stimulated T cell cultures
-
Microplate reader
Protocol:
-
Centrifuge the 96-well stimulation plate at 300 x g for 5 minutes.
-
Carefully collect the culture supernatants without disturbing the cell pellet.
-
Perform the IFN-γ ELISA on the collected supernatants according to the manufacturer's protocol. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples (supernatants).
-
Adding a detection antibody.
-
Adding a substrate and stopping the reaction.
-
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of IFN-γ in the samples based on the standard curve.
Measurement of IFN-γ Producing T Cells by Intracellular Flow Cytometry
Materials:
-
Stimulated T cells (from the stimulation protocol)
-
Phosphate-Buffered Saline (PBS)
-
Fixation/Permeabilization Buffer
-
Fluorochrome-conjugated antibodies:
-
Anti-human CD3
-
Anti-human CD8
-
Anti-human IFN-γ
-
Isotype control for IFN-γ
-
-
Flow cytometer
Protocol:
-
Harvest the stimulated cells and wash them with PBS.
-
Stain for surface markers (e.g., CD3, CD8) by incubating the cells with the respective antibodies for 20-30 minutes at 4°C in the dark.
-
Wash the cells to remove unbound antibodies.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Stain for intracellular IFN-γ by incubating the permeabilized cells with the anti-IFN-γ antibody (and isotype control in separate tubes) for 30 minutes at 4°C in the dark.
-
Wash the cells to remove unbound intracellular antibodies.
-
Resuspend the cells in staining buffer and acquire the data on a flow cytometer.
-
Analyze the data to determine the percentage of IFN-γ positive cells within the T cell populations (e.g., CD3+CD8+).
References
- 1. Mechanisms involved in IL-15 superagonist enhancement of anti-PD-L1 therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 1 trial of N-803, an IL-15 receptor agonist, with rituximab in patients with indolent non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of N-803 and NKTR-255: Mechanisms and Preclinical Evidence
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of cancer immunotherapy, interleukin-15 (IL-15) agonists have emerged as a promising strategy to enhance the anti-tumor activity of the innate and adaptive immune systems. This guide provides a detailed comparative analysis of two leading IL-15 receptor agonists: N-803 (Anktiva®, nogapendekin alfa inbakicept) and NKTR-255. We will delve into their distinct molecular structures, mechanisms of action, and the supporting preclinical and clinical data, offering a comprehensive resource for the scientific community.
At a Glance: Key Differences Between N-803 and NKTR-255
| Feature | N-803 (Anktiva®) | NKTR-255 |
| Molecular Structure | An IL-15 superagonist complex: a mutant IL-15 (IL-15N72D) fused to an IL-15 receptor α/IgG1 Fc fusion protein.[1][2] | A polymer-conjugated recombinant human IL-15 (rhIL-15).[3] |
| Mechanism of Action | Primarily acts via trans-presentation , where the IL-15/IL-15Rα complex is presented to adjacent NK and CD8+ T cells.[4] | Engages the IL-15 pathway through both cis- and trans-presentation .[5] |
| Key Cellular Targets | Preferentially stimulates and expands NK cells and CD8+ T cells.[4][6] | Activates, proliferates, and expands NK cells and CD8+ T cells.[3][7] |
| Administration Route | Subcutaneous or intravenous.[6] | Intravenous.[3] |
| Regulatory Status | FDA-approved in combination with BCG for BCG-unresponsive non-muscle invasive bladder cancer (NMIBC) with carcinoma in situ (CIS).[2] | Investigational, in clinical trials for various hematologic malignancies and solid tumors.[8][9] |
Delving into the Mechanisms of Action
The primary distinction between N-803 and NKTR-255 lies in their molecular design, which dictates how they engage the IL-15 receptor and subsequently stimulate immune cells.
N-803: An IL-15 Superagonist Complex Favoring Trans-Presentation
N-803 is a complex composed of a superagonist IL-15 mutant (N72D) fused to the sushi domain of the IL-15 receptor alpha (IL-15Rα) and an IgG1 Fc fragment.[1][2] This design mimics the natural trans-presentation of IL-15 by dendritic cells. The IL-15Rα component provides high-affinity binding to the IL-2/IL-15 receptor beta-gamma (IL-2Rβγ) complex on the surface of NK cells and CD8+ T cells, leading to potent activation and proliferation. The IgG1 Fc domain extends the serum half-life of the molecule.[1]
NKTR-255: A Polymer-Conjugated IL-15 with Dual Presentation
NKTR-255 is a recombinant human IL-15 that is conjugated to multiple polyethylene (B3416737) glycol (PEG) polymer chains.[3] This PEGylation extends the molecule's half-life and is designed to control its receptor binding affinity. NKTR-255 can stimulate NK and CD8+ T cells through two distinct mechanisms:
-
Cis-presentation: NKTR-255 can directly bind to the IL-15Rα expressed on the same CD8+ T cell, which then presents it to the IL-2Rβγ complex on the same cell.[5]
-
Trans-presentation: Similar to N-803, NKTR-255 can be presented by one cell (e.g., a dendritic cell) to an adjacent NK or T cell.[5]
Studies suggest that naive CD8+ T cells are more dependent on cis-presentation for their response to NKTR-255, while memory CD8+ T cells can utilize both pathways.[5] NK cells, however, appear to be less reliant on cis-presentation for their activation by NKTR-255.[5]
Performance Data: A Look at the Numbers
Direct head-to-head comparative studies of N-803 and NKTR-255 are not publicly available. The following tables summarize quantitative data from separate studies. It is crucial to note that these studies were conducted under different conditions (e.g., subject population, dosing, administration route, and assays), and therefore, the data should not be directly compared.
Table 1: N-803 Immunomodulatory Effects in Healthy Volunteers [10]
| Parameter | Fold Increase from Baseline |
| NK Cell Proliferation (Ki-67+) | 22-fold |
| CD8+ T Cell Proliferation (Ki-67+) | 27-fold |
| CD4+ T Cell Proliferation (Ki-67+) | 11-fold |
| NK Cell Number | 3-fold |
| Study Design: Phase 1 trial in healthy volunteers receiving subcutaneous N-803.[10] |
Table 2: NKTR-255 Immunomodulatory Effects in Preclinical and Clinical Settings
| Parameter | Fold Increase/Effect | Study Context |
| NK Cell Number | ~2.0-fold | Preclinical (mice)[5] |
| CD8+ T Cell Number | ~2.5-fold | Preclinical (mice)[5] |
| CD8+ CAR-T Area Under the Curve (AUC) | 5.8-fold increase vs. placebo | Clinical (Phase 2, with CAR-T therapy)[11] |
| Complete Response Rate at 6 months | 73% (vs. 50% with placebo) | Clinical (Phase 2, with CAR-T therapy)[3][11] |
| Note: The preclinical data for NKTR-255 involved a single intraperitoneal dose in mice, while the clinical data is from a study in patients with relapsed/refractory large B-cell lymphoma receiving NKTR-255 as an adjuvant to CAR-T therapy.[3][5][11] |
Experimental Protocols
Detailed methodologies are critical for interpreting and potentially replicating key findings. Below are summaries of common experimental protocols used in the characterization of N-803 and NKTR-255.
Flow Cytometry for Immune Cell Proliferation and Activation
This technique is essential for quantifying the expansion and activation of specific immune cell populations.
1. Cell Isolation and Stimulation:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Cells are cultured in appropriate media and stimulated with the desired concentrations of N-803 or NKTR-255 for a specified period (e.g., 24-72 hours).
2. Antibody Staining:
-
Surface Staining: Cells are washed and incubated with a cocktail of fluorescently-labeled antibodies targeting surface markers to identify specific cell populations (e.g., CD3 for T cells, CD8 for cytotoxic T cells, CD56 for NK cells).
-
Intracellular Staining (for Proliferation):
-
Cells are fixed and permeabilized.
-
An antibody targeting the proliferation marker Ki-67 is added. Ki-67 is a nuclear protein expressed in actively dividing cells.
-
-
Intracellular Staining (for Activation):
-
To measure cytokine production (e.g., IFN-γ), a protein transport inhibitor (e.g., Brefeldin A) is added during the final hours of stimulation.
-
Cells are then fixed, permeabilized, and stained with antibodies against intracellular cytokines.
-
Activation markers like CD69 and CD25 can be assessed by surface staining.
-
3. Data Acquisition and Analysis:
-
Stained cells are analyzed on a flow cytometer, which measures the fluorescence intensity of individual cells.
-
Data is analyzed using specialized software to "gate" on specific cell populations and quantify the percentage of cells expressing markers of interest (e.g., the percentage of CD8+ T cells that are Ki-67+).
Conclusion
N-803 and NKTR-255 represent two distinct and innovative approaches to harnessing the therapeutic potential of IL-15. N-803, as a superagonist complex, is designed for potent trans-presentation, a mechanism that has shown significant clinical benefit in NMIBC. NKTR-255, with its PEGylated design, offers a prolonged half-life and the versatility of both cis and trans presentation, which may be advantageous in different therapeutic contexts, such as in combination with CAR-T cell therapies.
The choice between these agents for future research and clinical development will depend on the specific indication, the desired immunological effect, and the therapeutic combination strategy. The data presented here, while not from direct comparative studies, provide a foundational understanding of their individual characteristics and performance. As more clinical data becomes available, a clearer picture of the relative strengths and applications of these promising IL-15 agonists will undoubtedly emerge.
References
- 1. OncLive - Superagonists Pull IL-15 Into Focus in Oncology Care - Friends of Cancer Research [friendsofcancerresearch.org]
- 2. immunitybio.com [immunitybio.com]
- 3. Paper: NKTR-255 Vs Placebo to Enhance Complete Responses and Durability Following CD19-Directed CAR-T Therapy in Patients with Relapsed/ Refractory (R/R) Large B-Cell Lymphoma (LBCL) [ash.confex.com]
- 4. Comparison of the super agonist complex, ALT-803, to IL-15 as cancer immunotherapeutics in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NKTR-255 is a polymer-conjugated IL-15 with unique mechanisms of action on T and natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploiting an Interleukin-15 Heterodimeric Agonist (N803) for Effective Immunotherapy of Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nektar and Collaborators Present Preclinical Data on NKTR-255, a Novel IL-15 Receptor Agonist, in combination with CAR Cell Therapies at the 2022 Tandem Meetings | Transplantation & Cellular Therapy Meetings of ASTCT™ and CIBMTR® [prnewswire.com]
- 8. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 9. NKTR-255 enhances complete response following CD19 CAR T-cell therapy in patients with relapsed/refractory large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ASCO – American Society of Clinical Oncology [asco.org]
- 11. drugtargetreview.com [drugtargetreview.com]
N-803: A Potent Enhancer of Antibody-Dependent Cellular Cytotoxicity in Cancer Immunotherapy
A Comparative Guide for Researchers and Drug Development Professionals
N-803 (also known as Anktiva®) is an investigational IL-15 superagonist complex that has demonstrated significant potential in enhancing the efficacy of antibody-based cancer therapies. Its primary mechanism in this context is the potentiation of antibody-dependent cellular cytotoxicity (ADCC), a critical process for eliminating tumor cells. This guide provides an objective comparison of N-803's performance with other alternatives, supported by experimental data, detailed protocols, and mechanistic diagrams.
Mechanism of Action: How N-803 Amplifies ADCC
Antibody-dependent cellular cytotoxicity is a key mechanism of the innate immune system where effector cells, primarily Natural Killer (NK) cells, recognize and lyse antibody-coated target cells, such as cancer cells. N-803, an IL-15 superagonist complex, significantly boosts this process through several synergistic actions on NK cells and CD8+ T cells.[1][2][3]
N-803 is a fusion protein composed of an IL-15 mutant (N72D) with increased activity, bound to an IL-15 receptor alpha/IgG1 Fc fusion protein.[4][5][6] This complex leads to a longer serum half-life compared to recombinant IL-15 and effectively stimulates NK and CD8+ T cells without significantly expanding regulatory T cells (Tregs), which can suppress anti-tumor immunity.[2][7][8]
The core enhancements to ADCC by N-803 include:
-
Proliferation and Expansion: N-803 induces robust proliferation and increases the absolute numbers of NK cells and CD8+ T cells.[2][7]
-
Enhanced Cytotoxicity: It upregulates the expression of cytotoxic molecules like perforin (B1180081) and granzyme B in NK cells and CD8+ T cells, which are essential for target cell lysis.[1][2][9]
-
Activation of Effector Cells: N-803 increases the expression of activating receptors on NK cells while reducing the expression of inhibitory receptors, tipping the balance towards a more active, anti-tumor state.[1][10]
-
Increased IFN-γ Secretion: NK cells stimulated by N-803 show increased secretion of interferon-gamma (IFN-γ), a cytokine that plays a crucial role in the anti-tumor immune response.[1][9]
N-803 Signaling Pathway for Enhanced ADCC
Caption: N-803 binds to the IL-15 receptor on NK cells, activating downstream pathways to enhance proliferation and cytotoxicity, leading to improved ADCC.
Comparative Performance Data
N-803 has been evaluated in numerous preclinical studies in combination with various therapeutic monoclonal antibodies, consistently demonstrating a significant enhancement of ADCC across different cancer types.
| Antibody Partner | Cancer Model | Effector Cells | Key Finding | Reference |
| Rituximab (B1143277) | B-cell Lymphoma (Raji, Daudi lines) | Human NK Cells | N-803 increased ADCC from 27% to 74% against Raji cells and from 39% to 84% against Daudi cells. | [11] |
| Rituximab | Primary Follicular Lymphoma | Human NK Cells | Significantly augmented ADCC against primary patient lymphoma cells (e.g., from 11% to 33% at a 2.5:1 E:T ratio). | [11] |
| NEO-201 | Human Carcinoma (Pancreatic, Breast, Lung) | Human NK Cells | Significantly enhanced NEO-201-mediated ADCC, even at suboptimal antibody doses (as low as 0.1 µg/mL). | [1][10] |
| Dinutuximab | Pediatric Solid Tumors (Osteosarcoma, Neuroblastoma) | ex vivo expanded NK Cells | The combination of N-803 and dinutuximab significantly enhanced NK cell cytotoxicity and perforin/IFN-γ release. | [9] |
| Avelumab (anti-PD-L1) | Ovarian Cancer | NK Cells | N-803 enhanced the ADCC capacity mediated by avelumab. | [2][12] |
| Cetuximab (anti-EGFR) | Sinonasal Undifferentiated Carcinoma (SNUC) | NK Cells | Combination treatment enhanced NK-cell killing of SNUC cells by 9.6-fold. | [1] |
Comparison with Alternatives
While other agents can stimulate NK cells, N-803 presents a distinct profile.
| Agent/Strategy | Mechanism of Action | Advantages | Disadvantages |
| N-803 (IL-15 Superagonist) | Potent IL-15Rβ/γc signaling, promoting NK/CD8+ T cell proliferation and activation. | Long half-life, potent activation of NK and CD8+ T cells, minimal Treg stimulation, favorable safety profile.[7][8] | Investigational status; potential for cytokine-related side effects, though generally mild.[7] |
| Recombinant IL-2 | Broad cytokine signaling via IL-2R, activates NK cells, CD8+ T cells, and Tregs. | FDA-approved; known efficacy in some cancers. | Short half-life, significant toxicity (e.g., vascular leak syndrome), potent stimulation of immunosuppressive Tregs. |
| Recombinant IL-15 | Direct IL-15Rβ/γc signaling. | More specific for NK/memory T cells than IL-2. | Very short in vivo half-life (~1 hour), limiting its therapeutic window and efficacy.[2][7] |
| Engineered NK Cells (e.g., CAR-NK) | Genetically modified to express chimeric antigen receptors for specific tumor targeting. | High specificity, potential for "off-the-shelf" use. | Complex manufacturing, potential for on-target/off-tumor toxicity, requires lymphodepletion. |
N-803's key advantages lie in its prolonged biological activity and its ability to robustly activate the desired cytotoxic lymphocytes (NK and CD8+ T cells) without concurrently expanding the immunosuppressive Treg population, a significant drawback of high-dose IL-2 therapy.[4][13]
Experimental Protocols
Below are summarized methodologies for key experiments used to validate N-803's enhancement of ADCC.
In Vitro ADCC Assay
This assay quantifies the ability of NK cells, activated by N-803, to lyse antibody-coated target cancer cells.
a. Effector Cell Preparation:
-
Isolate primary human NK cells from peripheral blood mononuclear cells (PBMCs) of healthy donors using negative selection magnetic beads.
-
Culture the purified NK cells for 24-48 hours in a complete medium with a vehicle control or with N-803 (e.g., at concentrations ranging from 0.35 to 35 ng/mL).[1][11]
b. Target Cell Preparation:
-
Culture the desired cancer cell line (e.g., Raji for CD20, CFPAC-1 for NEO-201 target).
-
Label target cells with a fluorescent dye (e.g., Calcein AM) or a radioactive isotope (e.g., ⁵¹Cr).
-
Incubate the labeled target cells with a specific therapeutic antibody (e.g., Rituximab, 1-10 µg/mL) or an isotype control IgG1 for 30 minutes to allow opsonization.
c. Co-culture and Analysis:
-
Combine the pre-treated NK effector cells with the antibody-coated target cells at various effector-to-target (E:T) ratios (e.g., 2.5:1 to 25:1).
-
Incubate the co-culture for 4 hours at 37°C.
-
Measure the release of the label (Calcein or ⁵¹Cr) from lysed target cells into the supernatant. Alternatively, use flow cytometry to quantify the percentage of dead target cells (e.g., by staining with propidium (B1200493) iodide or 7-AAD).
-
Calculate percent specific lysis using the formula: (% Experimental Release - % Spontaneous Release) / (% Maximum Release - % Spontaneous Release) x 100.
Experimental Workflow for In Vitro ADCC Assay
Caption: A typical workflow for an in vitro ADCC assay to measure the effect of N-803 on NK cell-mediated cytotoxicity.
In Vivo Tumor Xenograft Model
This model assesses the therapeutic efficacy of N-803 in combination with an antibody in a living organism.
-
Animal Model: Use immunodeficient mice (e.g., SCID or NSG) that can accept human cell grafts without rejection.
-
Tumor Engraftment: Inject human tumor cells (e.g., 1x10⁷ Daudi lymphoma cells) intravenously or subcutaneously into the mice.
-
Treatment: Once tumors are established, randomize mice into treatment groups:
-
Vehicle control
-
Therapeutic antibody alone (e.g., Rituximab)
-
N-803 alone (e.g., 0.2 mg/kg)
-
N-803 + Therapeutic antibody
-
Conclusion
The body of preclinical and emerging clinical evidence strongly supports the role of N-803 as a significant enhancer of antibody-dependent cellular cytotoxicity. By increasing the number, activation state, and cytotoxic potential of NK cells, N-803 synergizes with therapeutic antibodies to promote more effective tumor clearance.[14][15] Its favorable pharmacokinetic and safety profile compared to older cytokines like IL-2 makes it a highly promising agent for combination immunotherapy strategies. Further clinical investigation is warranted to fully define its role in treating a wide range of malignancies.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | ALT-803 in the treatment of non-muscle-invasive bladder cancer: Preclinical and clinical evidence and translational potential [frontiersin.org]
- 3. NK Cell-Mediated Antibody-Dependent Cellular Cytotoxicity in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. urologytimes.com [urologytimes.com]
- 5. eatg.org [eatg.org]
- 6. immunitybio.com [immunitybio.com]
- 7. ASCO – American Society of Clinical Oncology [asco.org]
- 8. mdpi.com [mdpi.com]
- 9. Combinatorial immunotherapy of N-803 (IL-15 superagonist) and dinutuximab with ex vivo expanded natural killer cells significantly enhances in vitro cytotoxicity against GD2+ pediatric solid tumors and in vivo survival of xenografted immunodeficient NSG mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The IL-15 superagonist ALT-803 enhances anti-CD20 antibody-directed NK cell ADCC and in vivo clearance of B cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. IL-15 superagonist N-803 improves IFNγ production and killing of leukemia and ovarian cancer cells by CD34+ progenitor-derived NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exploiting an Interleukin-15 Heterodimeric Agonist (N803) for Effective Immunotherapy of Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phase 1 trial of N-803, an IL-15 receptor agonist, with rituximab in patients with indolent non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Interleukin-15 Signaling in Human and Murine Lymphocytes
For Researchers, Scientists, and Drug Development Professionals
Interleukin-15 (IL-15) is a critical cytokine for the development, survival, and activation of various lymphocyte populations, including natural killer (NK) cells and memory T cells. While its fundamental roles are conserved between humans and mice, significant differences exist in its signaling cascade, receptor interactions, and gene regulation. Understanding these species-specific distinctions is paramount for the accurate interpretation of preclinical murine model data and its translation to human immunology and therapeutic development. This guide provides an objective comparison of IL-15 signaling in human versus murine lymphocytes, supported by quantitative data and detailed experimental methodologies.
Key Comparative Insights
Significant overlap exists in the downstream signaling pathways activated by IL-15 in both human and murine lymphocytes, primarily involving the JAK/STAT, PI3K/AKT, and MAPK cascades. Both species utilize a heterotrimeric receptor complex composed of the IL-15 receptor alpha (IL-15Rα), the IL-2/IL-15 receptor beta (IL-2/15Rβ or CD122), and the common gamma chain (γc or CD132). However, subtle yet impactful differences in receptor binding affinities, gene architecture, and the specific activity of the IL-15 cytokine itself can lead to divergent functional outcomes.
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative differences in IL-15 and its receptor components between humans and mice.
Table 1: IL-15 Gene and Protein Characteristics
| Feature | Human | Murine |
| Gene Location | Chromosome 4q31 | Chromosome 8 |
| Gene Structure | 9 exons, 8 introns | 8 exons, 7 introns |
| Mature Protein Length | 114 amino acids | 114 amino acids |
| Sequence Homology | ~73% identity with murine IL-15[1] | ~73% identity with human IL-15[1] |
Table 2: IL-15 Receptor Binding Affinities (Kd)
| Interaction | Human (Kd) | Murine (Kd) |
| IL-15 to IL-15Rα | ~30-100 pM[2] | High affinity, similar to human[3][4] |
| IL-15 to IL-2/15Rβγc | Lower affinity | Lower affinity |
| IL-15 to IL-15Rαβγc (heterotrimer) | High affinity (~10⁻¹¹ M)[1] | High affinity (~10⁻¹¹ M)[1] |
Note: While direct comparative studies providing precise murine Kd values are limited, the high affinity of IL-15 for IL-15Rα is a conserved feature across both species.
Signaling Pathways: A Visual Comparison
The core IL-15 signaling pathways are conserved between human and murine lymphocytes. The following diagrams illustrate these pathways.
Caption: Human IL-15 Signaling Pathway.
Caption: Murine IL-15 Signaling Pathway.
Experimental Protocols
A comprehensive comparative study necessitates robust and standardized experimental protocols. The following sections detail key methodologies for investigating IL-15 signaling in human and murine lymphocytes.
Lymphocyte Isolation
a) Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Blood Collection: Collect whole blood from healthy human donors into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Dilution: Dilute the blood 1:1 with sterile phosphate-buffered saline (PBS).
-
Density Gradient Centrifugation: Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque) in a conical tube.
-
Centrifugation: Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
PBMC Collection: After centrifugation, carefully aspirate the layer of mononuclear cells (the "buffy coat") at the plasma-Ficoll interface.[5]
-
Washing: Wash the collected PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes to remove platelets and Ficoll.
-
Cell Counting: Resuspend the cell pellet in complete RPMI-1640 medium and perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.
b) Isolation of Murine Splenocytes
-
Spleen Harvest: Aseptically harvest spleens from mice and place them in a petri dish containing cold, sterile PBS or RPMI-1640 medium.
-
Mechanical Dissociation: Gently mash the spleen through a 70 µm cell strainer using the plunger of a syringe to create a single-cell suspension.[6]
-
Red Blood Cell Lysis: Pellet the cells by centrifugation (300 x g for 5 minutes) and resuspend in ACK lysis buffer for 2-5 minutes at room temperature to lyse red blood cells.
-
Washing: Add an excess of complete medium to neutralize the ACK buffer and centrifuge again. Wash the cell pellet once more with PBS or medium.
-
Cell Counting: Resuspend the splenocytes in complete medium and perform a cell count and viability assessment.
Analysis of JAK/STAT Pathway Activation by Phospho-flow Cytometry
This protocol allows for the quantification of STAT5 phosphorylation at the single-cell level.
-
Cell Stimulation: Resuspend isolated human PBMCs or murine splenocytes in serum-free medium and rest for 2 hours at 37°C. Stimulate the cells with varying concentrations of recombinant human or murine IL-15 for 15 minutes at 37°C. Include an unstimulated control.[7]
-
Fixation: Immediately after stimulation, fix the cells by adding an equal volume of pre-warmed Fixation Buffer (e.g., BD Cytofix) and incubate for 10 minutes at 37°C.
-
Permeabilization: Pellet the fixed cells and resuspend in ice-cold Permeabilization Buffer (e.g., BD Phosflow Perm Buffer III). Incubate on ice for 30 minutes.[8]
-
Staining: Wash the permeabilized cells and stain with a fluorescently conjugated antibody specific for phosphorylated STAT5 (e.g., anti-pSTAT5 (pY694)) and antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD56 for human; CD3, CD4, CD8, NK1.1 for mouse) for 30-60 minutes at room temperature in the dark.
-
Data Acquisition: Wash the cells and acquire data on a flow cytometer.
-
Analysis: Analyze the median fluorescence intensity (MFI) of the pSTAT5 signal within the different lymphocyte populations.[9]
Caption: Phospho-flow Cytometry Workflow.
Assessment of Lymphocyte Proliferation by CFSE Assay
The carboxyfluorescein succinimidyl ester (CFSE) assay tracks cell division.
-
CFSE Labeling: Resuspend isolated lymphocytes in PBS at a concentration of 10-20 x 10⁶ cells/mL. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C.[10]
-
Quenching: Quench the labeling reaction by adding 5 volumes of ice-cold complete medium.
-
Washing: Wash the cells 2-3 times with complete medium to remove unbound CFSE.
-
Cell Culture: Plate the CFSE-labeled cells in a 96-well plate and stimulate with the desired concentration of human or murine IL-15.
-
Incubation: Culture the cells for 3-5 days at 37°C in a CO₂ incubator.
-
Data Acquisition: Harvest the cells at different time points and analyze by flow cytometry. CFSE fluorescence is detected in the FITC channel.
-
Analysis: Each peak of decreasing fluorescence intensity represents a successive cell division. Quantify the percentage of divided cells and the number of divisions.[11]
Western Blot Analysis of JAK Phosphorylation
-
Cell Stimulation and Lysis: Stimulate isolated lymphocytes with IL-15 as described for phospho-flow cytometry. After stimulation, immediately lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[5]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated JAK1 and JAK3 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using a chemiluminescent substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies against total JAK1 and JAK3 to confirm equal loading.
Conclusion
While the fundamental architecture of the IL-15 signaling network is conserved between humans and mice, this guide highlights key distinctions that are critical for translational research. The differences in gene structure, receptor binding kinetics, and species-specific cytokine activity underscore the importance of careful consideration when extrapolating findings from murine models to human immunology. The provided experimental protocols offer a robust framework for dissecting these species-specific nuances, ultimately facilitating the development of more effective IL-15-targeted therapies.
References
- 1. Combined IL-15/IL-15Rα Immunotherapy Maximizes IL-15 Activity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactome | IL15 binds IL15RA [reactome.org]
- 3. researchgate.net [researchgate.net]
- 4. Interleukin-15 interactions with interleukin-15 receptor complexes: characterization and species specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Immune Cell Isolation from Mouse Spleen [protocols.io]
- 7. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
- 8. bdbiosciences.com [bdbiosciences.com]
- 9. altasciences.com [altasciences.com]
- 10. Monitoring lymphocyte proliferation in vitro and in vivo with the intracellular fluorescent dye carboxyfluorescein diacetate succinimidyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Synergistic Anti-Tumor Effects of N-803 and Anti-PD-1 Antibody Combination Therapy
A Comparative Guide for Researchers and Drug Development Professionals
The combination of N-803 (Anktiva®), an IL-15 superagonist, with anti-PD-1 antibodies represents a promising immunotherapeutic strategy to enhance anti-tumor responses across various malignancies. This guide provides a comprehensive comparison of the combination therapy's performance against alternatives, supported by experimental data from preclinical and clinical studies.
Mechanism of Synergy
N-803, a mutant IL-15-based immunostimulatory fusion protein complex, promotes the proliferation and activation of natural killer (NK) cells and CD8+ T cells, which are critical for tumor cell destruction.[1][2] Anti-PD-1 antibodies, a form of immune checkpoint blockade, work by preventing the interaction between the PD-1 receptor on T cells and its ligand (PD-L1) on tumor cells, thereby restoring the T cells' ability to recognize and attack cancer cells.[3]
The synergistic effect of combining N-803 with anti-PD-1 therapy stems from a multi-pronged attack on the tumor. N-803 expands the army of cancer-fighting NK and CD8+ T cells, while anti-PD-1 antibodies lower the tumor's defenses by unmasking them for immune recognition.[4][5] Interestingly, preclinical studies have shown that N-803 can increase the expression of PD-L1 on immune cells, potentially making tumors more susceptible to anti-PD-1 treatment.[2][4][5] This combined approach has shown efficacy in tumors that are refractory to anti-PD-1 monotherapy.[4][6]
Preclinical Evidence
Preclinical studies in murine models of solid carcinomas have demonstrated the superior anti-tumor efficacy of the N-803 and anti-PD-L1 antibody combination compared to either monotherapy.[4][5] In models of triple-negative breast cancer (4T1) and colon carcinoma (MC38-CEA), the combination therapy led to a significant reduction in tumor burden and lung metastases, and increased survival.[4][5] The anti-tumor effects were dependent on both CD8+ T cells and NK cells.[4]
Clinical Performance Data
Clinical trials have evaluated the combination of N-803 with anti-PD-1 antibodies in various cancers, demonstrating promising results, particularly in patients who have not responded to or have relapsed after prior checkpoint inhibitor therapy.
Non-Small Cell Lung Cancer (NSCLC)
A phase 1b trial in patients with metastatic NSCLC who had previously been treated with anti-PD-1 therapy showed that the addition of N-803 to nivolumab (B1139203) was well-tolerated and resulted in an objective response in 29% of patients.[4] Notably, objective responses were observed in 27% of patients who had previously progressed on PD-1 therapy.[4] Another study is assessing N-803 in combination with pembrolizumab (B1139204) in patients with advanced NSCLC previously treated with anti-PD-1 or anti-PD-L1 therapy.[7]
| Table 1: Clinical Trial Data for N-803 and Anti-PD-1 Combination in NSCLC | |
| Trial Identifier | NCT02523469 (Phase 1b)[8][9] |
| Patient Population | Metastatic NSCLC, previously treated with anti-PD-1 |
| Treatment | ALT-803 (N-803) + Nivolumab |
| Objective Response Rate (ORR) | 29% (overall)[4] |
| 27% (in patients with prior PD-1 progression)[4] | |
| Safety | Well-tolerated, safely administered in an outpatient setting[8][9] |
Bladder Cancer
While the FDA approval for N-803 in non-muscle invasive bladder cancer (NMIBC) is in combination with Bacillus Calmette-Guerin (BCG)[10], the success in this immunologically sensitive tumor type highlights its potential in combination with other immunotherapies. The QUILT 3.032 trial showed a 71% complete response rate with N-803 plus BCG in BCG-unresponsive NMIBC, with a median duration of response of 26.6 months.[1][11][12] This compares favorably to the 41% complete response rate for pembrolizumab monotherapy in a similar patient population.[1][11]
| Table 2: Comparison of N-803 Combination Therapy and Pembrolizumab in BCG-Unresponsive NMIBC | ||
| Treatment | N-803 + BCG (QUILT 3.032) [1][11] | Pembrolizumab (KEYNOTE-057) [11] |
| Complete Response (CR) Rate | 71% | 41% |
| Median Duration of Response | 26.6 months | 16.2 months |
| Cystectomy Avoidance in Responders | 90% probability | Not directly compared |
| 24-month Bladder Cancer-Specific Survival | 100% | Not directly compared |
Experimental Protocols
Preclinical Murine Tumor Models
A representative experimental design to evaluate the synergy between N-803 and anti-PD-L1 antibodies in a preclinical setting is as follows:
-
Animal Model: BALB/c mice are used for the 4T1 triple-negative breast cancer model, and C57BL/6 mice are used for the MC38-CEA colon carcinoma model.
-
Tumor Cell Implantation: 4T1 or MC38-CEA cells are injected subcutaneously into the flank of the mice.
-
Treatment Groups:
-
Vehicle Control
-
N-803 monotherapy (e.g., administered subcutaneously)
-
Anti-PD-L1 antibody monotherapy (e.g., administered intraperitoneally)
-
N-803 and anti-PD-L1 combination therapy
-
-
Treatment Administration: Treatment is initiated when tumors reach a palpable size. N-803 is administered subcutaneously, and the anti-PD-L1 antibody is given intraperitoneally on a defined schedule.[2]
-
Efficacy Endpoints:
-
Tumor growth is monitored by measuring tumor volume at regular intervals.
-
Survival is assessed over the course of the study.
-
Metastatic burden can be evaluated by examining the lungs for tumor nodules.
-
-
Immunophenotyping: At the end of the study, tumors, spleens, and lungs are harvested for flow cytometric analysis to quantify and characterize immune cell populations, including CD8+ T cells and NK cells, and their activation status (e.g., expression of Granzyme B, Ki67).[4]
Clinical Trial Protocol (Phase 1b NSCLC Example)
The following is a summarized protocol based on the NCT02523469 trial:
-
Patient Population: Patients with histologically or cytologically confirmed stage IIIB or IV NSCLC who have measurable disease and have previously been treated.[8][9]
-
Treatment Regimen:
-
Primary Endpoint: To determine the safety, tolerability, and recommended phase 2 dose of ALT-803 in combination with nivolumab.[8][9]
-
Secondary Endpoints: To assess the anti-tumor activity of the combination, including objective response rate, duration of response, and progression-free survival.
-
Safety Monitoring: Patients are monitored for adverse events throughout the trial.
Visualizing the Synergy
The following diagrams illustrate the underlying mechanisms and experimental approaches for evaluating the synergistic effects of N-803 and anti-PD-1 therapy.
Caption: Synergistic mechanism of N-803 and anti-PD-1 therapy.
Caption: Preclinical experimental workflow for evaluating synergy.
Caption: Logical flow of combined therapy to enhance anti-tumor immunity.
References
- 1. ASCO – American Society of Clinical Oncology [asco.org]
- 2. Mechanisms involved in IL-15 superagonist enhancement of anti-PD-L1 therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Combination Therapies for the Treatment of Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. Mechanisms involved in IL-15 superagonist enhancement of anti-PD-L1 therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ascopubs.org [ascopubs.org]
- 8. ALT-803, an IL-15 superagonist, in combination with nivolumab in patients with metastatic non-small cell lung cancer: a non-randomised, open-label, phase 1b trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ALT-803, an IL-15 superagonist, in combination with nivolumab in patients with metastatic non-small cell lung cancer: a non-randomised, open-label, phase 1b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uclahealth.org [uclahealth.org]
- 11. immunitybio.com [immunitybio.com]
- 12. m.youtube.com [m.youtube.com]
A Comparative Guide to the Bioequivalence and Pharmacokinetics of N-803 Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioequivalence and pharmacokinetic profiles of different N-803 (also known as Anktiva® or nogapendekin alfa inbakicept-pmln) formulations and administration routes. The information is intended to assist researchers and drug development professionals in understanding the performance of this IL-15 superagonist. All quantitative data is supported by experimental findings from published clinical trials.
Executive Summary
N-803 is an IL-15 superagonist complex designed to activate and proliferate natural killer (NK) and CD8+ T cells, key components of the anti-tumor immune response. Its formulation and route of administration significantly impact its pharmacokinetic profile and, consequently, its biological activity. While formal bioequivalence studies comparing distinct N-803 formulations are not extensively published, a wealth of data exists comparing different administration routes (subcutaneous vs. intravenous), concentrations, and their effects in both healthy volunteers and patients with various malignancies. This guide synthesizes this data to provide a clear comparison of these different N-803 administration strategies.
Pharmacokinetic Profile Comparison
The pharmacokinetic parameters of N-803 vary significantly based on the route of administration and the formulation concentration. Subcutaneous (s.c.) administration generally results in a lower peak concentration (Cmax) and a delayed time to peak concentration (Tmax) compared to intravenous (i.v.) administration, but with a prolonged serum half-life.
Table 1: Pharmacokinetic Parameters of N-803 in Healthy Volunteers (Subcutaneous Administration)
| Dose | Formulation Concentration | Tmax (median) | Cmax (mean ± SD) | Half-life (t½) (mean) |
| 10 µg/kg | 1.0 mg/ml & 2.0 mg/ml | 4 h | 1110 ± 900 pg/ml | ~20.0 h |
| 20 µg/kg | 1.0 mg/ml & 2.0 mg/ml | 4 h | 1680 ± 1420 pg/ml | ~20.7 h |
Data from a Phase I trial in healthy volunteers. No significant difference was observed between the 1.0 and 2.0 mg/ml formulations.[1]
Table 2: Comparison of Intravenous vs. Subcutaneous N-803 Administration in Patients with Indolent Non-Hodgkin Lymphoma
| Administration Route | Dose Range | Cmax | Serum Persistence |
| Intravenous (i.v.) | 1, 3, 6 µg/kg | Early high Cmax | Near complete clearance within 24 hours |
| Subcutaneous (s.c.) | 6, 10, 15, 20 µg/kg | Lower Cmax | Sustained serum levels |
Data from a Phase I study in patients with indolent non-Hodgkin lymphoma.[2]
Experimental Protocols
Quantification of N-803 in Human Serum using Sandwich ELISA
The concentration of N-803 in serum samples is typically quantified using a sandwich enzyme-linked immunosorbent assay (ELISA). The following protocol is a representative method based on commercially available human IL-15 ELISA kits, which have been used in clinical trials to measure N-803 levels.[3][4]
Materials:
-
Human IL-15 ELISA Kit (e.g., R&D Systems, Quantikine D1500)
-
IL-15 pre-coated 96-well microplate
-
Recombinant Human IL-15 standard
-
IL-15 conjugate (antibody-HRP)
-
Assay Diluent
-
Wash Buffer Concentrate
-
Substrate Solution (TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Deionized or distilled water
-
Serum samples from subjects
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed by the kit manual. Bring all reagents to room temperature before use. The Human IL-15 Standard is reconstituted and a dilution series is prepared to generate a standard curve.
-
Assay Procedure:
-
Add 100 µL of Assay Diluent to each well of the microplate.[3]
-
Add 50 µL of the prepared standards, control, or patient serum samples to the appropriate wells.[3]
-
Cover the plate with an adhesive sealer and incubate at room temperature for 3 hours.[3]
-
Aspirate the liquid from each well and wash each well four times with 400 µL of Wash Buffer. After the final wash, remove any remaining Wash Buffer by inverting the plate and blotting it on a clean paper towel.[5]
-
Add 200 µL of the IL-15 Conjugate to each well.[3]
-
Cover the plate with a new adhesive sealer and incubate at room temperature for 1 hour.[3][5]
-
Repeat the aspiration and wash step (step 4).
-
Add 200 µL of Substrate Solution to each well.[3]
-
Incubate the plate at room temperature for 30 minutes, protected from light.[3]
-
Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.[3]
-
-
Data Analysis:
-
Immediately read the optical density (OD) of each well at 450 nm using a microplate reader.
-
Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis.
-
Determine the concentration of N-803 in the patient samples by interpolating their mean absorbance values from the standard curve.
-
Visualizations
N-803 Signaling Pathway
Caption: N-803 signaling through the JAK/STAT pathway.
Experimental Workflow for Pharmacokinetic Analysis
Caption: Workflow for N-803 pharmacokinetic analysis.
References
- 1. scispace.com [scispace.com]
- 2. Phase 1 trial of N-803, an IL-15 receptor agonist, with rituximab in patients with indolent non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. PHASE I TRIAL OF ALT-803, A NOVEL RECOMBINANT INTERLEUKIN-15 COMPLEX, IN PATIENTS WITH ADVANCED SOLID TUMORS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.rndsystems.com [resources.rndsystems.com]
Safety Operating Guide
Information Not Found: SLLN-15 Disposal Procedures
Extensive searches for "SLLN-15 proper disposal procedures" did not yield specific information for a substance with this designation. The search results provided general guidelines for the disposal of chemical and biological waste in laboratory settings. These general procedures are not specific to "this compound" and should not be used as a substitute for substance-specific disposal protocols.
Without precise information on the nature of this compound, including its chemical composition, physical properties, and potential hazards, it is not possible to provide the requested essential safety and logistical information, operational plans, or detailed disposal procedures. The provided core requirements, such as data presentation in tables, detailed experimental protocols, and Graphviz diagrams, cannot be fulfilled without foundational knowledge of the substance .
For the safe and proper disposal of any laboratory substance, it is imperative to refer to its specific Safety Data Sheet (SDS). The SDS provides critical information regarding handling, storage, hazards, and disposal. If you are in possession of this compound, please locate its SDS. If an SDS is not available, it is recommended to contact the manufacturer or supplier to obtain one.
In the absence of specific information for this compound, researchers, scientists, and drug development professionals are advised to adhere to their institution's established protocols for the disposal of unknown or hazardous waste. General best practices for laboratory waste disposal, as outlined by various safety guidelines, include:
-
Waste Identification and Segregation: Properly identify and segregate waste streams (e.g., chemical, biological, radioactive, sharps) to ensure they are handled and disposed of correctly.
-
Container Management: Use appropriate, leak-proof, and clearly labeled containers for waste accumulation.
-
Regulatory Compliance: Adhere to all federal, state, and local regulations governing hazardous waste disposal.
It is crucial to emphasize that the application of generic disposal procedures to an unknown substance can be dangerous and may lead to safety hazards and environmental contamination. Therefore, the specific disposal procedures for this compound cannot be provided until its identity and properties are known.
Essential Safety and Handling Protocols for the Novel Compound SLLN-15
Disclaimer: As of the current date, specific safety and handling data for the compound designated SLLN-15 is not available in public safety literature. The following guidance is based on established best practices for handling novel chemical entities with unknown toxicological profiles in a research and development environment. It is imperative to treat this compound as potentially hazardous until a full toxicological assessment is complete. All laboratory personnel must be thoroughly trained on these procedures before commencing any work with this compound.[1][2]
This document provides essential, immediate safety and logistical information for the operational use and disposal of this compound, offering procedural, step-by-step guidance to ensure the safety of all personnel.
Personal Protective Equipment (PPE)
Due to the unknown nature of this compound, a high level of personal protection is mandatory to prevent exposure.[2] The following table summarizes the required PPE for various laboratory operations involving this compound.
| Operation Category | Primary Engineering Control | Gloves | Eye Protection | Lab Coat | Respiratory Protection |
| Receiving & Unpacking | Local Exhaust Ventilation | Double Nitrile, Chemically Resistant | ANSI Z87.1 Safety Glasses | Standard Lab Coat | Not Required (unless package is compromised) |
| Weighing & Aliquoting | Chemical Fume Hood or Vented Balance Enclosure | Double Nitrile, Chemically Resistant | ANSI Z87.1 Safety Goggles | Disposable, Back-Closing Gown | N95 or higher (as per institutional assessment) |
| In Vitro/In Vivo Prep | Chemical Fume Hood/Biosafety Cabinet | Double Nitrile, Chemically Resistant | ANSI Z87.1 Safety Goggles | Disposable, Back-Closing Gown | N95 or higher (as per institutional assessment) |
| Waste Disposal | Chemical Fume Hood | Double Nitrile, Chemically Resistant | ANSI Z87.1 Safety Goggles | Disposable, Back-Closing Gown | N95 or higher (as per institutional assessment) |
Experimental Protocol: Safe Handling and Disposal of this compound
This protocol outlines the standard operating procedure for the safe handling and disposal of this compound to minimize the risk of exposure and environmental contamination.
2.1. Receiving and Storage
-
Upon receipt, visually inspect the package for any signs of damage or leakage. If compromised, do not open and follow institutional emergency procedures.
-
Transport the intact package to a designated and labeled storage area.[3]
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The storage container must be clearly labeled with the compound name, date of receipt, and primary hazard warnings.[3][4]
2.2. Handling and Use
-
All manipulations of this compound powder, including weighing and initial solubilization, must be conducted within a certified chemical fume hood or a vented balance enclosure to prevent inhalation of airborne particles.[5]
-
Wear the appropriate PPE as specified in the table above.
-
When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing.
-
Ensure all containers are securely sealed and clearly labeled.
2.3. Spill Management
-
In the event of a minor spill within a chemical fume hood, use an appropriate absorbent material to clean the area.[5]
-
For larger spills or spills outside of a containment area, evacuate the immediate vicinity and follow institutional emergency response procedures.[3]
-
All materials used for spill cleanup must be disposed of as hazardous waste.
2.4. Disposal Plan
-
All solid and liquid waste containing this compound must be treated as hazardous waste.[6]
-
Collect all this compound waste in designated, sealed, and clearly labeled containers.
-
Dispose of waste through the institution's official hazardous waste management program.[6][7] Do not dispose of this compound down the drain or in regular trash.
Visualized Workflows and Pathways
The following diagrams illustrate a typical experimental workflow for handling this compound and a hypothetical signaling pathway that could be investigated.
References
- 1. Chemical Safety – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 2. files.nc.gov [files.nc.gov]
- 3. google.com [google.com]
- 4. Chemical Safety [als.lbl.gov]
- 5. montgomerycollege.edu [montgomerycollege.edu]
- 6. Waste management - Wikipedia [en.wikipedia.org]
- 7. publications.tnsosfiles.com [publications.tnsosfiles.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
